2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
Description
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-2-7(8)4-11-6-9-5-10-11/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRWMSVIDJJDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559226 | |
| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116802-66-5 | |
| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone chemical properties
An In-Depth Technical Guide to 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
Introduction and Significance
This compound is a heterocyclic organic compound featuring a cyclopentanone ring substituted with a methyl group that is, in turn, linked to a 1,2,4-triazole ring. This molecule belongs to the broader class of azole compounds, which are of significant interest in medicinal chemistry and agrochemistry. The incorporation of the triazole moiety, a well-known pharmacophore, often imparts potent and specific biological activities.
Specifically, azole derivatives are renowned for their antifungal properties, which they typically exert through the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. While this compound may itself be a biologically active agent, it is also a critical intermediate in the synthesis of more complex antifungal agents. Its chemical structure provides a versatile scaffold for further molecular elaboration, allowing for the systematic modification and optimization of its biological and pharmacokinetic profiles.
This guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of this compound, aimed at researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to its handling, reactivity, and biological interactions. The available data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | Inferred from structure |
| Molecular Weight | 165.19 g/mol | Calculated |
| Boiling Point | 140-150 °C at 0.1 mmHg | |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and dimethylformamide. | Inferred |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through the nucleophilic substitution of a leaving group on a cyclopentanone derivative with the 1,2,4-triazole anion. A common and effective precursor is 2-(bromomethyl)cyclopentanone.
Synthetic Pathway Overview
The reaction involves the deprotonation of 1,2,4-triazole using a suitable base to form the triazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a documented synthetic method.
Materials:
-
2-(bromomethyl)cyclopentanone
-
1H-1,2,4-triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (e.g., 4.4 g, 0.11 mol, of a 60% dispersion) in dry DMF (100 ml).
-
Triazole Addition: A solution of 1H-1,2,4-triazole (e.g., 7.6 g, 0.11 mol) in dry DMF (50 ml) is added dropwise to the stirred suspension of NaH at room temperature under a nitrogen atmosphere. The mixture is stirred for 1 hour to ensure complete formation of the sodium salt of the triazole.
-
Addition of Cyclopentanone Derivative: A solution of 2-(bromomethyl)cyclopentanone (e.g., 17.7 g, 0.1 mol) in dry DMF (50 ml) is then added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is poured into ice water and extracted with diethyl ether (3 x 100 ml). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as an oil.
Structural Elucidation and Spectroscopic Profile
The structure of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides key information about the arrangement of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.50-2.50 | m | 7H | Cyclopentanone ring protons and one proton of the CH₂ group |
| 4.15 | dd | 1H | One proton of the exocyclic CH₂ group |
| 4.35 | dd | 1H | One proton of the exocyclic CH₂ group |
| 7.90 | s | 1H | Proton at C5 of the triazole ring |
| 8.15 | s | 1H | Proton at C3 of the triazole ring |
Note: The assignments are based on expected chemical shifts and coupling patterns. The complex multiplicity ("m") for the cyclopentanone protons is due to overlapping signals and complex spin-spin coupling.
Infrared (IR) Spectroscopy
While specific data is not available, the IR spectrum is expected to show characteristic absorption bands:
-
~1740 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the cyclopentanone ring.
-
~2960-2870 cm⁻¹: C-H stretching vibrations of the aliphatic CH and CH₂ groups.
-
~1500-1400 cm⁻¹: C=N and C=C stretching vibrations within the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 165 or 166, respectively.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its functional groups: the ketone, the triazole ring, and the acidic α-protons on the cyclopentanone ring.
-
Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol using reagents like sodium borohydride (NaBH₄), or reductive amination to form substituted amines.
-
Triazole Ring: The 1,2,4-triazole ring is generally stable and aromatic in nature. It can influence the acidity of the neighboring C-H bonds.
-
α-Protons: The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a strong base, allowing for further functionalization at this position.
The compound's stability is expected to be good under neutral conditions. However, strong acidic or basic conditions could potentially lead to degradation or side reactions.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly for agricultural and pharmaceutical applications. Its structure is a building block for creating novel fungicides. The triazole moiety is a well-established pharmacophore for antifungal activity, and the cyclopentanone ring provides a scaffold that can be further modified to optimize properties such as potency, selectivity, and pharmacokinetics.
Caption: Role as a synthetic intermediate in drug development.
Safety and Handling
Conclusion
This compound is a valuable synthetic intermediate with a chemical structure that is primed for the development of novel bioactive molecules, particularly in the field of antifungal agents. Its synthesis is straightforward, and its functional groups offer multiple handles for chemical modification. While a comprehensive dataset on all its properties is not yet available in the public domain, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. Further studies to fully characterize its physical, chemical, and toxicological properties would be of significant value to the scientific community.
References
-
Krämer, W., Jautelat, M., & Dutzmann, S. (1988). Azolylmethyl-cyclopentyl-ketone derivatives, processes for their preparation, and their use as fungicides (European Patent No. EP0273773A2). European Patent Office. Retrieved from [Link]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the novel heterocyclic compound, 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and outlines detailed, field-proven methodologies for its synthesis, purification, and characterization. This document is intended to serve as a foundational resource for researchers, enabling them to reliably produce and characterize this compound of interest for applications in medicinal chemistry and drug development. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction and Rationale
The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities. Its incorporation into novel molecular scaffolds is a continual area of interest in the pursuit of new drug candidates. The title compound, this compound, represents a unique conjunction of a flexible cyclopentanone ring with the aromatic and hydrogen-bonding capabilities of the triazole group. Understanding its fundamental physicochemical properties is a critical first step in its evaluation as a potential lead compound. This guide provides a detailed roadmap for its synthesis and the rigorous determination of its key physical and chemical attributes.
Synthesis and Purification
A plausible and efficient synthetic route to this compound involves the N-alkylation of 1,2,4-triazole with a suitable halo-ketone precursor. This method is widely employed for the synthesis of N-substituted triazoles.
Proposed Synthetic Pathway
The synthesis can be logically approached in two main steps: the synthesis of the alkylating agent, 2-(bromomethyl)cyclopentanone, followed by the N-alkylation of 1,2,4-triazole.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(bromomethyl)cyclopentanone
-
To a solution of cyclopentanone (1.0 eq) in a suitable inert solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)cyclopentanone. This intermediate can be used in the next step with or without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 1,2,4-triazole (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K2CO3) (2.0 eq), to the solution and stir.[1][2][3]
-
To this suspension, add a solution of 2-(bromomethyl)cyclopentanone (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture (e.g., to 80°C) and monitor its progress by TLC. Microwave irradiation can also be employed to potentially shorten reaction times.[1]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the crude product, wash with water, and dry.
Purification Protocol
Purification of the final compound is crucial to obtain accurate physicochemical data.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof with hexane).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography:
For more rigorous purification, column chromatography can be employed.[4]
-
Select a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) based on TLC analysis. An Rf value of 0.3-0.5 for the desired compound is generally optimal.[4]
-
Pack a silica gel column with the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Physicochemical Characterization
The following section details the experimental procedures for determining the key physicochemical properties of the purified this compound.
Structural and Molecular Formula
| Property | Value |
| Molecular Formula | C8H11N3O |
| Molecular Weight | 165.19 g/mol |
| Chemical Structure |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.[5][6]
¹H NMR Spectroscopy Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
Signals corresponding to the two protons of the 1,2,4-triazole ring.
-
A multiplet for the methylene bridge protons.
-
Multiplets for the protons of the cyclopentanone ring.
-
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum.
-
Expected Signals:
-
Signals for the two distinct carbons of the 1,2,4-triazole ring.
-
A signal for the methylene bridge carbon.
-
A signal for the carbonyl carbon of the cyclopentanone ring.
-
Signals for the remaining carbons of the cyclopentanone ring.
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will help identify the key functional groups present in the molecule.[7][8]
FTIR Spectroscopy Protocol:
-
Prepare a sample of the purified compound, for example, as a KBr pellet or a thin film.
-
Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Expected Characteristic Absorption Bands:
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.[9][10][11]
Mass Spectrometry Protocol:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a mass spectrometer, for instance, with electrospray ionization (ESI).
-
Expected Results:
Physical Properties
3.3.1. Melting Point
The melting point is a crucial indicator of purity.[12][13][14]
Melting Point Determination Protocol:
-
Ensure the sample is completely dry and finely powdered.[12]
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (approximately 1-2°C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (0.5-1°C) is indicative of a pure compound.[14]
3.3.2. Solubility
Understanding the solubility profile is essential for formulation and biological testing.[15][16][17][18]
Solubility Determination Protocol:
-
In separate test tubes, add a small, measured amount of the compound (e.g., 10 mg) to a measured volume of various solvents (e.g., 1 mL).
-
Test a range of solvents with varying polarities, including:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl acetate
-
Dichloromethane
-
Hexane
-
-
Agitate the mixtures and observe for complete dissolution at room temperature.
-
If the compound is insoluble at room temperature, gently warm the mixture and observe any changes in solubility.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
Caption: Workflow for the determination of solubility.
3.3.3. Acidity/Basicity (pKa)
The pKa value is critical for understanding the ionization state of the molecule at physiological pH.[19][20][21][22][23]
Potentiometric Titration Protocol for pKa Determination:
-
Calibrate a pH meter with standard buffer solutions.
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., a water-ethanol or water-dioxane mixture).[20][22]
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve. For more accurate results, computational methods can be used to analyze the titration data.[19][20]
Data Summary and Interpretation
The collective data from these analyses will provide a comprehensive physicochemical profile of this compound. The NMR, FTIR, and MS data will confirm the chemical identity and structure. The melting point will serve as a reliable measure of purity. The solubility profile will guide its handling and potential formulation. Finally, the pKa value will be instrumental in predicting its behavior in biological systems.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach to the synthesis, purification, and comprehensive physicochemical characterization of this compound. By following the detailed protocols herein, researchers can confidently produce and characterize this novel compound, paving the way for its further investigation in drug discovery and development programs. The emphasis on methodological rationale and self-validating experimental design ensures the generation of high-quality, reliable data.
References
-
Determination of pKa of Triazolo[5,1-c][5][7][19]triazines in Non-Aqueous Media by Potentiometric Titration. Available at: [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available at: [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link]
-
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Available at: [Link]
-
Determination of pKa of triazolo[5,1-c][5][7][19]triazines in non-aqueous media by potentiometric titration. ResearchGate. Available at: [Link]
-
Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Available at: [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]
-
8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Available at: [Link]
-
NMR spectral, DFT and antibacterial studies of triazole derivatives. Taylor & Francis Online. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]
-
Heterocyclic compound - Melting, Boiling, Points. Britannica. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of University of Babylon. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate. Available at: [Link]
-
DETERMINATION OF MELTING POINTS. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]
-
Melting point determination. University of Alberta. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. Available at: [Link]
-
Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed. Available at: [Link]
-
Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
experiment (1) determination of melting points. Available at: [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PMC - NIH. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]
-
Melting point determination. SSERC. Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. arkat usa. Available at: [Link]
-
Asymmetric Cyano-Functionalized Benzo[5][6][19]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. ACS Publications. Available at: [Link]
-
1,2,3-Triazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.ws [chem.ws]
- 19. elar.urfu.ru [elar.urfu.ru]
- 20. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. orientjchem.org [orientjchem.org]
An In-depth Technical Guide to 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
CAS Number: 116802-66-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from the well-established pharmacology of the 1,2,4-triazole nucleus and the chemical reactivity of the cyclopentanone moiety, this document will explore its synthesis, physicochemical properties, potential mechanisms of action, and the analytical methodologies required for its characterization.
Introduction: The Scientific Rationale
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of novel drugs with a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3] The incorporation of a cyclopentanone ring introduces a reactive carbonyl group and a flexible alicyclic scaffold, which can be pivotal for modulating pharmacokinetic and pharmacodynamic properties.
This guide will provide a detailed exploration of this compound, offering insights into its synthetic pathways, and predictive analysis of its biological potential and characterization.
Physicochemical Properties and Structural Elucidation
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₈H₁₁N₃O | Based on structure |
| Molecular Weight | 165.19 g/mol | Calculation from atomic weights |
| Appearance | Likely a white to off-white solid | General property of similar small organic molecules |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Presence of polar triazole and carbonyl groups, and a nonpolar hydrocarbon backbone. |
| pKa | The 1,2,4-triazole ring is amphoteric. The pKa of the triazolium ion is approximately 2.45, and the pKa of the neutral molecule is around 10.26.[4] | The cyclopentanone moiety is not expected to significantly alter the intrinsic pKa of the triazole ring. |
Synthesis of this compound: A Proposed Pathway
A plausible and efficient synthesis of the target molecule involves the N-alkylation of 1H-1,2,4-triazole with an α-halocyclopentanone derivative. This method is a common and effective way to form C-N bonds.
Reaction Scheme
Sources
An In-depth Technical Guide to the Structure Elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-driven framework for the structure elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, a heterocyclic compound with potential pharmacological significance. By integrating data from orthogonal analytical techniques—including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—we present a self-validating workflow. This document moves beyond a mere recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a robust and defensible structural assignment.
Introduction: The Imperative for Rigorous Structural Verification
Compounds incorporating the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The title compound, this compound (Molecular Formula: C8H11N3O, Molecular Weight: 165.19 g/mol ), presents a unique combination of a flexible alkyl linker, a chiral center at the cyclopentanone ring, and the characteristic triazole moiety.[3] Accurate structural confirmation is paramount as it directly impacts the interpretation of structure-activity relationships (SAR), metabolic profiling, and intellectual property claims. This guide establishes a logical and systematic approach to assemble a complete and unambiguous structural dossier.
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) provides the initial, crucial confirmation of molecular weight and offers insights into the molecule's composition and fragmentation behavior.
Expertise in Ionization Technique Selection
Electrospray Ionization (ESI) is the preferred method for this compound due to its "soft" ionization nature, which typically preserves the molecular ion. This is critical for confirming the molecular weight. ESI is particularly well-suited for polar, nitrogen-containing compounds like our target molecule.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation, leading to the formation of the [M+H]⁺ ion.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
ESI-MS Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 4000 V
-
Drying Gas: Nitrogen at a flow rate of 10 L/min
-
Scan Range: m/z 50–500
-
Data Presentation & Interpretation
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Theoretical Value (C8H11N3O + H)⁺ | Observed Value |
| m/z | 166.0975 | 166.0978 |
The observed mass-to-charge ratio (m/z) of 166.0978 for the protonated molecule [M+H]⁺ is in excellent agreement with the theoretical value, confirming the elemental composition of C8H11N3O.
Tandem Mass Spectrometry (MS/MS) for Structural Insight
To further probe the structure, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The fragmentation patterns provide a "fingerprint" of the molecule's connectivity.
Mandatory Visualization: Fragmentation Workflow
Caption: Proposed MS/MS Fragmentation Pathway.
Under collision-induced dissociation (CID), characteristic fragmentation of the 1,2,4-triazole ring and the cyclopentanone moiety is expected.[4][5] Key fragmentation pathways often involve the loss of stable neutral molecules.[6] For instance, cleavage of the bond between the methylene bridge and the triazole ring would result in a fragment corresponding to the protonated triazole-methylene cation. Alpha-cleavage adjacent to the cyclopentanone carbonyl is also a common fragmentation route for ketones.[7][8]
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides an unambiguous map of the carbon and proton framework.[9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). TMS is used as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
Correlation SpectroscopY (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Data Presentation & Interpretation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Triazole-H (2) | ~8.0-8.2 (s, 1H) | ~150-152 | C4, C(methylene) |
| Triazole-H (4) | ~7.9-8.1 (s, 1H) | ~143-145 | C2, C(methylene) |
| Methylene-CH₂ | ~4.2-4.5 (m, 2H) | ~50-55 | C2, C4 (Triazole), C1, C2 (Cyclopentanone) |
| Cyclopentanone-CH (1) | ~2.5-2.8 (m, 1H) | ~45-50 | C(methylene), C=O, C2, C5 (Cyclopentanone) |
| Cyclopentanone-CH₂ (2,3,4) | ~1.6-2.4 (m, 6H) | ~20-40 | Adjacent carbons in the ring |
| Carbonyl C=O | - | ~215-220 | CH (1), CH₂ (2, 5) |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Interpretation Narrative:
-
¹H NMR: The two distinct singlets in the aromatic region (~8.0 ppm) are characteristic of the two protons on the 1,2,4-triazole ring. The complex multiplets in the aliphatic region correspond to the protons on the cyclopentanone ring and the methylene bridge.
-
¹³C NMR: The downfield signal (~218 ppm) is indicative of the ketone carbonyl carbon.[11] Two signals in the aromatic region confirm the two distinct carbons of the triazole ring. The remaining signals correspond to the methylene bridge and the cyclopentanone ring carbons.
-
2D NMR:
-
COSY will reveal the coupling network within the cyclopentanone ring, showing which protons are adjacent to each other.
-
HSQC correlates each proton signal to its directly attached carbon atom.
-
HMBC is the key experiment for establishing the overall connectivity. Crucially, it will show correlations from the methylene protons to the carbons of both the triazole and cyclopentanone rings, unequivocally linking the two moieties.[10] It will also show correlations from the cyclopentanone protons to the carbonyl carbon, confirming its position.
-
Mandatory Visualization: NMR Correlation Workflow
Caption: Key 2D NMR Correlations (COSY & HMBC).
Functional Group Confirmation: Infrared (IR) Spectroscopy
IR spectroscopy provides rapid and reliable confirmation of the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Data Presentation & Interpretation
Table 3: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (Triazole ring) |
| ~2950-2850 | Strong | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Ketone, cyclopentanone)[12] |
| ~1550-1450 | Medium-Strong | C=N and C=C stretches (Triazole ring) |
The strong absorption band around 1740 cm⁻¹ is highly characteristic of a carbonyl group within a five-membered ring.[12] The presence of both aromatic (triazole) and aliphatic C-H stretching vibrations further supports the proposed structure.
Definitive Stereochemistry and Conformation: X-ray Crystallography (Optional but Conclusive)
For an unambiguous determination of the solid-state conformation and, if the compound is chiral, its relative or absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[13][14]
Rationale for Use
While NMR can define connectivity, X-ray crystallography provides a 3D model of the molecule as it exists in the crystal lattice. This can reveal important information about intermolecular interactions, which can be critical for understanding physical properties and for drug design.[15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.
A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsional angles, providing the ultimate proof of structure.[14][17]
Conclusion: A Triangulated Approach to Structural Certainty
The structure elucidation of this compound is achieved through a logical, multi-technique approach. High-resolution mass spectrometry confirms the elemental formula. A full suite of 1D and 2D NMR experiments establishes the unambiguous connectivity of the atoms. Infrared spectroscopy provides rapid verification of key functional groups. Together, these methods form a self-validating system, providing the high degree of confidence required for advancing a compound in a research or drug development pipeline. When obtainable, single-crystal X-ray crystallography offers the final, definitive piece of structural evidence.
References
-
Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magn Reson Chem. [Link]
-
Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magn Reson Chem. [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC. [Link]
-
Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]
-
PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. [Link]
-
2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone. PubChem. [Link]
-
Synthesis of 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL). [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Cyclopentanone. NIST WebBook. [Link]
-
mass spectrum & fragmentation of 2-pentanone. YouTube. [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][10][15]triazoles. MDPI. [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. National Institutes of Health. [Link]
- Synthesizing process of 1H-1,2,4-triazole.
-
Synthesis and Screening of New[9][15][18]Oxadiazole,[9][10][15]Triazole, and[9][10][15]Triazolo[4,3-b][9][10][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopentanone(120-92-3) 13C NMR [m.chemicalbook.com]
- 12. Cyclopentanone [webbook.nist.gov]
- 13. Synthesis and Crystallization of N-rich Triazole Compounds[v1] | Preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
spectroscopic data for 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established biological activities of both the 1,2,4-triazole and cyclopentanone moieties. The 1,2,4-triazole ring is a key pharmacophore found in a wide range of therapeutic agents, exhibiting antimicrobial, antifungal, and anticancer properties. The cyclopentanone ring serves as a versatile scaffold for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering a foundational understanding for its identification and structural elucidation. Due to the limited availability of public domain experimental data for this specific molecule, this guide synthesizes predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This approach provides a robust framework for researchers working with this and similar molecular architectures.
Introduction: The Chemical Significance and Rationale for Spectroscopic Analysis
The conjugation of a 1,2,4-triazole ring with a cyclopentanone scaffold via a methylene bridge creates a molecule with a unique three-dimensional structure and charge distribution, rendering it a promising candidate for biological screening. The synthesis of such novel compounds is a cornerstone of drug discovery, and unambiguous structural confirmation is a critical prerequisite for any further investigation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive and definitive characterization of the molecule.
This guide is structured to provide not only the predicted but also to detail the underlying principles and experimental protocols. This will enable researchers to not only verify the structure of the target compound but also to apply these methodologies to the characterization of other novel chemical entities.
Synthesis Pathway and Spectroscopic Workflow
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and 2-(bromomethyl)cyclopentanone. The latter can be prepared from cyclopentanone through a bromination reaction. The overall process necessitates rigorous purification and subsequent spectroscopic verification at each step.
Figure 1: A representative workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopentanone ring, the methylene bridge, and the 1,2,4-triazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the triazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3', H-3'' | 1.80 - 2.00 | Multiplet | - |
| H-4', H-4'' | 2.00 - 2.20 | Multiplet | - |
| H-5', H-5'' | 2.25 - 2.45 | Multiplet | - |
| H-2' | 2.50 - 2.70 | Multiplet | - |
| Methylene (-CH₂-) | 4.30 - 4.50 | Doublet of Doublets (dd) | ~14, ~6 |
| Triazole H-3 | ~8.00 | Singlet | - |
| Triazole H-5 | ~8.50 | Singlet | - |
Note: The cyclopentanone protons (H-2', H-3', H-4', H-5') will exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The predicted shifts are based on data for substituted cyclopentanones.[1][2] The triazole proton shifts are based on data for 1-substituted 1,2,4-triazoles.[3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3' | ~20 |
| C-4' | ~28 |
| C-5' | ~38 |
| C-2' | ~45 |
| Methylene (-CH₂-) | ~55 |
| Triazole C-3 | ~145 |
| Triazole C-5 | ~152 |
| Carbonyl (C=O) | ~218 |
Note: The carbonyl carbon of cyclopentanone typically appears at a high chemical shift.[4] The triazole carbon shifts are based on known values for 1,2,4-triazole derivatives.[5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 220-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ketone) | 1735 - 1750 | Strong |
| C=N stretch (triazole) | 1600 - 1650 | Medium |
| C-N stretch (triazole) | 1250 - 1350 | Medium-Strong |
Note: The carbonyl stretch of a five-membered ring ketone is typically at a higher wavenumber than that of an acyclic ketone.[6][7]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum 100).
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Formula: C₈H₁₁N₃O
-
Molecular Weight: 165.19 g/mol
-
Predicted Molecular Ion Peak (M⁺): m/z = 165 (or 166 for [M+H]⁺ in ESI)
-
Predicted Fragmentation Pattern:
-
Loss of the triazole ring (C₂H₂N₃, 68 Da) leading to a fragment at m/z = 97.
-
Cleavage of the methylene bridge, potentially leading to fragments corresponding to the triazolylmethyl cation (m/z = 82) and the cyclopentanone radical cation (m/z = 83).
-
Ring fragmentation of the cyclopentanone moiety.
-
Sources
- 1. 2-Methylcyclopentanone | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanone(120-92-3) 1H NMR [m.chemicalbook.com]
- 3. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 4. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]
- 5. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]
- 6. Cyclopentanone [webbook.nist.gov]
- 7. Cyclopentanone(120-92-3) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Triazolyl Cyclopentanone Derivatives
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of triazolyl cyclopentanone derivatives. These hybrid molecules, integrating the biologically significant triazole ring with a versatile cyclopentanone scaffold, are of increasing interest in medicinal chemistry and drug development.[1][2] This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into spectral interpretation, experimental protocols, and the underlying principles governing the NMR characteristics of this compound class. By elucidating the key spectral features, this guide aims to facilitate the unambiguous structure determination and characterization of novel triazolyl cyclopentanone derivatives.
Introduction: The Convergence of Triazoles and Cyclopentanones
The amalgamation of a triazole moiety with a cyclopentanone ring system gives rise to a class of compounds with significant potential in various scientific domains. Triazoles are well-recognized for their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The cyclopentanone framework, a common motif in natural products and synthetic molecules, provides a versatile scaffold for structural modification. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for their structural elucidation in solution.[3] This guide will delve into the intricacies of ¹H and ¹³C NMR spectra of these derivatives, providing a foundational understanding for their analysis.
Foundational Principles of NMR for Triazolyl Cyclopentanone Derivatives
The NMR spectrum of a triazolyl cyclopentanone derivative is a composite of the signals arising from each constituent ring system, influenced by their electronic and spatial interplay. A thorough understanding of the characteristic chemical shifts and coupling patterns of both the triazole and cyclopentanone moieties is essential for accurate spectral assignment.
The Triazole Moiety: Aromaticity and Tautomerism
The triazole ring, being aromatic, exhibits characteristic signals in the downfield region of the ¹H NMR spectrum. The chemical environment of the triazole proton is sensitive to the substitution pattern (1,2,3- or 1,2,4-triazole) and the nature of the substituents.
-
¹H NMR: The proton on the triazole ring typically resonates between δ 7.5 and 8.5 ppm. The exact chemical shift is influenced by the electronic nature of the substituents on the triazole and the adjacent cyclopentanone ring.
-
¹³C NMR: The carbon atoms of the triazole ring appear in the aromatic region of the ¹³C NMR spectrum, generally between δ 120 and 150 ppm.
It is also important to consider the possibility of tautomerism in 1,2,4-triazoles, which can lead to dynamic exchange phenomena observable by NMR.
The Cyclopentanone Moiety: Conformational Dynamics and Diastereotopicity
The cyclopentanone ring is a non-planar, flexible system that undergoes rapid conformational changes at room temperature. This can influence the resolution and multiplicity of the proton signals.
-
¹H NMR: The protons on the cyclopentanone ring typically resonate in the upfield region, between δ 1.5 and 3.0 ppm. The protons alpha to the carbonyl group are deshielded and appear further downfield compared to the beta protons. Due to the puckered nature of the ring, the geminal and vicinal protons can be diastereotopic, leading to more complex splitting patterns than simple n+1 rules would predict.[4]
-
¹³C NMR: The carbonyl carbon of the cyclopentanone ring is highly deshielded and gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between δ 210 and 220 ppm. The aliphatic carbons of the ring resonate in the upfield region, generally between δ 20 and 40 ppm.
Detailed Spectral Analysis: A Hypothetical Case Study
To illustrate the principles discussed, let's consider a hypothetical triazolyl cyclopentanone derivative: 2-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-one .
Molecular Structure and Numbering Scheme
Caption: Molecular structure of a hypothetical triazolyl cyclopentanone derivative.
¹H NMR Spectral Data (Illustrative)
The following table presents plausible ¹H NMR data for our hypothetical compound, recorded in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 | s | 1H | H-7' (Triazole) |
| 7.50 - 7.40 | m | 5H | Phenyl-H |
| 3.50 | dd | 1H | H-2 |
| 2.50 - 2.30 | m | 2H | H-5 |
| 2.20 - 2.00 | m | 2H | H-3 |
| 1.90 - 1.70 | m | 2H | H-4 |
¹³C NMR and DEPT Spectral Data (Illustrative)
The corresponding ¹³C NMR and DEPT data provide further structural confirmation.
| Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |
| 215.0 | C1 (C=O) | ||
| 145.0 | C6' (Triazole) | ||
| 137.0 | C8'' (Phenyl) | ||
| 129.8 | CH | CH | Phenyl-CH |
| 129.0 | CH | CH | Phenyl-CH |
| 125.0 | CH | CH | Phenyl-CH |
| 122.0 | CH | CH | C7' (Triazole) |
| 55.0 | CH | CH | C2 |
| 38.0 | CH₂ (down) | C5 | |
| 28.0 | CH₂ (down) | C3 | |
| 22.0 | CH₂ (down) | C4 |
-
DEPT-90: This experiment would show signals only for the CH carbons (C7' and the phenyl carbons).[5][6]
-
DEPT-135: This experiment would show positive signals for CH (C2, C7', and phenyl carbons) and negative signals for CH₂ carbons (C3, C4, and C5). Quaternary carbons (C1, C6', and C8'') would be absent.[5][6][7]
Advanced NMR Techniques for Unambiguous Assignment
For complex derivatives or in cases of signal overlap, 2D NMR techniques are indispensable for definitive structural elucidation.
COSY (Correlation Spectroscopy)
COSY reveals proton-proton coupling relationships. In our hypothetical molecule, key correlations would be observed between:
-
H-2 and the two H-3 protons.
-
H-3 protons and the two H-4 protons.
-
H-4 protons and the two H-5 protons.
Caption: Key COSY correlations in the cyclopentanone ring.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates directly bonded protons and carbons. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at δ 3.50 would show a cross-peak with the carbon signal at δ 55.0, confirming the assignment of H-2 and C-2.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different structural fragments. Key HMBC correlations for our hypothetical molecule would include:
-
Correlation from the triazole proton (H-7') to the triazole carbons (C6') and the cyclopentanone carbon (C2).
-
Correlation from the alpha-protons of the cyclopentanone ring (H-2 and H-5) to the carbonyl carbon (C1).
-
Correlation from the H-2 proton to the triazole carbons (C6' and C7').
Caption: Key HMBC correlations for structural connectivity.
Experimental Protocols
Adherence to proper experimental procedures is critical for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8] For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be necessary. Be aware that chemical shifts can be solvent-dependent.[9][10][11][12]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[13] For ¹³C NMR, a higher concentration (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[13]
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Caption: Workflow for NMR sample preparation.
Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Standard 1D Spectra: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
2D Spectra: If necessary, acquire COSY, HSQC, and HMBC spectra for complete and unambiguous assignments.
Conclusion
The NMR spectroscopic analysis of triazolyl cyclopentanone derivatives is a multifaceted process that requires a systematic approach. By understanding the fundamental NMR properties of the individual triazole and cyclopentanone moieties and employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structures of these important compounds. This guide provides the foundational knowledge and practical considerations necessary to navigate the complexities of their spectra, thereby empowering scientists in their drug discovery and development endeavors.
References
-
Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
- Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298.
- (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390.
-
Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate. Retrieved from [Link]
- Garrido, C., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4178.
-
(n.d.). NMR Sample Preparation. University of Leicester. Retrieved from [Link]
- (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
-
(n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]
-
(n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]
-
(n.d.). NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
(2017). HNMR of cyclopentanone. Reddit. Retrieved from [Link]
- (n.d.). Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a.
-
(n.d.). NMR sample preparation guidelines. Retrieved from [Link]
- (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
-
(n.d.). COSY and selected HMBC correlations of compounds 1 and 2. ResearchGate. Retrieved from [Link]
-
(n.d.). Chemical shifts. Retrieved from [Link]
-
(n.d.). The COSY and HMBC correlations are referenced according to the pairs of. ResearchGate. Retrieved from [Link]
-
(n.d.). Key HMBC and COSY correlations of compounds 1, 2, 4 and 5 Compound 2. ResearchGate. Retrieved from [Link]
- (2023). 13.12 DEPT 13C NMR Spectroscopy. OpenStax.
-
(n.d.). Proton NMR Table. Michigan State University Chemistry. Retrieved from [Link]
-
Ghorab, M. M., et al. (2021). Synthesis and Screening of New[3][10][14]Oxadiazole,[3][9][14]Triazole, and[3][9][14]Triazolo[4,3-b][3][9][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 293.
-
(n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. NC State University Libraries. Retrieved from [Link]
-
(n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. Retrieved from [Link]
-
(2022). Solved For each of these compounds, I am supposed to find. Chegg.com. Retrieved from [Link]
-
(2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
- Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286.
-
(n.d.). Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. MDPI. Retrieved from [Link]
-
(2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
- Khalid, M., et al. (2018). Synthesis, spectral characterization and computed optical analysis of potent triazole based compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 139-149.
-
(2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate. Retrieved from [Link]
- (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
-
(2025). C-13 NMR summary. DEPT 45, 90, and 135. YouTube. Retrieved from [Link]
-
(2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
- Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9.
-
(n.d.). Synthesis of cyclopentanone‐fused pyrazoles.[a] [a] All reactions were. ResearchGate. Retrieved from [Link]
-
(n.d.). 1-cyclopentyl-4-phenyl-1H-1,2,3-triazole - Optional[13C NMR]. SpectraBase. Retrieved from [Link]
-
(n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
(n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach. Retrieved from [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Influence of Solvent, Concentration, and Temperature on the Resolu" by Rasha Saad Jwad [bsj.uobaghdad.edu.iq]
- 4. reddit.com [reddit.com]
- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 8. organomation.com [organomation.com]
- 9. unn.edu.ng [unn.edu.ng]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. elar.urfu.ru [elar.urfu.ru]
The Uncharted Potential of Triazole-Containing Cyclopentanones: A Technical Guide to Their Predicted Biological Activities
Abstract
In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores into novel hybrid molecules represents a frontier of drug discovery. This technical guide delves into the largely unexplored therapeutic potential of a unique molecular architecture: triazole-containing cyclopentanones. While direct research on this specific hybrid class is nascent, a comprehensive analysis of the individual biological activities of triazole and cyclopentanone moieties reveals a compelling rationale for their conjugation. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the predicted anticancer, antimicrobial, and anti-inflammatory activities of these promising, yet under-investigated, compounds. By synthesizing established mechanistic insights with field-proven experimental protocols, this guide aims to catalyze further investigation into what could be a rich source of next-generation therapeutics.
Introduction: The Strategic Imperative for Hybrid Scaffolds
The ever-present challenges of drug resistance and the need for more targeted and potent therapies demand innovative approaches in molecular design. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a cornerstone of many successful therapeutic agents, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[1] Concurrently, the cyclopentanone ring, a five-membered carbocycle, is a key structural motif in a range of biologically active natural products and synthetic molecules, demonstrating significant potential in oncology, infectious diseases, and inflammation management.[2]
The fusion of these two potent scaffolds into a single molecular entity—a triazole-containing cyclopentanone—presents a compelling, albeit largely uncharted, avenue for drug discovery. This guide will provide a predictive and proactive analysis of the potential biological activities of this hybrid class, grounded in the established pharmacology of its constituent parts.
Predicted Anticancer Activity: A Dual-Pronged Assault on Malignancy
The potential for triazole-cyclopentanone hybrids to act as potent anticancer agents is significant, stemming from the distinct yet potentially synergistic mechanisms of its two core components.
The Triazole Moiety: A Proven Pharmacophore in Oncology
Triazole derivatives have demonstrated a broad spectrum of anticancer activities.[3] Both 1,2,3- and 1,2,4-triazole isomers are found in a number of FDA-approved anticancer drugs and numerous investigational agents.[3] Their mechanisms of action are diverse and include:
-
Enzyme Inhibition: Triazoles are effective inhibitors of various enzymes crucial for cancer cell proliferation, such as kinases and aromatase.[4]
-
Induction of Apoptosis: Many triazole-containing compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[5]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell division and proliferation.[5]
The Cyclopentanone Moiety: A Natural and Synthetic Anticancer Scaffold
Cyclopentanone and its derivatives, particularly cyclopentenones, are also recognized for their potent anticancer properties.[6] Their mechanisms often involve:
-
Induction of Oxidative Stress: Some cyclopentenones can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and apoptosis.
-
Alkylation of Key Proteins: The electrophilic nature of some cyclopentenones allows them to form covalent adducts with critical cellular proteins, disrupting their function.[6]
-
Cell Cycle Disruption: Similar to triazoles, cyclopentanone derivatives can induce cell cycle arrest, contributing to their antiproliferative effects.[2]
Predicted Synergy and Novel Mechanisms
The combination of a triazole and a cyclopentanone moiety in a single hybrid molecule could lead to a synergistic anticancer effect. For instance, the triazole component could facilitate transport into the cell or binding to a specific target, while the cyclopentanone component executes a cytotoxic function.
Predicted Antimicrobial Activity: A New Strategy Against Drug Resistance
The global health threat of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Triazole-cyclopentanone hybrids present a promising strategy in this area.
Triazoles: A Mainstay in Antifungal and Antibacterial Therapy
The triazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1] Triazole-based drugs are widely used as antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane synthesis.[7] Additionally, numerous triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1]
Cyclopentanones: An Emerging Class of Antimicrobial Agents
Cyclopentanone derivatives have also been identified as having significant antimicrobial properties.[8] Natural and synthetic cyclopentanones have shown activity against various bacteria and fungi.[3] Their mechanisms of action are still being elucidated but may involve disruption of the cell membrane or inhibition of key metabolic pathways.[9]
The Potential for Enhanced Efficacy and Overcoming Resistance
A hybrid molecule that combines the established antimicrobial activity of triazoles with the emerging potential of cyclopentanones could offer several advantages:
-
Broadened Spectrum of Activity: The combination of two different antimicrobial pharmacophores could result in a broader spectrum of activity against a wider range of pathogens.
-
Overcoming Resistance: A hybrid molecule may be effective against pathogens that have developed resistance to traditional triazole-based drugs.
-
Dual Mechanisms of Action: The hybrid could act on multiple cellular targets, reducing the likelihood of resistance development.
Predicted Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research. Triazole-cyclopentanone hybrids have the potential to be potent modulators of the inflammatory response.
Triazoles as Modulators of Inflammation
Triazole derivatives have been shown to possess significant anti-inflammatory properties.[1] Their mechanisms of action include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production.[10]
Cyclopentenone Prostaglandins: Potent Endogenous Anti-inflammatory Mediators
Cyclopentenone prostaglandins (cyPGs) are a class of naturally occurring lipids that are potent anti-inflammatory agents.[4] They exert their effects through multiple mechanisms, including the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11]
A Synergistic Approach to Inflammation Control
The conjugation of a triazole moiety with a cyclopentanone scaffold could lead to a highly effective anti-inflammatory agent. The triazole component could contribute to the inhibition of inflammatory enzymes, while the cyclopentanone component targets key signaling pathways like NF-κB. This dual-pronged approach could result in a more potent and comprehensive anti-inflammatory effect.
Experimental Protocols
To facilitate further research in this promising area, the following are detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol is designed to determine the cytotoxic effects of novel triazole-cyclopentanone hybrids on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)[4]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize representative quantitative data for triazole and cyclopentanone derivatives from the literature, highlighting their potential as individual pharmacophores.
Table 1: Anticancer Activity of Representative Triazole and Cyclopentanone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole | 1,2,4-Triazole derivative | HeLa | <12 | [2] |
| Triazole | 1,2,3-Triazole derivative | HT-1080 | 15.13 | [4] |
| Cyclopentanone | Diarylidenecyclopentanone | THP-1 | - | [12] |
| Cyclopentanone | Functionalized Cyclopentenone | HCT-116 | 16.94 | [6] |
Table 2: Antimicrobial Activity of Representative Triazole and Cyclopentanone Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Triazole | 1,2,4-Triazole derivative | S. aureus | - | [2] |
| Triazole | 1,2,3-Triazole glycoside | S. aureus | - | [11] |
| Cyclopentanone | 2-Octylcyclopentanone | S. aureus | 7.80-125.00 | [9] |
| Cyclopentanone | Diamino-cyclopentenone | MRSA | 0.976 | [13] |
Visualizations
Diagram 1: Predicted Synergistic Anticancer Mechanism
Caption: Predicted dual-action anticancer mechanism of a triazole-cyclopentanone hybrid.
Diagram 2: Experimental Workflow for In Vitro Antimicrobial Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions and Conclusion
The synthesis and biological evaluation of triazole-containing cyclopentanones represent a significant and largely untapped opportunity in medicinal chemistry. The compelling individual pharmacological profiles of both triazoles and cyclopentanones strongly suggest that their hybrid structures could exhibit potent and potentially synergistic therapeutic effects. This technical guide has laid a theoretical and practical foundation for the exploration of these novel compounds. It is our hope that the information presented herein will inspire and guide future research efforts, ultimately leading to the discovery and development of a new class of drugs with improved efficacy and safety profiles. The path forward requires a dedicated effort in synthetic chemistry to create libraries of these hybrid molecules, followed by rigorous biological screening to validate their predicted activities.
References
-
Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. (n.d.). UCL Discovery. Retrieved January 14, 2026, from [Link]
-
Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2020). Chemistry. Retrieved January 14, 2026, from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Retrieved January 14, 2026, from [Link]
-
Anti-microbial Studies of Potential Cyclopentanone derived Spiropyrroidines. (2019). Research Journal of Pharmacy and Technology. Retrieved January 14, 2026, from [Link]
-
Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. (2005). Journal of Biological Chemistry. Retrieved January 14, 2026, from [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2020). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. (2002). PubMed. Retrieved January 14, 2026, from [Link]
-
Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. (2020). Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]
-
2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens. (2020). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis. (2014). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Cyclopentenone: A Special Moiety for Anticancer Drug Design. (2018). PubMed. Retrieved January 14, 2026, from [Link]
-
The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016). Scientific Research Publishing. Retrieved January 14, 2026, from [Link]
-
Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives. (2016). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. (2012). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis and Evaluation of Biological Activities of Triazoles. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. (2020). MDPI. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. (2023). SpringerLink. Retrieved January 14, 2026, from [Link]
-
Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (2020). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. (2023). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones-Antiviral and Anti-Infective Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
literature review of 1,2,4-triazole derivatives in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including high chemical stability, bioavailability, hydrogen bonding capacity, and dipole character, allow it to serve as a versatile pharmacophore that interacts with a wide array of biological targets.[1][2] This technical guide provides a comprehensive overview of the medicinal chemistry of 1,2,4-triazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core structural properties, general synthetic strategies, and the diverse mechanisms of action across major therapeutic areas, including antifungal, anticancer, antiviral, and anti-inflammatory applications. The narrative synthesizes structure-activity relationship (SAR) insights with quantitative data and detailed experimental protocols, grounded in authoritative scientific literature to explain the causality behind molecular design and therapeutic efficacy.
The 1,2,4-Triazole Core: A Foundation for Pharmacological Diversity
The 1,2,4-triazole is an azaheterocyclic system (molecular formula C₂H₃N₃) that exists in two stable tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[3][4] Its significance in drug design is rooted in its ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities, enhancing metabolic stability and pharmacokinetic properties.[3][5] The triazole ring is resistant to metabolic degradation and its polar nature can improve the solubility of drug candidates.[5][6] This scaffold is a key component in numerous clinically approved drugs, such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent letrozole, underscoring its therapeutic versatility.[7][8][9]
General Synthetic Strategies
The synthesis of the 1,2,4-triazole ring is well-established, with several classical methods available. A common and versatile approach involves the cyclization of thiosemicarbazide derivatives. This strategy allows for the introduction of diverse substituents at various positions of the triazole core, enabling extensive exploration of the chemical space for SAR studies. Other methods include the reaction of hydrazides with reagents like carbon disulfide or the reaction of amides with hydrazides (Pellizzari reaction). Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.
Experimental Protocol: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol describes a representative synthesis of a substituted 1,2,4-triazole, a key intermediate for further derivatization.
Step 1: Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Add isonicotinic acid hydrazide (0.1 mol) to the solution and stir until it fully dissolves.
-
Cool the solution in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium salt from Step 1 (0.05 mol) and hydrazine hydrate (0.1 mol, 80%) in water (20 mL) for 4-6 hours.
-
During reflux, the color of the reaction mixture typically changes from yellow to green, accompanied by the evolution of hydrogen sulfide gas.
-
Monitor the completion of the reaction by the cessation of H₂S evolution (tested with lead acetate paper).
-
Cool the reaction mixture to room temperature and dilute with cold water (50 mL).
-
Acidify the solution to pH 5-6 with concentrated hydrochloric acid or acetic acid.
-
Collect the resulting white precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure product.
Therapeutic Applications of 1,2,4-Triazole Derivatives
Antifungal Agents
The most prominent success of 1,2,4-triazoles in medicinal chemistry is in the development of antifungal agents.[10] Marketed drugs like fluconazole and itraconazole are cornerstones of antifungal therapy.[9]
Mechanism of Action: The primary mechanism of action for triazole antifungals is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity. The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic methylated sterols disrupt the structure and function of the fungal membrane, leading to growth inhibition and cell death.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Structure-Activity Relationship (SAR): The SAR for azole antifungals is well-defined. For fluconazole analogues, the core structure consists of a tertiary alcohol linked to two 1,2,4-triazole rings and a difluorophenyl group.[10]
-
Triazole Rings: The 1,2,4-triazole moiety is essential for binding to the CYP51 enzyme.[11]
-
2,4-Difluorophenyl Group: This group provides potent activity; substitutions on this ring can modulate efficacy and selectivity.[3] Halogen substitutions are generally favorable.[11]
-
Tertiary Alcohol: The hydroxyl group forms a critical hydrogen bond within the active site of the enzyme.
Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Key Substituents | Target Organism | MIC (μg/mL) | Reference |
| Fluconazole | (Reference Drug) | Candida albicans | 0.25 - 1.0 | [3] |
| Itraconazole | (Reference Drug) | Aspergillus fumigatus | 0.125 - 0.5 | [9] |
| Compound 7a | R₁=Br, R₂=H on phenyl | Candida albicans | 0.0313 - 1 | [3] |
| Compound 5b | 2-chlorobenzylideneamino | Microsporum gypseum | <6.25 | [12] |
| Compound 5d | 4-chlorobenzylideneamino | Microsporum gypseum | <6.25 | [12] |
Anticancer Agents
1,2,4-triazole derivatives have emerged as promising anticancer agents that act through multiple mechanisms.[2][13] Their structural versatility allows for the fine-tuning of activity against various cancer-related targets.
Mechanism of Action: Unlike their antifungal counterparts, anticancer triazoles do not have a single, universal mechanism. Their activity stems from inhibiting various enzymes and pathways crucial for cancer cell proliferation and survival.[2]
-
Enzyme Inhibition: They can inhibit key kinases (e.g., EGFR, BRAF), topoisomerases, and carbonic anhydrases involved in signal transduction and DNA replication.[2][14] Aromatase inhibitors like letrozole and anastrozole block estrogen synthesis and are used to treat hormone-dependent breast cancer.
-
Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[14][15]
-
Apoptosis and Autophagy Modulation: The compounds can directly induce programmed cell death (apoptosis) and modulate autophagic pathways within cancer cells.[2]
Caption: Key Structure-Activity Relationships for Anticancer 1,2,4-Triazoles.
Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Letrozole | Aromatase Inhibitor | Hormone-dependent | N/A (Clinical) | [9] |
| Anastrozole | Aromatase Inhibitor | Hormone-dependent | N/A (Clinical) | [9] |
| Compound 8c | EGFR/Tubulin/BRAF Inhibitor | MCF-7 (Breast) | 1.1 | [14] |
| Compound 8d | Tubulin/BRAF Inhibitor | HeLa (Cervical) | 2.5 | [14] |
| Combretastatin A-4 Analogue | Tubulin Polymerization Inhibitor | Various MDR lines | Potent | [15] |
Antiviral Agents
The 1,2,4-triazole scaffold is present in several antiviral drugs, most notably Ribavirin, a broad-spectrum antiviral agent.[7][16] The chemical stability and potential for diverse modifications make this heterocycle a valuable framework for developing new antiviral therapies.[1]
Mechanism of Action: The antiviral mechanisms are diverse and often virus-specific.[17]
-
Nucleoside Analogs: Ribavirin acts as a guanosine analog. Once phosphorylated in the cell, it interferes with the synthesis of viral RNA and can induce lethal mutations in the viral genome.[9]
-
Enzyme Inhibition: Derivatives can target various viral enzymes, such as polymerases, proteases, or reverse transcriptases.[16]
-
Host-Targeted Mechanisms: Some compounds may modulate host cell pathways that the virus relies on for replication.
Table 3: Antiviral Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Target Virus | Mechanism | Reference |
| Ribavirin | Hepatitis C, Influenza, RSV | Nucleoside Analog | [9][16] |
| Acyclovir Analogs (8) | Herpes Simplex Virus 1 (HSV-1) | Purine base mimicry | [5] |
| Triazole-3-thiones (R-config) | Influenza A (H1N1) | Not specified | [5] |
Anti-inflammatory Agents
Derivatives of 1,2,4-triazole have shown significant anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade.[7][18]
Mechanism of Action: Many 1,2,4-triazole-based anti-inflammatory agents function as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7]
-
COX-1/COX-2 Inhibition: By inhibiting COX enzymes, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.
-
5-LOX Inhibition: Inhibition of 5-LOX prevents the production of leukotrienes, which are involved in various inflammatory diseases.
-
Cytokine Modulation: Some derivatives can also modulate the levels of pro-inflammatory cytokines.[18]
Table 4: Anti-inflammatory Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Target Enzyme(s) | In Vitro Activity (IC₅₀) | Reference |
| Compound 30 | COX-2 / 5-LOX | 0.15 µM (COX-2), 0.85 µM (5-LOX) | [7] |
| Compound 33a | COX-2 / 5-LOX | 7.25 nM (COX-2), 5.43 µM (5-LOX) | [7] |
| Celecoxib (Ref) | COX-2 | 0.14 µM | [7] |
| Zileuton (Ref) | 5-LOX | 0.82 µM | [7] |
Conclusion and Future Outlook
The 1,2,4-triazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic success. Its derivatives have yielded potent drugs against a wide spectrum of diseases, from fungal infections to cancer and viral illnesses. The key to its success lies in its favorable physicochemical properties and its ability to be synthetically tailored to interact with a multitude of biological targets.
Future research will likely focus on the design of novel hybrid molecules, where the 1,2,4-triazole core is linked to other pharmacophores to achieve multi-target activity or improved selectivity.[3] The exploration of new mechanisms of action, particularly in the fields of neurodegenerative and metabolic diseases, represents a promising frontier. As synthetic methodologies become more advanced, the ability to create increasingly complex and precisely functionalized 1,2,4-triazole derivatives will continue to fuel the discovery of next-generation therapeutics, solidifying the enduring legacy of this "privileged" heterocycle.
References
-
Gaba, M., Singh, S., & Mohan, C. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 186, 111857. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. [Link]
-
Borysenko, N. M., et al. (2025). a review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[3][10][16] and[1][3][10]-triazoles. Mini-Reviews in Medicinal Chemistry. [Link]
-
Asif, M. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. [Link]
-
Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422. [Link]
-
Al-Ostath, A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[3][10][16] and[1][3][10]-triazoles. PubMed. [Link]
-
Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). SpringerLink. [Link]
-
Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]
-
Kumar, D., & Kumar, N. (2012). A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Scientific Research in Engineering and Management. [Link]
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub. [Link]
-
Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review. (n.d.). LinkedIn. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square. [Link]
-
Szeliga, J., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
-
Alam, M. M., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (2017). Moroccan Journal of Chemistry. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed. [Link]
-
Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate. [Link]
-
Al-Shammari, M. B., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
Szeliga, J., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]
-
Al-Abdullah, E. S., et al. (2022). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]
-
Examples of known drugs containing a 1,2,4-triazole ring. (n.d.). ResearchGate. [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]
-
Zhang, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japer.in [japer.in]
- 16. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 17. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
This guide provides a comprehensive overview of the synthesis, historical context, and potential applications of the heterocyclic compound, 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document synthesizes established chemical principles with practical, field-proven insights.
Introduction: The Significance of the Triazole Moiety
The 1,2,4-triazole ring is a cornerstone in the development of a vast array of biologically active compounds.[1][2][3] Its unique chemical properties, including its ability to coordinate with metal ions in enzymes and its metabolic stability, have made it a privileged scaffold in medicinal and agricultural chemistry.[4] From the revolutionary broad-spectrum triazole fungicides that transformed crop protection to essential antifungal medications, the impact of this heterocyclic system is profound.[5][6][7][8] The title compound, this compound, represents a specific structural motif within this important class, combining the potent triazole pharmacophore with a cyclopentanone framework.
Historical Context: The Rise of Triazole Fungicides
The journey to understanding the significance of this compound begins with the broader history of azole fungicides. A major breakthrough in systemic fungicides occurred with the introduction of the triazole fungicide triadimefon by Bayer in 1976.[5] This marked a new era in the control of fungal diseases in cereals and other crops. The success of triadimefon and subsequent triazoles like propiconazole and tebuconazole spurred extensive research into novel triazole derivatives.[4][5] The primary mechanism of action for these fungicides is the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of their cell membranes.[4] This historical backdrop provides the scientific impetus for the synthesis of novel triazole-containing molecules like the one in focus, with the aim of discovering new or improved biological activities.
Synthesis and Chemical Profile
The synthesis of this compound is not explicitly detailed in a dedicated historical publication. However, its structure suggests a logical and well-established synthetic pathway based on the alkylation of 1H-1,2,4-triazole with an appropriate electrophile. A common and efficient method for the synthesis of α-heteroaryl ketones is the reaction of an α-halo ketone with the heterocycle.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported |
| Solubility | Soluble in polar organic solvents |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established syntheses of α-triazolyl ketones.
Materials:
-
2-Bromocyclopentanone
-
1H-1,2,4-Triazole
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
-
Addition of Electrophile: While stirring at room temperature, add a solution of 2-bromocyclopentanone (1.1 equivalents) in anhydrous acetonitrile dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively published, its structural features allow for informed hypotheses regarding its potential applications. The presence of the 1H-1,2,4-triazole moiety is a strong indicator of potential antifungal or plant growth regulatory activity.[9][10]
Antifungal Activity
The primary target of many triazole antifungals is the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of this enzyme, disrupting its function. It is plausible that this compound was synthesized as part of a screening library to evaluate its efficacy against various fungal pathogens.
Caption: Hypothesized mechanism of antifungal action.
Plant Growth Regulation
Certain triazole derivatives are known to exhibit plant growth regulatory effects. This is often due to their inhibition of gibberellin biosynthesis, a plant hormone responsible for stem elongation. This can lead to more compact and robust plant growth, a desirable trait in some ornamental and agricultural applications.
Future Directions
The full potential of this compound remains to be elucidated through further biological screening. Its relatively straightforward synthesis makes it an attractive candidate for inclusion in high-throughput screening campaigns against a wide range of biological targets. Future research could focus on:
-
Broad-spectrum antifungal screening: Testing against a panel of clinically and agriculturally relevant fungal species.
-
Plant growth regulation assays: Evaluating its effects on various plant species.
-
SAR (Structure-Activity Relationship) studies: Synthesizing analogues with modifications to the cyclopentanone ring to optimize activity.
-
Toxicological profiling: Assessing its safety profile for potential development as a pharmaceutical or agrochemical.
Conclusion
While the specific discovery and historical narrative of this compound are not documented in isolation, its existence is a logical consequence of the extensive and fruitful research into 1,2,4-triazole chemistry. Grounded in the foundational discoveries of systemic triazole fungicides, this compound represents a piece of the ongoing scientific endeavor to leverage the unique properties of the triazole scaffold for the betterment of medicine and agriculture. Its synthesis is achievable through established chemical methodologies, and its structure holds the promise of valuable biological activity, warranting further investigation by the scientific community.
References
-
Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. (2020). PMC. [Link]
-
Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. (2008). APS Journals. [Link]
-
Synthesis of Optically Active α,β‐Unsaturated Triazolyl Alcohols via Asymmetric NaBH4 Reduction of the Corresponding Ketones. (2006). Taylor & Francis Online. [Link]
-
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (2018). MDPI. [Link]
-
The History of Azole Chemistry. (n.d.). American Chemical Society. [Link]
-
History of the development of azole derivatives. (2004). ResearchGate. [Link]
-
Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. (2022). PMC. [Link]
-
History of the development of azole derivatives. (2004). Semantic Scholar. [Link]
-
Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021). PubMed Central. [Link]
- SUBSTITUIERTE TRIAZOLE. (1992).
-
SUBSTITUTED TRIAZOLE DERIVATIVES AND USES THEREOF. (2019). WIPO Patentscope. [Link]
- Novel triazole derivatives. (2014).
-
1,2,3-Triazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Triazolové sloučeniny a jejich použití. (2000).
- Postupak za dobijanje novih derivata triazola. (1987).
-
Selective Generation of (1H-1,2,4-Triazol-1-yl)methyl Carbanion and Condensation with Carbonyl Compounds. (2013). ResearchGate. [Link]
-
STUDY OF SOME 1,2,4-TRIAZOLES DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. (2014). Neliti. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2018). PubMed Central. [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2019). NIH. [Link]
-
Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). (2022). Zaporizhzhia State Medical University. [Link]
-
Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. (2006). ResearchGate. [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2018). MDPI. [Link]
-
SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL PREDICTION OF THEIR ANTIFUNGAL ACTIVITY. (2021). Sired Udenar. [Link]
Sources
- 1. Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities - Neliti [neliti.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] History of the development of azole derivatives. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone from cyclopentanone
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, a valuable heterocyclic ketone with significant potential as a building block in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a key pharmacophore found in numerous antifungal, anticancer, and antiviral agents.[1][2][3] This guide details a reliable two-step synthetic pathway starting from cyclopentanone. The protocol emphasizes experimental causality, robust validation checkpoints, and safety considerations. It is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction and Strategic Overview
The functionalization of cyclic ketones is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures for various applications. The target molecule, this compound, incorporates the biologically significant 1,2,4-triazole ring onto a cyclopentanone scaffold. This combination makes it an attractive intermediate for creating novel therapeutic agents.[3][4]
Two primary synthetic strategies were considered for this transformation:
-
The Mannich Reaction: A one-pot, three-component condensation of cyclopentanone, formaldehyde, and 1,2,4-triazole.[5][6] While atom-economical, controlling selectivity and side reactions can be challenging.
-
α-Halogenation followed by Nucleophilic Substitution: A sequential, two-step approach. This pathway offers superior control over each transformation, facilitating intermediate purification and characterization, which ultimately leads to a more reliable and reproducible synthesis of the final product.
This guide will focus on the second strategy due to its robustness and instructional value in controlling key chemical principles, such as regioselectivity in the alkylation of an unsymmetrical heterocycle.
Reaction Mechanism and Scientific Rationale
The selected synthetic pathway proceeds in two distinct stages: the α-bromination of cyclopentanone followed by the N-alkylation of 1,2,4-triazole.
Step 1: α-Bromination of Cyclopentanone
The first step involves the selective monobromination of cyclopentanone at the α-position. The reaction is typically performed using bromine in a suitable solvent. An acid catalyst, such as acetic acid, facilitates the reaction by promoting the formation of the enol tautomer, which is the active nucleophile that attacks the bromine molecule.
Step 2: N-Alkylation of 1,2,4-Triazole
The second step is a nucleophilic substitution reaction where the synthesized 2-bromocyclopentanone serves as the electrophile. 1,2,4-triazole is an ambident nucleophile, containing two reactive nitrogen atoms (N1 and N4) that can potentially be alkylated. This leads to the possible formation of two constitutional isomers.
It has been reported that the alkylation of 1,2,4-triazole with alkyl halides often yields a mixture of N1 and N4 isomers.[7] The regioselectivity can be influenced by factors such as the base, solvent, and counter-ion. Generally, the N1-substituted product is thermodynamically more stable and is often the major product, particularly when using a non-nucleophilic base in a polar aprotic solvent.[7][8][9]
Caption: Figure 1: Reaction Mechanism for the synthesis of this compound.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Required Purity |
| Cyclopentanone | 120-92-3 | 84.12 | ≥99% |
| Bromine | 7726-95-6 | 159.81 | ≥99.5% |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | ≥99.7% |
| 1H-1,2,4-Triazole | 288-88-0 | 69.07 | ≥98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99%, anhydrous |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated solution |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Saturated solution |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh |
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.
Protocol 1: Synthesis of 2-Bromocyclopentanone
Rationale: This procedure uses glacial acetic acid as both a solvent and catalyst to promote enolization for a controlled monobromination. The reaction is performed at low temperature to minimize the formation of di-brominated byproducts.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagents: Charge the flask with cyclopentanone (8.41 g, 0.10 mol) and glacial acetic acid (50 mL).
-
Bromine Addition: In the dropping funnel, place a solution of bromine (15.98 g, 0.10 mol) in 20 mL of glacial acetic acid.
-
Reaction: Stir the cyclopentanone solution and cool to 0-5 °C. Add the bromine solution dropwise over 60-90 minutes, ensuring the temperature does not exceed 10 °C. A color change from reddish-brown to pale yellow indicates the consumption of bromine.
-
Quenching: After the addition is complete, stir the mixture at room temperature for an additional 2 hours. Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Workup: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (20 mL, to remove any residual bromine), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 2-bromocyclopentanone is a lachrymator and should be handled with extreme care. Purify the product by vacuum distillation to yield a colorless to pale yellow oil.
Protocol 2: Synthesis of this compound
Rationale: This is an Sₙ2 reaction where the triazole anion displaces the bromide. Anhydrous potassium carbonate acts as the base to deprotonate the triazole, and anhydrous acetonitrile is used as a polar aprotic solvent to facilitate the reaction.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 1H-1,2,4-triazole (6.91 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 100 mL of anhydrous acetonitrile.
-
Addition of Bromoketone: Stir the suspension vigorously. Add a solution of 2-bromocyclopentanone (16.3 g, 0.10 mol, from Protocol 1) in 20 mL of anhydrous acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate) to isolate the desired N1-isomer. The product is typically a white solid or a viscous oil.
Workflow and Characterization
Caption: Figure 2: A step-by-step experimental workflow for the synthesis.
Expected Characterization Data
The final product, this compound (C₈H₁₁N₃O, M.W.: 165.19 g/mol ), should be characterized by standard spectroscopic methods to confirm its structure and purity.
| Analysis | Expected Results |
| ¹H NMR | δ (ppm): ~8.2-8.4 (s, 1H, Triazole-H), ~7.9-8.1 (s, 1H, Triazole-H), ~4.2-4.6 (m, 2H, -CH₂-N), ~2.5-2.8 (m, 1H, -CH-CO), ~1.8-2.4 (m, 6H, Cyclopentanone-CH₂) |
| ¹³C NMR | δ (ppm): ~215-220 (C=O), ~150-152 (Triazole-CH), ~143-145 (Triazole-CH), ~55-58 (CH-CO), ~50-53 (-CH₂-N), ~38-40 (CH₂), ~25-30 (CH₂), ~20-22 (CH₂) |
| IR (KBr) | ν (cm⁻¹): ~3100 (C-H, triazole), ~2960 (C-H, aliphatic), ~1740 (C=O, ketone), ~1510 (C=N, triazole ring) |
| Mass Spec (ESI+) | m/z: 166.09 [M+H]⁺ |
Safety and Troubleshooting
| Safety Precaution | Rationale |
| Work in Fume Hood | Bromine is highly corrosive and volatile. α-haloketones are potent lachrymators and irritants.[10] |
| Wear PPE | Use safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times. |
| Handle Bromine with Care | Use a glass syringe or cannula for transfer. Have a sodium thiosulfate solution ready for quenching spills. |
| Anhydrous Conditions | For Protocol 2, ensure all glassware is oven-dried and solvents are anhydrous to prevent side reactions and ensure the base is effective. |
| Troubleshooting Guide | | Problem | Potential Cause | Suggested Solution | | Low yield in Step 1 | Incomplete reaction or formation of di-brominated products. | Ensure dropwise addition of bromine at low temperature. Increase reaction time if needed. | | Product decomposes during distillation | Overheating. | Use high vacuum to lower the boiling point. | | Low yield in Step 2 | Ineffective base or wet reagents/solvent. Incomplete reaction. | Use freshly dried, powdered K₂CO₃. Ensure anhydrous solvent. Extend reflux time and monitor by TLC. | | Mixture of N1/N4 isomers | Inherent reactivity of 1,2,4-triazole. | The N1 isomer is generally the major product. Careful column chromatography should allow for separation. Consider alternative bases like DBU which may improve N1 selectivity.[7] |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound from cyclopentanone. By following a controlled, two-step approach involving α-bromination and subsequent N-alkylation, researchers can reliably produce this valuable chemical intermediate. The insights into the reaction mechanism, particularly the regioselectivity of triazole alkylation, along with detailed protocols and characterization data, equip drug development professionals with a robust method for accessing this important molecular scaffold.
References
-
Al-Masoudi, N. A., & Rassool, S. N. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope for synthesis of triazoles with keto containing substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of b-keto 1,2,3-triazoles using different a-tosyloxyketones and a-bromo ketones with substituted phenylacetylenes and sodium azide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
-
Thomas, J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved from [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. Retrieved from [Link]
-
Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Manikandan, A., & Sivakumar, A. (2015). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Retrieved from [Link]
-
Aly, A. A., et al. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Taylor & Francis Online. Retrieved from [Link]
-
Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Kumar, D., et al. (2020). Synthesis, biological evaluation and molecular dynamics studies of 1,2,4-triazole clubbed Mannich bases. Bioorganic Chemistry. Retrieved from [Link]
-
African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Retrieved from [Link]
-
Wang, Y., et al. (2024). One-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway. Sustainable Energy & Fuels. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone. PubChem. Retrieved from [Link]
-
Borys, D., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. Retrieved from [Link]
-
Laufer, S., et al. (2008). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Retrieved from [Link]
-
Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol & Application Notes: N-Alkylation of 1,2,4-Triazole with Cyclopentanone Derivatives via Reductive Amination
An Application Guide for Drug Development Professionals
Abstract
N-substituted 1,2,4-triazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis, particularly the introduction of complex alkyl groups, is a critical step in drug discovery pipelines. This application note provides a detailed, field-proven protocol for the N-alkylation of 1,2,4-triazole with cyclopentanone derivatives. We focus on the direct reductive amination pathway, a robust and efficient method that avoids pre-functionalization of the ketone. This guide explains the underlying reaction mechanism, addresses the critical challenge of N1/N4 regioselectivity, and provides comprehensive, step-by-step instructions for synthesis, purification, and characterization. Troubleshooting advice and a brief overview of alternative synthetic strategies are also included to equip researchers with a thorough understanding of this important transformation.
Introduction: The Significance of N-Alkylated Triazoles
The 1,2,4-triazole ring is a five-membered heterocycle that is isosteric to imidazole and other five-membered rings, but possesses a unique electronic profile due to its three nitrogen atoms. This structure is a cornerstone in the design of antifungal agents, antivirals, and anticancer drugs.[1][2] The nitrogen atoms act as hydrogen bond acceptors and donors, facilitating strong interactions with biological targets like enzymes and receptors.[1]
Alkylation of the triazole nitrogen atoms (N-alkylation) is a primary strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. The substituent introduced can influence solubility, metabolic stability, and binding affinity. The use of a cyclopentanone derivative as the alkylating precursor allows for the introduction of a constrained, non-planar cycloalkyl group, a common motif for improving ligand-receptor complementarity.
This guide focuses on reductive amination as the most direct synthetic route. This method leverages the nucleophilicity of the triazole N-H bond and the electrophilicity of the ketone's carbonyl carbon, followed by in-situ reduction to form the stable C-N bond.
Reaction Overview and Mechanistic Considerations
The direct N-alkylation of 1,2,4-triazole with a cyclopentanone derivative proceeds via an acid-catalyzed reductive amination. The overall transformation is depicted below:
The Reductive Amination Mechanism
The reaction is initiated by the acid-catalyzed formation of an enamine intermediate between the triazole and the cyclopentanone. This intermediate is then reduced by a hydride source, such as sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the final alkylated product. NaBH(OAc)₃ is often the reagent of choice as it is mild, selective for the iminium/enamine species in the presence of the starting ketone, and does not require strongly acidic or basic conditions.
The Challenge of Regioselectivity
A critical consideration in the alkylation of unsubstituted 1,2,4-triazole is regioselectivity. The triazole exists in two tautomeric forms (1H and 4H), making two nitrogen atoms (N1 and N4) available for alkylation.[3][4]
-
N1-Alkylation: Substitution occurs on a nitrogen atom adjacent to a carbon atom.
-
N4-Alkylation: Substitution occurs on the nitrogen atom positioned between the two ring carbons.
Direct alkylation typically results in a mixture of N1 and N4 isomers.[4][5] The N1 isomer is often the thermodynamic and kinetic product under many conditions, but the ratio can be influenced by the choice of solvent, base (if used), and the steric and electronic nature of the electrophile.[4][5] For this reductive amination protocol, researchers should anticipate the formation of both regioisomers and plan for their separation and characterization.
Figure 1: Conceptual workflow for the reductive amination of 1,2,4-triazole, highlighting the formation of an enamine intermediate and the resulting regioisomeric products.
Detailed Experimental Protocol
This protocol outlines a general procedure. The specific cyclopentanone derivative, solvent, and reaction times may require optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,2,4-Triazole | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Substituted Cyclopentanone | As required | Various | Ensure purity by NMR or GC-MS. |
| Sodium Triacetoxyborohydride | ≥95% | Sigma-Aldrich | Moisture sensitive. Handle under N₂. |
| Dichloroethane (DCE) | Anhydrous | Acros Organics | Anhydrous solvent is crucial. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Acts as the catalyst. |
| Saturated NaHCO₃ solution | N/A | Lab Prepared | For aqueous workup. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq.).
-
Solvent and Reagents Addition: Add anhydrous dichloroethane (DCE, approx. 0.1 M concentration relative to the triazole). Add the cyclopentanone derivative (1.1 eq.) followed by glacial acetic acid (2.0 eq.).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triazole is consumed (typically 4-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x volume). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes, potentially with 1-5% methanol for more polar products) is typically required to separate the N1 and N4 regioisomers.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.
-
Dichloroethane and dichloromethane are chlorinated solvents; handle and dispose of them according to institutional guidelines.
Product Characterization
Accurate characterization is essential to confirm the identity of the desired product and to distinguish between the N1 and N4 regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: The chemical shifts of the triazole ring protons are diagnostic. In the N1-isomer, the C3-H and C5-H protons are distinct, whereas in the symmetrical N4-isomer, they are equivalent.
-
¹³C NMR: The chemical shifts of the triazole ring carbons also differ between isomers.[6]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide definitive proof of connectivity by showing correlations between the protons on the cyclopentyl ring's alpha-carbon and the carbons of the triazole ring.[7][8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product(s).
-
Infrared (IR) Spectroscopy: Can confirm the absence of the starting ketone (C=O stretch) and the triazole N-H bond.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive reducing agent. | Use fresh sodium triacetoxyborohydride from a newly opened bottle. Ensure anhydrous conditions. |
| Insufficient acid catalyst. | Ensure the correct stoichiometry of acetic acid is used. | |
| Formation of Side Products | Reaction temperature too high. | Maintain the reaction at room temperature. |
| Wet solvent or reagents. | Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere. | |
| Difficult Isomer Separation | Co-elution on silica gel. | Try a different solvent system for chromatography. Consider reverse-phase (C18) HPLC for highly polar compounds.[9] |
| Isomers have very similar polarity. | If separation is not feasible, characterization of the isomeric mixture may be sufficient for initial screening. |
Alternative Synthetic Strategies
While reductive amination is direct, other methods can be employed, particularly if specific regioselectivity or stereochemistry is required.
Figure 2: Comparison of synthetic routes for the N-alkylation of 1,2,4-triazole with a cyclopentanone derivative.
-
Alkylation with a Cyclopentyl Halide/Tosylate: This is a two-step process where the cyclopentanone is first reduced to the corresponding alcohol, which is then converted to a good leaving group (e.g., bromide, iodide, or tosylate). The subsequent SN2 reaction with the deprotonated triazole anion (using a base like NaH or K₂CO₃) yields the product.[10][11] This method also typically produces a mixture of N1 and N4 isomers.[12]
-
Mitsunobu Reaction: This powerful reaction allows for the direct coupling of an alcohol with an N-H nucleophile.[13][14] The cyclopentanone must first be reduced to the cyclopentanol. The alcohol is then reacted with 1,2,4-triazole in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[14][15] The Mitsunobu reaction proceeds via an SN2 mechanism, which is advantageous for controlling stereochemistry if the cyclopentanol is chiral.[14]
Conclusion
The reductive amination protocol detailed herein offers an efficient and direct pathway for the N-alkylation of 1,2,4-triazole with cyclopentanone derivatives, a key transformation in modern drug discovery. While the formation of regioisomers is a common feature of this chemistry, the robust nature of the reaction and the straightforward purification and characterization methods make it a highly valuable tool for researchers. By understanding the mechanism, potential challenges, and alternative strategies, scientists can effectively synthesize novel triazole-based compounds for the development of new therapeutics.
References
-
Davenport, J. D., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. Available at: [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128919. Available at: [Link]
-
Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. Book Publisher International. Available at: [Link]
-
Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, 2004(1), 104-108. Available at: [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Chemistry: An Asian Journal, 2(11), 1340-1355. Available at: [Link]
-
Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Bakulina, O., et al. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. Available at: [Link]
-
Holm, S. C., & Straub, B. F. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 319-347. Available at: [Link]
-
ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Available at: [Link]
-
Bîcu, E., et al. (2019). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][6][12]triazoles. Molecules, 24(17), 3139. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]
- Google Patents. (1981). US4269987A - Purification of triazoles.
-
ResearchGate. (2015). (A) Alkylation of N-alkyl 1,2,4-triazoles; (B) Formation of a bicyclic ring system with a 1,2,4-triazole moiety. Available at: [Link]
-
Kumar, A., et al. (2016). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 81(5), 1932–1940. Available at: [Link]
-
ResearchGate. (2022). N‐alkylation of NH‐1,2,3‐triazoles. Available at: [Link]
-
ResearchGate. (2021). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids. Available at: [Link]
-
PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
-
Royal Society of Chemistry. (2013). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Available at: [Link]
-
Royal Society of Chemistry. (2014). Catalytic reductive N-alkylation of amines using carboxylic acids. Available at: [Link]
-
National Institutes of Health (NIH). (2021). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. Available at: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
ISRES Publishing. (2021). Chemistry of 1,2,4-Triazole: A Review on Synthesis and Therapeutic Importance. Available at: [Link]
-
MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]
-
SciSpace. (2021). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols for the Purification of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
Introduction
2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone is a heterocyclic ketone of significant interest in pharmaceutical and agrochemical research. The precise biological activity and safety profile of this compound are intrinsically linked to its purity. Synthetic routes to this and similar molecules can often yield a mixture of regioisomers and other byproducts, necessitating robust purification and analytical methodologies to ensure the isolation of the desired, highly pure compound.
This comprehensive guide provides detailed application notes and protocols for the purification and purity assessment of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related compounds. The methodologies described herein are grounded in established principles of separation science and analytical chemistry, offering a framework for achieving high levels of purity.
Understanding the Target Molecule and Potential Impurities
The structure of this compound, with its polar triazole ring and a moderately polar cyclopentanone moiety, dictates its physicochemical properties and informs the selection of appropriate purification techniques.
Key Physicochemical Properties (Predicted and Inferred):
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₈H₁₁N₃O | - |
| Molecular Weight | 165.19 g/mol | - |
| Polarity | Moderately polar | Combination of a polar triazole ring and a moderately polar ketone. |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and sparingly soluble in nonpolar solvents (e.g., hexanes). | General solubility of triazole and ketone-containing compounds.[1] |
| Boiling Point | High, likely >250 °C | High polarity and potential for hydrogen bonding. |
| Melting Point | Likely a solid at room temperature. | The presence of polar functional groups often leads to higher melting points. |
A common synthetic route to this compound involves the alkylation of 1,2,4-triazole with a 2-(halomethyl)cyclopentanone derivative. This reaction is known to potentially produce a mixture of N1 and N4-alkylated regioisomers.[2][3] Therefore, the primary impurity of concern is the isomeric 2-(4H-1,2,4-triazol-4-ylmethyl)cyclopentanone. Other potential impurities include unreacted starting materials (1,2,4-triazole and the cyclopentanone derivative) and inorganic salts from the reaction workup.
Purification Strategies: A Multi-faceted Approach
A combination of purification techniques is often necessary to achieve the high purity required for pharmaceutical and research applications. The choice of method will depend on the scale of the purification and the nature of the impurities present.
Caption: A general workflow for the purification of this compound.
Protocol 1: Liquid-Liquid Extraction for Initial Cleanup
This protocol is designed to remove inorganic salts and highly polar or non-polar impurities from the crude reaction mixture.
Rationale:
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. The moderately polar nature of the target compound allows for its extraction into an organic solvent, leaving behind water-soluble salts and other polar impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate.
-
Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic phase.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Column Chromatography for Isomer Separation
Flash column chromatography is a highly effective technique for separating the desired N1 isomer from the N4 isomer and other organic impurities.[3]
Rationale:
The N1 and N4 regioisomers of alkylated triazoles often exhibit different polarities due to the different electronic environments of the nitrogen atoms.[3] This difference in polarity allows for their separation on a polar stationary phase like silica gel. The choice of the mobile phase (eluent) is critical for achieving good separation.
Materials:
-
Partially purified product from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Fraction collector or collection tubes
Procedure:
-
TLC Analysis (Method Development):
-
Dissolve a small amount of the partially purified product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). Start with a less polar system (e.g., 80:20 hexanes:EtOAc) and gradually increase the polarity.
-
Visualize the spots using a UV lamp (254 nm). The goal is to find a solvent system that gives good separation between the spots corresponding to the desired product and impurities (Rf value difference of at least 0.2). The N1 isomer is typically less polar than the N4 isomer.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions of the eluate.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Caption: Workflow for column chromatography purification.
Protocol 3: Recrystallization for Final Polishing
Recrystallization is an excellent final step to remove minor impurities and obtain a highly crystalline product.[4]
Rationale:
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
Materials:
-
Purified product from Protocol 2
-
Various organic solvents for screening (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount of the purified product into several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not fully dissolve the compound.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization:
-
Place the bulk of the purified product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the compound.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Analytical Techniques for Purity Assessment
It is crucial to verify the purity of the final product using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and for separating it from its regioisomer and other impurities.[1][5][6][7][8]
Recommended HPLC Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good general-purpose column for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution from a lower to a higher percentage of acetonitrile will likely be effective for separating compounds with a range of polarities. Formic acid helps to improve peak shape. |
| Gradient | 5% B to 95% B over 20 minutes | A starting point that can be optimized based on initial results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | The triazole ring should have UV absorbance. |
| Injection Vol. | 10 µL | A standard injection volume. |
graph "HPLC_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Sample_Prep [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; Injection [label="Inject onto HPLC System"]; Separation [label="Chromatographic Separation\n(C18 Column, Gradient Elution)"]; Detection [label="UV Detection"]; Data_Analysis [label="Data Analysis\n(Peak Integration, Purity Calculation)"]; Result [label="Purity Report", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample_Prep -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Data_Analysis; Data_Analysis -> Result; }
Caption: Workflow for HPLC purity analysis.
Other Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of isomers. The chemical shifts of the protons and carbons on the triazole ring will differ between the N1 and N4 isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound to a high degree of purity is an essential step in its development for research and potential applications. A systematic approach combining liquid-liquid extraction, column chromatography, and recrystallization, coupled with rigorous analytical verification by HPLC, NMR, and MS, will ensure the isolation of the desired compound free from isomeric and other process-related impurities. The protocols provided in this guide offer a robust starting point for researchers, with the understanding that some method optimization may be required based on the specific impurity profile of the crude product.
References
-
Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001–008. [Link]
-
Request PDF. (2025). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. ResearchGate. [Link]
-
Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]
-
Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 19(3), 253–255. [Link]
-
NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC. [Link]
-
PubChem. (n.d.). 2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone. National Center for Biotechnology Information. [Link]
-
Zhang, L., Wang, Y., Zhang, T., & Zhang, Y. (2014). Enantiomeric Separation of Chiral Triazole Pesticides by a mono-6-(4-Nitrophenyl)-ureido-β-cyclodextrin-Bonded Stationary Phase Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Request PDF. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
-
Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate. [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. [Link]
-
Parisi, E., & Centore, R. (2025). Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate. [Link]
-
Glorian, J., Han, K. T., Braun, S., & Baschung, B. (2020). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Organic Chemistry Portal. [Link]
-
Özel Güven, N., Tahtacı, H., & Büyükgüngör, O. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2388. [Link]
-
de la Torre, P., & Gotor-Fernández, V. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules (Basel, Switzerland), 25(5), 1215. [Link]
-
Stoia, M., Andelescu, A., Nitoi, I., & Vlase, T. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal, 14(2). [Link]
-
Tao, J. R., Yuan, G. Q., & Ju, Y. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3170. [Link]
-
Al-Azzawi, A. M. H., & Al-Rubaie, A. Z. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). Synthesis of cyclopentenones.
-
Ding, J., Ju, Y., & Zhang, D. (2025). Chiral separation of triazole pesticide enantiomers by high performance liquid chromatography. ResearchGate. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone as a Versatile Synthetic Intermediate
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, a valuable heterocyclic ketone intermediate. The 1,2,4-triazole moiety is a privileged scaffold in medicinal and agricultural chemistry, known for a wide range of biological activities, including antifungal and anticancer properties.[1][2][3] This guide details a robust protocol for the synthesis of the title compound via nucleophilic substitution, discusses the critical aspects of the reaction, and presents validated protocols for its subsequent transformation into more complex molecular architectures. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing both practical, step-by-step instructions and the scientific rationale behind the procedural choices.
Introduction and Strategic Importance
The fusion of a cyclopentanone ring with a 1,2,4-triazole offers a unique three-dimensional structure with multiple points for chemical diversification. The ketone provides a reactive handle for carbon-carbon bond formation and functional group interconversion, while the triazole ring imparts desirable physicochemical properties and acts as a potent pharmacophore.[3][4] this compound serves as a key building block for constructing novel compounds, leveraging the established biological significance of the triazole core. This application note aims to equip researchers with the necessary knowledge to confidently synthesize and utilize this intermediate in their discovery programs.
Synthesis of the Intermediate: this compound
The most direct and efficient method for synthesizing the title compound is through the N-alkylation of 1,2,4-triazole with an α-halocyclopentanone, such as 2-bromocyclopentanone. This reaction is a classic example of nucleophilic substitution.[5][6]
Mechanistic Considerations and Regioselectivity
1,2,4-Triazole possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two regioisomers upon alkylation.[7][8] The reaction outcome is influenced by factors such as the base, solvent, and counter-ion. Generally, in the presence of a mild base like potassium carbonate in a polar aprotic solvent like acetonitrile or DMF, the alkylation predominantly occurs at the N1 position, which is considered the more thermodynamically stable product.[7][9]
-
Causality: The choice of potassium carbonate as a base is strategic. It is strong enough to deprotonate the triazole, forming the triazolide anion, but mild enough to minimize side reactions like self-condensation of the cyclopentanone. Acetonitrile is an excellent solvent choice due to its polarity, which facilitates the dissolution of the triazole salt, and its relatively high boiling point, which allows for moderate heating to drive the reaction to completion.
Caption: Workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-Bromocyclopentanone
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 10 mL per 1 g of triazole).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 2-bromocyclopentanone (1.1 eq) dropwise to the suspension. (Caution: α-haloketones are lachrymatory and should be handled in a fume hood).
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil or solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Parameter | Expected Data |
| Molecular Formula | C₈H₁₁N₃O[10] |
| Molecular Weight | 165.19 g/mol [10] |
| ¹H NMR | Expect signals for the triazole protons (singlets, ~8.0-8.5 ppm), the methylene bridge protons (doublet of doublets), and the cyclopentanone ring protons. |
| ¹³C NMR | Expect signals for the triazole carbons (~145-152 ppm), the ketone carbonyl (~215 ppm), the methylene bridge carbon, and the cyclopentanone aliphatic carbons. |
| IR (cm⁻¹) | Expect characteristic peaks for C=O stretch (~1740 cm⁻¹), C=N stretch, and C-H stretches. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z = 166.1. |
Applications in Downstream Synthesis
The title intermediate is a versatile precursor for a variety of chemical transformations, primarily leveraging the reactivity of the cyclopentanone moiety.
Caption: Key synthetic transformations of the intermediate.
Protocol: Reduction to 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol
This protocol reduces the ketone to a secondary alcohol, creating a new chiral center and a site for further functionalization (e.g., etherification, esterification).
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting ketone (1.0 eq) in methanol in an ice bath (0°C).
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the alcohol product, which can be purified further by chromatography if necessary.
Protocol: Base-Catalyzed Aldol Condensation
This reaction forms a new carbon-carbon bond at the α-position of the ketone, leading to α,β-unsaturated systems which are valuable Michael acceptors.[11]
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve the starting ketone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight. A precipitate may form.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl.
-
If a solid has precipitated, collect it by filtration, wash with cold water and a small amount of cold ethanol, and dry.
-
If no solid forms, concentrate the mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the α,β-unsaturated ketone.
Safety and Handling
-
General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
α-Haloketones: These reagents are lachrymatory and skin irritants. Handle with extreme care.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Add to protic solvents slowly and in a controlled manner.
This application note provides a foundation for the synthesis and manipulation of this compound. The versatility of this intermediate makes it a powerful tool for the rapid generation of diverse chemical libraries for biological screening.
References
- Smolecule. 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol.
-
MDPI. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Available from: [Link]
-
SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES. Available from: [Link]
-
Al-Tel, T. H. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3170-3238. Available from: [Link]
-
Semantic Scholar. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available from: [Link]
-
ResearchGate. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available from: [Link]
-
Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
National Center for Biotechnology Information. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]
-
National Center for Biotechnology Information. 2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone. Available from: [Link]
-
ResearchGate. Synthesis of 1,2,4-triazole derivatives. Available from: [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available from: [Link]
-
Non-Catalytic Addition of 1,2,4Triazole to Nucleophilic and Electrophilic Alkenes. Available from: [Link]
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]
-
ResearchGate. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available from: [Link]
-
ResearchGate. Synthesis of cyclopentanone‐fused pyrazoles.[a] [a] All reactions were.... Available from: [Link]
-
African Journals Online (AJOL). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available from: [Link]
-
Royal Society of Chemistry. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Available from: [Link]
-
National Center for Biotechnology Information. 2-Cyclopentyl-1-(1H-imidazol-2-yl)ethanone. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Available from: [Link]
-
Farmacia Journal. 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Available from: [Link]
-
MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available from: [Link]
-
Organic Chemistry Portal. Cyclopentenone synthesis. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
-
ResearchGate. Reaction route of aldol condensation of furfural and cyclopentanone. Available from: [Link]
Sources
- 1. Buy 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol [smolecule.com]
- 2. Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Screening of Novel Triazole Compounds
Introduction: The Enduring Significance of Triazoles and the Imperative for Novel Agent Screening
Triazole compounds form a critical class of antifungal agents, serving as a cornerstone in the management of a wide array of fungal infections.[1][2] Their primary mode of action is the inhibition of lanosterol 14α-demethylase, a vital cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an indispensable component of the fungal cell membrane, and its disruption leads to compromised membrane integrity and ultimately, fungal cell death.[1][5] However, the escalating emergence of triazole-resistant fungal strains necessitates a continuous and robust pipeline for the discovery and evaluation of novel triazole derivatives.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel triazole compounds. The protocols detailed herein are rooted in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and clinically relevant data.[2][6][7][8][9][10][11]
Mechanism of Action: The Molecular Basis of Triazole Antifungal Activity
Triazole antifungals exert their fungistatic or fungicidal effects by specifically targeting and inhibiting the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[2] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[3][5] By binding to the heme iron atom within the enzyme's active site, triazoles effectively halt this conversion process.[2] This leads to a depletion of ergosterol and a concurrent accumulation of toxic sterol precursors within the fungal cell membrane, altering its fluidity and permeability, and disrupting the function of membrane-associated proteins.[2][5] A secondary proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[12]
Caption: Mechanism of action of triazole antifungal compounds.
Primary Screening Assays: Foundational Methods for Efficacy Assessment
The initial evaluation of novel triazole compounds typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a fungus.[13] The following are standard methodologies for MIC determination.
Broth Microdilution Assay
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[7][14][15][16][17] It is considered a reference method by both CLSI and EUCAST.[6][7][8]
Principle: This assay involves challenging a standardized fungal inoculum with serial dilutions of the triazole compound in a 96-well microtiter plate. The MIC is determined by visual inspection or spectrophotometric reading after a specified incubation period.[13]
Experimental Protocol (adapted from CLSI M27-A3 and EUCAST guidelines): [7][10][14]
-
Preparation of Antifungal Stock Solution: Dissolve the novel triazole compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[18]
-
Preparation of Microdilution Plates: Perform serial twofold dilutions of the triazole compound in RPMI 1640 medium (buffered with MOPS to pH 7.0) directly in 96-well flat-bottom microtiter plates.[15][18] The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.[14]
-
Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard.[19] This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[20]
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only the fungal inoculum and drug-free medium.
-
Sterility Control: A well containing only drug-free medium.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[18]
-
MIC Determination: The MIC is the lowest concentration of the triazole compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[13] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.[13]
Caption: Workflow for the Broth Microdilution Assay.
Disk Diffusion Assay
The disk diffusion assay is a simpler, more cost-effective method for preliminary screening of antifungal activity.[6][21][22][23]
Principle: A paper disk impregnated with a known concentration of the triazole compound is placed on an agar plate uniformly inoculated with a fungal suspension.[6][24] The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk is proportional to the susceptibility of the fungus to the compound.[6]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay (0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[6]
-
Disk Application: Aseptically apply a paper disk impregnated with the novel triazole compound to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in millimeters) around the disk.[21]
Agar Dilution Assay
The agar dilution method is another reference technique for MIC determination, particularly useful for certain fungi.[25][26][27][28][29]
Principle: Twofold dilutions of the triazole compound are incorporated directly into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test fungus is then spotted onto the surface of the agar plates.[28]
Experimental Protocol:
-
Preparation of Antifungal Agar Plates: Prepare serial twofold dilutions of the triazole compound in a suitable solvent. Add a specific volume of each dilution to molten RPMI-1640 agar medium and pour into sterile Petri dishes.[25] Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as previously described.
-
Inoculation: Spot a small volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including a drug-free control plate.
-
Incubation: Incubate the plates at 35°C for the appropriate duration.
-
MIC Determination: The MIC is the lowest concentration of the triazole that prevents the macroscopic growth of the fungus on the agar surface.[26][29]
Secondary and Advanced Screening Assays
Following initial MIC determination, further characterization of promising triazole compounds can be achieved through more advanced assays.
Time-Kill Assays
Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[19][20][30][31][32][33]
Principle: A standardized fungal inoculum is exposed to a specific concentration of the triazole compound (typically a multiple of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable fungal cells (CFU/mL).
Experimental Protocol:
-
Inoculum and Drug Preparation: Prepare a standardized fungal inoculum and the triazole compound at the desired concentrations (e.g., 1x, 4x, 16x MIC) in a larger volume of broth medium.[33]
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation.[20] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.
-
Quantification of Viable Cells: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar medium. After incubation, count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the triazole compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal.[31]
Synergy Testing (Checkerboard Assay)
Combination therapy is an increasingly important strategy to combat antifungal resistance.[34] The checkerboard assay is the gold standard for evaluating the in vitro interaction between two antimicrobial agents.[30][35][36][37]
Principle: This method involves a two-dimensional array of serial dilutions of two drugs (the novel triazole and a known antifungal) in a 96-well plate. This allows for the testing of multiple combinations of concentrations simultaneously.
Experimental Protocol:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of the novel triazole compound along the x-axis and a second antifungal agent along the y-axis.
-
Inoculation: Inoculate the plate with a standardized fungal suspension as in the broth microdilution assay.
-
Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits fungal growth. The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interaction is interpreted as:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Fungal Biofilm Inhibition Assays
Fungal biofilms are a significant clinical challenge due to their inherent resistance to antimicrobial agents.[30] Assays to evaluate the efficacy of novel triazoles against biofilms are therefore crucial.
Principle: Fungal biofilms are allowed to form on a suitable surface (e.g., the wells of a polystyrene plate). The pre-formed biofilms are then treated with the triazole compound, and the reduction in biofilm viability or biomass is quantified.
Experimental Protocol:
-
Biofilm Formation: Add a standardized fungal suspension to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.
-
Biofilm Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Treatment: Add fresh medium containing serial dilutions of the novel triazole compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Assess biofilm viability using a metabolic assay (e.g., XTT or MTT reduction) or quantify the total biofilm biomass using crystal violet staining.
Data Interpretation and Validation: Ensuring Scientific Rigor
Quality Control (QC): The inclusion of reference QC strains with known MIC ranges is essential for validating the accuracy and reproducibility of the assays.[38][39][40][41] Commonly used QC strains for antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[39][40]
Data Presentation:
Table 1: Example MIC Ranges for Quality Control Strains
| Antifungal Agent | QC Strain | CLSI Published MIC Range (µg/mL) |
| Fluconazole | C. parapsilosis ATCC 22019 | 1.0 - 4.0 |
| Fluconazole | C. krusei ATCC 6258 | 16 - 64 |
| Voriconazole | C. parapsilosis ATCC 22019 | 0.03 - 0.12 |
| Voriconazole | C. krusei ATCC 6258 | 0.25 - 1.0 |
Note: These are example ranges and should be verified against the latest CLSI M60 document.[6]
Conclusion
The systematic application of these well-established and validated in vitro screening assays is fundamental to the successful discovery and development of novel triazole antifungal agents. By employing a tiered approach, from primary MIC determination to more complex pharmacodynamic and antibiofilm studies, researchers can effectively characterize the antifungal potential of new compounds and identify promising candidates for further preclinical and clinical investigation.
References
- Triazole antifungals | Research Starters - EBSCO. (URL: )
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])
-
Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (URL: [Link])
-
Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC - NIH. (URL: [Link])
-
Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed. (URL: [Link])
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
-
Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes | Medical Mycology | Oxford Academic. (URL: [Link])
-
In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed. (URL: [Link])
-
Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - ASM Journals. (URL: [Link])
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC - NIH. (URL: [Link])
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL: [Link])
-
A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates | bioRxiv. (URL: [Link])
-
To determine antifungal susceptibility for the isolates using agar dilution method: A prospective cohort study - Innovations in Pharmaceuticals and Pharmacotherapy. (URL: [Link])
-
Antifungal susceptibility testing by the disk diffusion method. Strain... - ResearchGate. (URL: [Link])
-
Triazole antifungals - Altmeyers Encyclopedia - Department Internal medicine. (URL: [Link])
-
CLSI Antifungical Susceptibility Test Updated | PDF | Microbiology - Scribd. (URL: [Link])
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (URL: [Link])
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])
-
Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC - NIH. (URL: [Link])
-
Antifungal Drug Combination & Synergy Study Service - Creative Biolabs. (URL: [Link])
-
DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS - Bio-Rad. (URL: [Link])
-
In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - TSpace. (URL: [Link])
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (URL: [Link])
-
Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PubMed. (URL: [Link])
-
Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])
-
Antifungal Susceptibility Testing (AFST) - EUCAST. (URL: [Link])
-
(PDF) Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - ResearchGate. (URL: [Link])
-
Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC - NIH. (URL: [Link])
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - ASM Journals. (URL: [Link])
-
Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - ASM Journals. (URL: [Link])
-
Fungi (AFST) - EUCAST. (URL: [Link])
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (URL: [Link])
-
Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value - ResearchGate. (URL: [Link])
-
Time-kill assays in which Candida albicans strains were cultured in YPD... - ResearchGate. (URL: [Link])
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC - NIH. (URL: [Link])
-
Susceptibility Testing of Fungi to Antifungal Drugs - MDPI. (URL: [Link])
-
Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - Research Explorer The University of Manchester. (URL: [Link])
-
Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed. (URL: [Link])
-
S159 Antifungal Susceptibility Testing. (URL: [Link])
-
Antifungal susceptibilities of medical triazoles and compounds used as... - ResearchGate. (URL: [Link])
-
Susceptibility Test Methods: Yeasts and Filamentous Fungi* | Semantic Scholar. (URL: [Link])
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ANSI Webstore. (URL: [Link])
-
New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News. (URL: [Link])
Sources
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 9. Susceptibility Test Methods: Yeasts and Filamentous Fungi* | Semantic Scholar [semanticscholar.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. m.youtube.com [m.youtube.com]
- 17. reviberoammicol.com [reviberoammicol.com]
- 18. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
- 25. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. innpharmacotherapy.com [innpharmacotherapy.com]
- 29. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 30. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. biorxiv.org [biorxiv.org]
- 36. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 40. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 41. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Comprehensive Evaluation of the Anticancer Activity of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
Abstract: This document provides a comprehensive, technically-grounded framework for the preclinical evaluation of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, a novel compound featuring the 1,2,4-triazole scaffold. The 1,2,4-triazole ring is recognized as a privileged heterocyclic core in medicinal chemistry, contributing to a wide array of biological activities, including significant anticancer properties.[1][2][3] Derivatives of this scaffold have been shown to exert their effects through diverse mechanisms such as the inhibition of critical cancer-related enzymes, modulation of apoptotic pathways, and interference with the cell cycle.[1][4] This guide is designed for researchers in oncology and drug development, offering a logical progression of validated protocols from initial in vitro cytotoxicity screening to mechanistic elucidation and culminating in in vivo efficacy assessment. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Part I: Initial Screening: In Vitro Cytotoxicity and Proliferation
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.[5][6] This initial screen quantifies the compound's potency and helps identify cancer types that may be particularly sensitive. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[7][8]
Workflow for In Vitro Anticancer Evaluation
Caption: Overall workflow for anticancer activity evaluation.
Protocol 1.1: MTT Cell Viability Assay
Principle: This assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[7]
Materials:
-
This compound (Test Compound)
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[10]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare a series of dilutions of the test compound in culture medium. Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with vehicle, e.g., 0.1% DMSO) and a blank (medium only).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation period should be consistent across experiments.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[10] Visually confirm the formation of purple formazan crystals under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Enter Value |
| A549 | Lung Carcinoma | Enter Value |
| HCT116 | Colorectal Carcinoma | Enter Value |
| HUVEC | Normal (Control) | Enter Value |
Part II: Mechanistic Elucidation
Once the IC50 value is established, the next critical phase is to investigate how the compound induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[4]
Protocol 2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] Flow cytometry is used to quantify the cell populations.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the suspension (1x10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation:
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: The cell cycle consists of four distinct phases: G0/G1, S, and G2/M. The amount of cellular DNA doubles as cells progress from G1 to G2/M. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14] By fixing cells, treating with RNase to prevent staining of double-stranded RNA, and staining with PI, flow cytometry can be used to determine the distribution of cells in each phase of the cycle.[15] A compound-induced block will cause an accumulation of cells in a specific phase.
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 2.1 and harvest approximately 1x10⁶ cells per sample.
-
Fixation: Centrifuge cells and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[14] Ethanol fixation preserves DNA integrity for analysis.
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[14] The data is typically visualized as a histogram of cell count versus fluorescence intensity.
Protocol 2.3: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are central to the apoptotic pathway. Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation signifies a commitment to apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[16] When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[16]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Treated and untreated cells in a white-walled 96-well plate
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in Protocol 1.1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: Calculate the fold-increase in caspase activity by dividing the luminescence of treated samples by the luminescence of the untreated control.
Conceptual Mechanistic Pathway
Caption: Potential mechanism of action for a triazole derivative.
Part III: In Vivo Efficacy Assessment
Positive in vitro results must be validated in a living system.[17] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and critical preclinical model for evaluating the efficacy of novel anticancer agents.[18][19][20]
Protocol 3.1: Human Tumor Xenograft Model
Principle: Cell line-derived xenograft (CDX) models involve the subcutaneous injection of a cultured human cancer cell line into immunodeficient mice (e.g., athymic nude or SCID mice).[21] This allows the human tumor to grow without being rejected by the mouse's immune system. The effect of the test compound on tumor growth can then be measured over time.[18]
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)
-
Cancer cell line that showed high sensitivity in vitro
-
Matrigel (optional, can improve tumor take rate)
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Step-by-Step Methodology:
-
Cell Implantation: Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS, potentially mixed 1:1 with Matrigel. Subcutaneously inject 2-5 million cells in a volume of 100-200 µL into the right flank of each mouse.[20]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same time to monitor for toxicity.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Workflow for In Vivo Xenograft Study
Caption: Step-wise workflow for a xenograft efficacy study.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research. [Link]
-
Caspase-3 Activity Assay. Creative Bioarray. [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
Caspase Protocols in Mice. PubMed Central. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]
-
(PDF) In-vitro Models in Anticancer Screening. ResearchGate. [Link]
-
Xenograft Models. Creative Biolabs. [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]
-
Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Molecules. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal of Ukraine. [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. [Link]
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 21. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for the Development of Triazolyl Cyclopentanone-Based Agricultural Fungicides
Introduction: The Imperative for Novel Fungicidal Chemistries
The relentless evolution of phytopathogenic fungi poses a significant and ongoing threat to global food security. The development of resistance to existing fungicides necessitates a continuous search for novel active ingredients with diverse modes of action.[1] Triazole fungicides have long been a cornerstone of crop protection, primarily due to their broad-spectrum activity and systemic properties.[2][3][4] This class of fungicides acts by inhibiting sterol biosynthesis, a fundamental process in fungal cell membrane integrity.[3][5][6] Within the vast chemical space of triazole derivatives, triazolyl cyclopentanones have emerged as a promising scaffold for the development of next-generation agricultural fungicides. Their unique structural features offer opportunities for potent and selective activity against a range of economically important plant pathogens.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the discovery and optimization of triazolyl cyclopentanone-based fungicides. We will delve into the core principles of their mechanism of action, provide detailed protocols for their synthesis and bio-evaluation, and explore the critical aspects of structure-activity relationships that drive the design of highly efficacious compounds.
Mechanism of Action: Targeting Fungal Sterol Biosynthesis
The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[7][8][9] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, which is essential for the formation and function of fungal cell membranes.[3][6][10]
The nitrogen atom (N4) of the triazole ring chelates the heme iron atom at the active site of the CYP51 enzyme.[9] This binding prevents the natural substrate, lanosterol, from docking and undergoing oxidative demethylation. The consequence of this inhibition is twofold:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors leads to increased membrane permeability and dysfunction of membrane-bound enzymes, ultimately resulting in the cessation of fungal growth or cell death.[9]
It is noteworthy that while the core mechanism is conserved across triazole fungicides, variations in the overall chemical structure can influence the binding affinity to the target enzyme and the spectrum of activity against different fungal species.[11]
Diagram of the Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of CYP51 by triazolyl cyclopentanones disrupts ergosterol synthesis.
Synthesis of Triazolyl Cyclopentanone Derivatives: A Generalized Protocol
The synthesis of novel triazolyl cyclopentanone derivatives is a cornerstone of the fungicide discovery process.[12] While specific reaction pathways can vary depending on the desired substitutions, a common approach involves a multi-step synthesis.[12][13][14] The following protocol outlines a generalized and adaptable method for the synthesis of these compounds.
Experimental Workflow for Synthesis
Caption: Generalized workflow for the synthesis of triazolyl cyclopentanones.
Detailed Step-by-Step Protocol
Step 1: Synthesis of the α-Halo-cyclopentanone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting substituted cyclopentanone (1.0 equivalent) in a suitable solvent such as acetonitrile.[9]
-
Addition of Reagents: Add a halogenating agent, for example, N-bromosuccinimide (NBS) or sulfuryl chloride (1.1 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solid byproducts and concentrate the filtrate under reduced pressure to obtain the crude α-halo-cyclopentanone.
Step 2: N-Alkylation of 1,2,4-Triazole
-
Preparation: In a separate reaction vessel, suspend 1,2,4-triazole (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[9]
-
Addition of the Intermediate: Add the crude α-halo-cyclopentanone from Step 1, dissolved in a minimal amount of the reaction solvent, dropwise to the triazole suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 4-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure triazolyl cyclopentanone derivative.[9]
-
Step 3: Structural Characterization
Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][15]
Bioassays for Fungicidal Activity Screening
The evaluation of the biological activity of newly synthesized compounds is a critical step in the fungicide development pipeline.[16][17] Both in vitro and in vivo assays are employed to determine the efficacy and spectrum of activity of the candidate fungicides.
In Vitro Antifungal Activity Assay: Mycelial Growth Inhibition
This assay determines the concentration of the compound required to inhibit the growth of a target fungal pathogen.[18][19]
Caption: Workflow for the in vitro mycelial growth inhibition assay.
-
Preparation of Test Solutions: Prepare a stock solution of the synthesized triazolyl cyclopentanone in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 mg/L).
-
Preparation of Amended Media: Serially dilute the stock solution into molten potato dextrose agar (PDA) to obtain a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 0 mg/L). Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target phytopathogen (e.g., Botrytis cinerea, Fusarium graminearum) onto the center of each PDA plate.[20]
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: After a set incubation period (when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony on each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
EC50 Determination: Determine the half-maximal effective concentration (EC50), the concentration of the compound that causes 50% inhibition of mycelial growth, by probit analysis of the inhibition data.[18][19]
In Vivo Antifungal Activity Assay: Detached Leaf Assay
This assay provides a more realistic evaluation of a compound's protective and curative activity on plant tissue.[21][22]
-
Plant Material: Use healthy, young, fully expanded leaves from a susceptible host plant (e.g., wheat for Puccinia triticina, tomato for Phytophthora infestans).
-
Compound Application (Protective Assay):
-
Prepare aqueous solutions of the test compound at various concentrations, often including a surfactant to ensure even coverage.
-
Spray the solutions onto the adaxial and abaxial surfaces of the leaves until runoff.
-
Allow the leaves to air-dry.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of the target pathogen in sterile water at a known concentration (e.g., 1 x 10^5 spores/mL).
-
Apply a small droplet of the spore suspension to the center of each treated leaf.
-
-
Incubation: Place the inoculated leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under controlled conditions of light and temperature conducive to disease development.
-
Disease Assessment: After a suitable incubation period (typically 5-10 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.
-
Data Analysis: Calculate the percentage of disease control for each treatment concentration relative to the untreated control.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a triazolyl cyclopentanone and its fungicidal activity is paramount for designing more potent and selective fungicides.[23][24][25][26] SAR studies involve the systematic modification of the lead compound's structure and the evaluation of the resulting analogs' biological activity.
Key Structural Modifications and Their Potential Impact:
-
Substituents on the Cyclopentanone Ring: The nature, position, and stereochemistry of substituents on the cyclopentanone ring can significantly influence the compound's interaction with the target enzyme and its physicochemical properties, such as solubility and systemic mobility.
-
Substituents on the Phenyl Ring (if present): Electron-withdrawing or electron-donating groups on an associated phenyl ring can modulate the electronic properties of the molecule and affect its binding affinity to the CYP51 enzyme.[25] Halogen substitutions, for instance, have been shown to enhance antifungal activity in many triazole derivatives.[12]
-
Linker between the Cyclopentanone and Triazole Rings: The length and flexibility of the linker can impact the optimal positioning of the triazole moiety within the active site of the target enzyme.
Table 1: Exemplary SAR Data for Hypothetical Triazolyl Cyclopentanone Derivatives against Botrytis cinerea
| Compound ID | R1 Substituent (Cyclopentanone) | R2 Substituent (Phenyl) | EC50 (mg/L) |
| TCP-01 | H | 4-Cl | 5.8 |
| TCP-02 | 2-CH3 | 4-Cl | 3.2 |
| TCP-03 | 2-F | 4-Cl | 1.5 |
| TCP-04 | H | 2,4-diCl | 2.1 |
| TCP-05 | 2-F | 2,4-diCl | 0.9 |
This is a hypothetical table for illustrative purposes.
The data in such a table would allow researchers to deduce that, for this particular scaffold, a fluorine atom at the 2-position of the cyclopentanone ring and a 2,4-dichloro substitution on the phenyl ring are beneficial for activity against Botrytis cinerea.
Conclusion and Future Directions
Triazolyl cyclopentanones represent a fertile ground for the discovery of novel agricultural fungicides. Their well-defined mechanism of action, coupled with the vast possibilities for synthetic modification, provides a robust platform for the development of next-generation crop protection agents. By employing the systematic approaches to synthesis, bio-evaluation, and SAR analysis outlined in these application notes, researchers can accelerate the identification and optimization of lead compounds with improved efficacy, a broader spectrum of activity, and a favorable environmental profile. Future research should focus on exploring novel substitutions, understanding the molecular basis of species-specific activity, and evaluating the potential for resistance development.
References
- Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023).
- Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumig
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI.
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024).
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central.
- The effect of triazole fungicide. (2022).
- Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Whe
- Efficient Synthesis and Bioactivity of Novel Triazole Deriv
- Sterol biosynthesis in oomycete p
- Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. (2021). MDPI.
- Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. (2024). Journal of Agricultural and Food Chemistry.
- Schematic inhibition of the ergosterol biosynthesis by azole compounds. (2019).
- Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (2014).
- Sterol Biosynthesis Inhibiting Triazole Fungicides. (2018).
- Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (2023).
- Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Deriv
- Sterol Biosynthesis Inhibitors. Secondary Effects and Enhanced in Vivo Efficacy. (1988). PubMed.
- Sterol Biosynthesis Inhibitors. (2017).
- Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. (2023). MDPI.
- The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evalu
- Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (2023). Benchchem.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). MDPI.
- Combined Application of Fluazinam With Triazole Fungicides Results in Synergistic Activity Against F... (2025).
- In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. (2017). Walsh Medical Media.
- An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. (2015). APS Journals.
- In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. (2024). PubMed.
- A structure-activity relationship for the neurotoxicity of triazole fungicides. (1996). PubMed.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI.
- [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. (2004). PubMed.
- Bioassay Methods for the Detection of Antifungal Activity by Pseudomonas Antimicrobica Against the Grey Mould Pathogen Botrytis Cinerea. (1996). PubMed.
- Concentrated liquid triazole-fungicide formulations. (2009).
- In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. (2024). PubMed Central.
- Concentrated liquid triazole fungicide formulations. (2007).
-
A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. (2014). PubMed. [Link]
-
Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. (2020). RUDN Journal of Agronomy and Animal Industries. [Link]
-
Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (2023). Hilaris Publishing. [Link]
- Concentrated liquid triazole fungicide formulations. (2007).
- One prepares the synthetic method of triazole fungicide type (III) compound. (2016).
-
Fungicidal Compounds. (2020). European Patent Office. [Link]
-
The structure–activity relationship of investigated triazoles 1–10 in... (2023). ResearchGate. [Link]
-
Analysis of triazole fungicides and their intermediates. (2023). Xiangshuo Chemical. [Link]
-
Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023). PubMed Central. [Link]
-
Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020). ResearchGate. [Link]
-
Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. (2023). MDPI. [Link]
-
Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. (2017). PubMed Central. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterol biosynthesis in oomycete pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. Sterol biosynthesis inhibitors. Secondary effects and enhanced in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. longdom.org [longdom.org]
- 18. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 22. Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for microwave-assisted synthesis of 1,2,4-triazoles
An Application Guide to the Experimental Setup and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3] Traditional synthetic routes to these vital heterocycles often require long reaction times, high temperatures, and complex purification procedures.[1] This application note details the principles and protocols for the microwave-assisted organic synthesis (MAOS) of 1,2,4-triazoles. MAOS presents a transformative green chemistry approach, leveraging the unique heating mechanism of microwave energy to dramatically accelerate reaction rates, improve yields, and enhance product purity, often reducing reaction times from hours to mere minutes.[1][4][5]
The Rationale for Microwave-Assisted Synthesis
Principles of Microwave Heating
Conventional heating methods transfer energy indirectly via conduction and convection, creating a thermal gradient within the reaction vessel and often leading to localized overheating at the vessel walls.[1] In contrast, microwave-assisted synthesis utilizes the ability of polar molecules (like many organic solvents and reagents) or ionic species to convert electromagnetic energy directly into thermal energy.[4][6] This process, known as dielectric heating, occurs through two primary mechanisms: dipolar polarization and ionic conduction.[7][8] The result is rapid, uniform, and efficient volumetric heating of the reaction mixture, which is the principal driver behind the observed rate enhancements.[4][8]
Advantages for 1,2,4-Triazole Synthesis
Applying MAOS to the synthesis of 1,2,4-triazoles offers significant, field-proven advantages:
-
Dramatically Reduced Reaction Times: Cyclization and condensation reactions that take many hours under conventional reflux can often be completed in 5 to 30 minutes.[1][9]
-
Increased Product Yields and Purity: The rapid heating profile minimizes the formation of side products and degradation that can occur with prolonged exposure to high temperatures.[6]
-
Enhanced Reaction Efficiency: MAOS can drive difficult reactions to completion that may be inefficient under classical conditions.[4]
-
Alignment with Green Chemistry: The speed and efficiency of MAOS reduce energy consumption and often allow for the use of less solvent, contributing to more sustainable synthetic practices.[2][8]
Core Experimental Setup
The successful application of MAOS requires specialized equipment designed for chemical synthesis. Domestic microwave ovens are not suitable due to their lack of temperature and pressure controls, posing a significant safety risk.
Instrumentation
A dedicated microwave reactor for organic synthesis is mandatory. These instruments are equipped with essential safety and control features:
-
Online Temperature and Pressure Monitoring: Typically uses an IR sensor for external vessel temperature or a fiber-optic probe for in-situ measurement, along with a pressure transducer.
-
Sealed Reaction Vessels: Specially designed thick-walled glass or ceramic vials with crimp or screw caps containing a Teflon-faced silicone septum, capable of withstanding the high internal pressures (up to 20 bar) generated when heating solvents above their boiling points.[10]
-
Magnetic Stirring: Ensures even temperature distribution and homogenous reaction mixture.
-
Variable Power Control: Allows for precise control over the energy delivered to the reaction.
Safety Precautions for Pressurized Reactions
Caution: When using sealed vessels, the reaction mixtures are heated well above their atmospheric boiling points, generating significant internal pressure.[10]
-
Always use microwave process vials specifically designed for this purpose.
-
Never exceed the recommended maximum volume for the reaction vial (typically 2/3 full) to allow for headspace.
-
Ensure the vessel has cooled to a safe temperature (e.g., below 50 °C) before attempting to open it.[10]
Reaction Mechanisms and Workflow
A common and efficient pathway to substituted 1,2,4-triazoles is the condensation of an acylhydrazide with a nitrile, a variation of the Pellizzari reaction. The microwave irradiation dramatically accelerates the key cyclodehydration step.
General Reaction Mechanism: Hydrazide-Nitrile Condensation
The mechanism involves the initial nucleophilic attack of the hydrazide nitrogen onto the nitrile carbon, followed by intramolecular cyclization and subsequent dehydration to form the stable aromatic triazole ring.
Caption: Mechanism for 1,2,4-triazole synthesis.
General Experimental Workflow
The workflow for microwave-assisted synthesis is streamlined, emphasizing speed and efficiency.
Caption: General workflow for microwave-assisted synthesis.
Detailed Experimental Protocols
The following protocols are robust starting points for the synthesis of substituted 1,2,4-triazoles. Optimization may be required based on specific substrates.
Protocol 1: Two-Component Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol is adapted from methodologies involving the condensation of aromatic hydrazides with substituted nitriles. n-Butanol is an excellent solvent for this reaction as its high boiling point and polarity allow for efficient microwave heating.
Materials:
-
Aromatic Hydrazide (e.g., Benzhydrazide): 1.0 eq (0.005 mol)
-
Substituted Nitrile (e.g., Acetonitrile, Benzonitrile): 1.1 eq (0.0055 mol)
-
Potassium Carbonate (K₂CO₃): 1.1 eq (0.0055 mol)
-
n-Butanol: 10 mL
Procedure:
-
Place a magnetic stir bar into a 20 mL microwave reaction vessel.
-
Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to the vessel.
-
Add 10 mL of n-butanol and securely seal the vessel with a Teflon-faced cap.
-
Place the vessel in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Time: 2 hours (Note: Many reactions may complete in as little as 15-30 minutes; time can be optimized).[9]
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature).
-
-
Start the irradiation program. The instrument will monitor and control the temperature and pressure.
-
After the program is complete, allow the vessel to cool to below 50 °C.
-
Once cooled, open the vessel in a fume hood. In many cases, the product will have precipitated from the n-butanol upon cooling.
-
Filter the precipitated solid and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the analytically pure 1,2,4-triazole.
Causality Note: Potassium carbonate acts as a base to facilitate the reaction, likely by deprotonating the hydrazide to increase its nucleophilicity. The high temperature achieved via microwave heating is crucial for driving the final cyclodehydration step.
Protocol 2: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
This one-pot method offers high atom economy and is adapted from procedures utilizing a hydrazide, an amine, and an orthoformate derivative, with acetic acid serving as both a catalyst and a solvent.[11]
Materials:
-
Acetic Hydrazide: 1.0 eq (3 mmol)
-
Dimethylformamide dimethyl acetal (DMF-DMA): 1.0 eq (3 mmol)
-
Primary Amine (e.g., Butylamine, Aniline): 0.95 eq (2.8 mmol)
-
Glacial Acetic Acid: 1.5 mL
-
Dichloromethane (DCM): 2 mL (for initial step)
Procedure:
-
In a 25 mL open vessel (like a small round-bottom flask), dissolve acetic hydrazide in 2 mL of DCM.[11]
-
Add the DMF-DMA and gently reflux the mixture for 30 minutes. This forms the N'-acetyl-N,N-dimethylhydrazonoformamide intermediate.
-
Remove the DCM in vacuo using a rotary evaporator.
-
To the residue, add the primary amine followed by 1.5 mL of glacial acetic acid.[11]
-
Transfer the mixture to an appropriate microwave process vial, add a stir bar, and seal it.
-
Place the vessel in the microwave reactor and irradiate under the following conditions:
-
Temperature: 110-120 °C (start with a lower temperature and optimize).
-
Time: 2-5 minutes.[11]
-
Power: Dynamic.
-
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired substituted 1,2,4-triazole.[11]
Causality Note: This one-pot procedure elegantly combines multiple steps. The initial reflux forms an intermediate that readily reacts with the primary amine. The subsequent microwave-assisted, acid-catalyzed cyclization is extremely rapid, showcasing the power of MAOS to complete multi-step sequences in minutes.[11]
Data Summary and Comparison
The efficiency of MAOS is best illustrated by comparing it to conventional heating methods.
| Entry | Triazole Product Type | Reactants | Method | Time | Temp (°C) | Yield (%) | Reference |
| 1 | 1,3,5-Trisubstituted | Hydrazide, DMF-DMA, Amine | Microwave | 2-3 min | ~110 | 75-90 | [11] |
| 2 | 1,3,5-Trisubstituted | Hydrazide, DMF-DMA, Amine | Conventional | > 4 hours | Reflux | 40-60 | [9] |
| 3 | 3,5-Disubstituted | Hydrazide, Nitrile | Microwave | 15 min | ~150 | 81 | [9] |
| 4 | Thioether-substituted | Thio-intermediate, Halide | Microwave | 30 min | ~120 | 96 | [9] |
| 5 | Thioether-substituted | Thio-intermediate, Halide | Conventional | 27 hours | Reflux | < 80 | [9] |
| 6 | 3-Amino-5-substituted | Aminoguanidine, Carboxylic Acid | Microwave | 3 hours | 180 | 76 | [12] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature in 10-20 °C increments or extending the reaction time.[13] A change of solvent to one with a higher dielectric constant may also improve energy absorption and reaction rate.[14]
-
Side Product Formation: If side products are observed (e.g., transamidation products when using amides instead of nitriles), reducing the temperature or time may improve selectivity.[15]
-
No Reaction: Ensure the chosen solvent is sufficiently polar to absorb microwave energy. Non-polar solvents like toluene or hexane are "transparent" to microwaves and will not heat unless a polar co-solvent or a passive heating element is added.
By integrating microwave-assisted synthesis into the laboratory workflow, researchers can significantly accelerate the discovery and development of novel 1,2,4-triazole-based compounds, paving the way for new therapeutic breakthroughs.
References
- Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Applic
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability.
- Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. HETEROCYCLES.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Application Notes: Microwave-Assisted Synthesis of 1,2,4-Triazole Deriv
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradi
- Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. Bentham Science.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
- Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Thieme.
- Organic Syntheses Procedure. Organic Syntheses.
- Getting Started with Microwave Synthesis.
- Theory of Microwave Heating for Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 6. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. Getting Started with Microwave Synthesis [cem.com]
- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 15. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction, improve yields, and overcome common synthetic challenges.
The synthesis of this compound typically involves the N-alkylation of 1,2,4-triazole with a suitable 2-(halomethyl)cyclopentanone or a related electrophile. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of regioisomers, and purification difficulties. This guide will address these specific problems with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and step-by-step solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. Let's break down the most common culprits and how to address them.
Potential Cause A: Inefficient N-Alkylation Reaction
The N-alkylation of 1,2,4-triazole is a critical step that can be influenced by the choice of base, solvent, and temperature. 1,2,4-triazole has two potentially nucleophilic nitrogen atoms (N1 and N4), which can lead to the formation of a mixture of isomers.[1] The desired product is the N1-alkylated isomer.
-
Explanation of Causality: The regioselectivity of the alkylation is highly dependent on the reaction conditions. The choice of base can influence which nitrogen atom is deprotonated, and the solvent can affect the solubility of the resulting triazolate anion and the rate of the SN2 reaction. High temperatures can sometimes lead to side reactions or decomposition of the product.[2]
-
Step-by-Step Troubleshooting Protocol:
-
Base Selection:
-
If you are using a strong base like sodium hydride (NaH), ensure it is fresh and handled under strictly anhydrous conditions. The reaction of NaH with the triazole should be allowed to go to completion before adding the alkylating agent.
-
Consider using a milder, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU has been shown to favor the formation of the N1-substituted isomer in high yields.[1]
-
Potassium carbonate (K2CO3) is another effective and milder base, often used in polar aprotic solvents like DMF or acetonitrile.[3]
-
-
Solvent Optimization:
-
Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred for this type of alkylation as they can solvate the cation of the base and leave the triazolate anion more nucleophilic.
-
If using NaH, THF is a common choice. For K2CO3, DMF or acetonitrile often give good results.
-
-
Temperature Control:
-
Start the reaction at room temperature. If the reaction is sluggish, gently heat the mixture to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side product formation.
-
-
Purity of Starting Materials:
-
Ensure your 1,2,4-triazole and 2-(halomethyl)cyclopentanone are pure. Impurities can interfere with the reaction. The 2-(halomethyl)cyclopentanone can be particularly unstable and should ideally be freshly prepared or purified before use.
-
-
Potential Cause B: Side Reactions and Byproduct Formation
The primary side reaction of concern is the formation of the N4-alkylated regioisomer. Other potential side reactions include elimination reactions of the 2-(halomethyl)cyclopentanone and polymerization.
-
Explanation of Causality: The formation of the N4-isomer is a common issue in the alkylation of 1,2,4-triazole.[1] The ratio of N1 to N4 isomers can be influenced by steric hindrance and the electronic properties of the reactants and the reaction conditions. Elimination reactions can be promoted by strong bases and high temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q2: What is the best method for preparing the 2-(halomethyl)cyclopentanone precursor?
The preparation of 2-(halomethyl)cyclopentanone, particularly 2-(bromomethyl)cyclopentanone, is a crucial first step. A common method involves the bromination of 2-methylenecyclopentanone. However, a more reliable and often higher-yielding approach is the haloalkylation of a cyclopentanone enamine or enolate. For instance, the reaction of a pyrrolidine enamine of cyclopentanone with an electrophilic halogen source can provide the desired product. It is important to purify the 2-(halomethyl)cyclopentanone, for example by distillation under reduced pressure, as it can be unstable.
Q3: How can I effectively separate the N1 and N4-alkylated isomers?
Separating the N1 and N4 isomers can be challenging due to their similar polarities.
-
Chromatography: Column chromatography on silica gel is the most common method. A careful selection of the eluent system is crucial. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can often resolve the two isomers.
-
Crystallization: In some cases, fractional crystallization can be employed if one of the isomers is significantly less soluble in a particular solvent system. This is often a matter of empirical screening of different solvents.
-
Derivatization: In difficult cases, it might be possible to selectively derivatize one isomer to facilitate separation, followed by removal of the derivatizing group. However, this adds extra steps to the synthesis.
Q4: Are there any alternative synthetic routes to this compound that might offer higher yields?
Yes, several alternative strategies can be considered, especially if direct alkylation proves problematic.
-
Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine and a dialkyl azodicarboxylate (such as DEAD or DIAD), can be an effective method for the N-alkylation of 1,2,4-triazole with 2-(hydroxymethyl)cyclopentanone.[4] This reaction often proceeds under mild conditions and can sometimes offer better regioselectivity than direct alkylation.
-
Ring-Closing Metathesis (RCM): A more advanced approach could involve the synthesis of a diene precursor containing the 1,2,4-triazole moiety, followed by RCM to form the cyclopentanone ring. This is a more complex route but can be very effective for certain substituted analogs.
-
Visible-Light Mediated Organophotoredox Catalysis: Recent advances have demonstrated the N-alkylation of azoles using carboxylic acid-derived redox-active esters under mild, transition-metal-free conditions.[5] This could provide an alternative pathway for introducing the cyclopentylmethyl group.
Q5: What are the key analytical techniques for characterizing the product and monitoring the reaction?
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots with a UV lamp and/or an iodine chamber.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for determining the ratio of N1 and N4 isomers in the crude reaction mixture. The chemical shifts of the protons on the cyclopentanone ring and the triazole ring will be distinct for each isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl group of the cyclopentanone.
Reaction Mechanism and Regioselectivity
The N-alkylation of 1,2,4-triazole with 2-(halomethyl)cyclopentanone proceeds via an SN2 mechanism. The regioselectivity is a key challenge.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side-Product Formation in 1,2,4-Triazole N-Alkylation Reactions
Welcome to the technical support center for 1,2,4-triazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of regioselectivity and side-product formation in these critical reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The N-Alkylation Challenge
The 1,2,4-triazole ring is a vital scaffold in medicinal chemistry and materials science.[1][2] However, its N-alkylation is often complicated by the presence of three potentially nucleophilic nitrogen atoms (N1, N2, and N4), leading to mixtures of regioisomers.[3][4] The parent 1H-1,2,4-triazole exists as two rapidly interconverting tautomers, 1H- and 4H-, further complicating predictable outcomes.[5] This guide provides a structured approach to diagnosing and solving common issues related to side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side-products I should expect in a 1,2,4-triazole N-alkylation?
A1: The most common issue is the formation of a mixture of N-alkylated regioisomers. For an unsubstituted 1,2,4-triazole, alkylation can occur at the N1 or N4 positions, leading to 1-substituted and 4-substituted products.[3][6] Alkylation at the N2 position is also possible, particularly in substituted triazoles.[7][8] Other potential side-products include:
-
Di-alkylation Products: Over-alkylation can occur, especially with an excess of the alkylating agent, resulting in the formation of charged triazolium salts.[3][4]
-
Mono-alkylation of Di-haloalkanes: When using reagents like 1,6-dibromohexane, incomplete reaction can leave one end of the alkyl chain unreacted, resulting in a mono-alkylation product (e.g., 1-(6-bromohexyl)-1H-1,2,4-triazole).[4]
Q2: Why am I getting a mixture of N1 and N4 isomers?
A2: The formation of both N1 and N4 isomers is a common outcome because both nitrogens are nucleophilic. The ratio of these isomers is highly dependent on the reaction conditions.[3] Factors influencing this regioselectivity include the choice of base, solvent, the nature of the alkylating agent, and any substituents on the triazole ring. For instance, using sodium ethoxide in ethanol as a base tends to favor N1 alkylation, while aqueous sodium hydroxide can produce a mixture of N1 and N4 isomers.[5]
Q3: Is N2 alkylation a common problem?
A3: For the parent, unsubstituted 1,2,4-triazole, N1 and N4 alkylation are the predominant pathways. However, for substituted 1,2,4-triazoles, particularly those with substituents at the 3- and/or 5-positions (like alkylsulfanyl groups), N2 alkylation can become a significant competing reaction, sometimes even the major pathway.[7][8]
Troubleshooting Guide: Controlling Regioselectivity
This section provides a problem-oriented approach to steer your reaction toward the desired isomer.
Problem 1: Poor N1-Selectivity / Formation of N4-Isomer
Your reaction is producing a significant amount of the undesired 4-alkylated-1,2,4-triazole.
Causality Analysis: The triazolate anion, formed upon deprotonation, has electron density on both N1 and N4. The polarity of the solvent and the nature of the counter-ion from the base can influence which nitrogen is more available for nucleophilic attack. Steric hindrance around the nitrogen atoms also plays a crucial role.
Solutions & Methodologies:
-
Optimize Base and Solvent System: This is the most critical factor for controlling N1 vs. N4 selectivity.
-
For High N1-Selectivity: Employ a non-nucleophilic, sterically hindered base in a non-polar aprotic solvent. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) is a well-documented system that consistently favors the N1 isomer, often with a regioselectivity of about 90:10 (N1:N4).[4][6]
-
Alternative N1-Selective Methods: Using potassium carbonate in an ionic liquid under microwave conditions has also been reported as a regioselective method for N1-alkylation.[9]
-
-
Consider the Alkylating Agent: Highly reactive alkylating agents like benzyl or phenacyl halides in polar media can promote N1-alkylation, especially on activated triazoles like 4-amino-1,2,4-4H-triazole.[3]
-
Use a Protecting Group Strategy: To completely exclude N4-alkylation, the N4 position can be blocked. Using 4-amino-1,2,4-4H-triazole as the starting material is an effective strategy. The amino group directs alkylation exclusively to the N1 position. The 4-amino group can later be removed if desired.[3]
Workflow for N1-Selective Alkylation:
Caption: Troubleshooting workflow for poor N1-selectivity.
Problem 2: Formation of N2-Alkylated Side-Products in Substituted Triazoles
For 3-substituted or 3,5-disubstituted 1,2,4-triazoles, you observe the formation of an N2-alkylated isomer.
Causality Analysis: Substituents on the triazole ring can alter the electronic and steric environment. Electron-donating groups can increase the nucleophilicity of adjacent nitrogens, while bulky groups can sterically hinder them. In S-substituted 1,2,4-triazoles, both N1 and N2 are potential sites for alkylation, with N2 often being favored.[7][8]
Solutions & Methodologies:
-
Characterization is Key: N1, N2, and N4 isomers can be difficult to distinguish. Use advanced analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. Comparing experimental chemical shifts with those predicted by DFT calculations can reliably determine the site of alkylation.[10][11]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structure determination.[7]
-
-
Modify Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can influence the N1/N2 ratio. For some systems, dipolar aprotic solvents like DMF may alter the selectivity compared to less polar solvents like THF or acetone.[12]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Problem 3: Over-Alkylation Resulting in Triazolium Salts
You observe the formation of a polar, likely ionic, side-product.
Causality Analysis: The initially formed N-alkylated triazole is still nucleophilic and can react with a second molecule of the alkylating agent to form a di-alkylated triazolium salt. This is more likely with highly reactive alkylating agents and when using a molar excess of the alkylating agent.[3][4]
Solutions & Methodologies:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 or a slight excess of the triazole relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.
-
Add a Tertiary Amine: The addition of a tertiary amine, such as triethylamine, can suppress the formation of di-alkylated by-products.[3]
Data Summary: Influence of Conditions on Regioselectivity
| Condition | Typical Outcome for Unsubstituted 1,2,4-Triazole | Rationale | Reference(s) |
| Base/Solvent | |||
| DBU / THF | High N1 selectivity (~90:10) | Sterically hindered base in a non-polar solvent favors attack at the less hindered N1 position. | [4][6] |
| NaOEt / EtOH | Predominantly N1-alkylation | Specific ion-pairing and solvation effects favor the N1 isomer. | [5] |
| aq. NaOH | Mixture of N1 and N4 isomers | Aqueous, polar conditions can lead to a mixture of products. | [5] |
| K2CO3 / Acetone | Mixture of isomers | Common conditions that often result in poor regioselectivity without specific directing groups. | [7][8] |
| Starting Material | |||
| 4-Amino-1,2,4-triazole | Exclusive N1-alkylation | The N4 position is blocked by the amino group, which acts as a directing group. | [3] |
Key Experimental Protocols
Protocol 1: High N1-Selectivity Alkylation using DBU
This protocol is adapted from methodologies reported to yield high N1-regioselectivity.[4][6]
-
Preparation: To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).
-
Addition: Stir the mixture at room temperature and add the alkyl halide (1.05 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to separate the N1 and N4 isomers.
Protocol 2: N1-Alkylation via 4-Amino Protecting Group
This protocol leverages a protecting group strategy for exclusive N1-alkylation.[3]
-
Alkylation: Dissolve 4-amino-1,2,4-4H-triazole (1.0 eq) in a suitable polar solvent (e.g., DMF or ethanol). Add the alkylating agent (e.g., benzyl halide, 1.1 eq).
-
Reaction: Heat the reaction mixture as required (e.g., 60-80 °C) and monitor for the formation of the 1-alkyl-4-amino-1,2,4-triazolium salt.
-
Deamination (One-Pot Optional): Cool the mixture to 0 °C. Prepare a solution of sodium nitrite (a slight excess) in water and add it dropwise to the reaction mixture, followed by the slow addition of hydrochloric acid.
-
Work-up: After gas evolution ceases, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting 1-alkyl-1,2,4-triazole by column chromatography or recrystallization.
Mechanistic Visualization
The regioselectivity of 1,2,4-triazole alkylation is determined by the competition between attacks at the N1 and N4 positions of the triazolate anion.
Caption: Competing N1 vs. N4 alkylation pathways.
References
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. Available from: [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. Available from: [Link]
-
Holm, S. C., & Straub, B. F. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 319-350. Available from: [Link]
- Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole.Synthesis, 2003(10), 1576-1578. (Note: A direct link to the full text may require a subscription.
-
Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available from: [Link]
-
Li, W., et al. (2012). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 14(15), 3894-3897. Available from: [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available from: [Link]
-
Fizer, M., et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Uzhhorod National University Institutional Repository. Available from: [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). ResearchGate. Available from: [Link]
- Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.Chemistry Central Journal, 10, 22.
-
Dale, H. J. A., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(17), 7181-7193. Available from: [Link]
-
Davenport, J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928-937. Available from: [Link]
-
Holm, S. C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. SciSpace. Available from: [Link]
-
O'Donovan, D. H., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2636-2645. Available from: [Link]
-
Cholewiński, G., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 680. Available from: [Link]
- Kuhn, N., et al. (2007). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles.Synthesis, 2007(10), 1576-1578.
-
Gulevich, A. V., et al. (2013). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 11(26), 4413-4418. Available from: [Link]
-
1,2,4-Triazole. Wikipedia. Available from: [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available from: [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. Available from: [Link]
-
Zhang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999238. Available from: [Link]
-
Zaman, M., et al. (2015). 4-Amino-1,2,4-triazole can be more effective than commercial nitrification inhibitors at high soil temperatures. ResearchGate. Available from: [Link]
-
von Meyer, W. C., et al. (1970). Wheat Leaf Rust: Control by 4-n-Butyl-1,2,4-triazole, a Systemic Fungicide. Science, 169(3949), 997-998. Available from: [Link]
Sources
- 1. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for the Purification of Polar Triazole Compounds
Welcome to our dedicated support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert, field-tested advice for troubleshooting the often-complex purification of polar triazole compounds. Recognizing that the inherent polarity and basicity of the triazole ring can present unique challenges, this resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification strategies.
Frequently Asked Questions (FAQs) in Triazole Purification
Chromatography Challenges
Question 1: My polar triazole compound streaks badly on a silica gel TLC plate and gives broad, tailing peaks during column chromatography. What's happening and how can I fix it?
Answer: This is a classic problem encountered with basic compounds like triazoles on standard silica gel.
-
The Root Cause: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the triazole ring can interact strongly with these acidic sites via acid-base interactions. This strong, non-specific binding leads to slow, uneven movement of the compound, resulting in streaking on a TLC plate and tailing peaks in column chromatography.[1]
-
Troubleshooting & Solutions:
-
Neutralize the Mobile Phase: The most common and effective solution is to add a basic modifier to your eluent. This neutralizes the acidic sites on the silica gel, preventing the unwanted interaction with your triazole. Triethylamine (Et₃N) at a concentration of 0.5-1% is a standard choice.[1] For very basic compounds, a small amount of ammonium hydroxide in a highly polar solvent system (like methanol/dichloromethane) can also be effective.[2]
-
Use a Deactivated Stationary Phase: For particularly sensitive or strongly basic triazoles, consider using a commercially available deactivated (neutral) silica gel or alumina.[3] These stationary phases have been treated to minimize the number of acidic sites.
-
Improve Solubility: Ensure your crude product is fully dissolved before loading it onto the column. If solubility in your chosen eluent is low, this can also contribute to tailing. You may need to dissolve your sample in a stronger, more polar solvent for loading, but use the absolute minimum volume to avoid compromising the separation.
-
Question 2: My polar triazole compound won't move off the baseline on a silica TLC plate, even when I use 100% ethyl acetate or other polar solvents. What are my options?
Answer: When a compound is extremely polar, it will have a very strong affinity for the polar silica gel stationary phase, making it difficult to elute with moderately polar solvents.
-
The Root Cause: The polarity of your triazole derivative, likely due to additional functional groups like hydroxyls, carboxyls, or amides, is causing it to bind almost irreversibly to the silica gel under standard normal-phase conditions.
-
Troubleshooting & Solutions:
-
Increase Solvent Polarity Drastically: Switch to a much more polar solvent system. A mixture of methanol (MeOH) in dichloromethane (DCM) is a powerful and common choice for eluting highly polar compounds.[1] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
-
Consider Reverse-Phase Chromatography: For extremely polar compounds, reverse-phase chromatography is often a more suitable technique.[3] In this method, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). Your polar triazole will have less affinity for the nonpolar stationary phase and will elute more readily.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. Water is used as the strong, eluting solvent.[3][5]
-
dot
Caption: Decision tree for troubleshooting common chromatography issues.
Crystallization & Post-Purification Issues
Question 3: After column chromatography, my purified polar triazole appears as a thick oil or gum, but I was expecting a solid. What can I do?
Answer: The phenomenon of a compound "oiling out" instead of crystallizing is common, especially when residual impurities are present.
-
The Root Cause: Impurities, even in small amounts, can disrupt the formation of a crystal lattice and depress the melting point of your compound.[3] Residual solvent from chromatography can also prevent crystallization.
-
Troubleshooting & Solutions:
-
Thoroughly Remove Solvent: Ensure all chromatography solvents are removed under high vacuum, possibly with gentle heating if your compound is stable.
-
Trituration: Try adding a solvent in which your compound is insoluble but the impurities might be soluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture. The goal is to wash away the impurities, hopefully inducing your product to solidify.
-
Anti-Solvent Crystallization: This is a powerful technique for compounds that are difficult to crystallize directly. Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, acetone). Then, slowly add an "anti-solvent" in which your compound is insoluble (e.g., water, hexane, or diethyl ether) until the solution becomes persistently cloudy.[6] Let it stand, and crystals may form at the interface or upon cooling.
-
Scratching and Seeding: If you have a saturated solution, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[7] If you have a small amount of pure solid from a previous batch, adding a "seed crystal" can initiate crystallization.
-
Question 4: My synthesis was performed using a copper catalyst (e.g., CuAAC "click" chemistry). How do I remove residual copper salts from my polar triazole product?
Answer: Residual metal catalysts are a common and problematic impurity, especially from copper-catalyzed reactions.
-
The Root Cause: Copper salts can coordinate with the nitrogen atoms of the triazole ring, making them difficult to remove by standard chromatography or extraction.
-
Troubleshooting & Solutions:
-
Aqueous Washes with a Chelating Agent: The most effective method is to wash an organic solution of your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a common choice.[3] The EDTA will form a stable, water-soluble complex with the copper ions, pulling them out of the organic phase.
-
Ammonia Wash: A dilute aqueous ammonia solution can also be used. Ammonia forms a deep blue, water-soluble complex with copper(II) ions ([Cu(NH₃)₄]²⁺), which can then be washed away.
-
Specialized Scavengers: For very persistent metal contamination, commercially available silica-based metal scavengers can be used. These are functionalized silica gels that selectively bind and remove metal ions from solution.
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, add your silica gel and pour in your starting, non-polar eluent (e.g., hexane/ethyl acetate 9:1). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column. Use a gentle stream of air pressure to pack the silica bed firmly and evenly, ensuring there are no cracks or air bubbles.
-
Prepare the Eluent: Prepare your mobile phase and add 0.5-1% (v/v) of triethylamine (Et₃N). For example, for 500 mL of eluent, add 2.5-5 mL of Et₃N.
-
Equilibrate the Column: Run 2-3 column volumes of your Et₃N-modified eluent through the packed column to neutralize the silica gel.
-
Load the Sample: Dissolve your crude triazole compound in a minimal amount of a suitable solvent (DCM is often a good choice). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Elute and Collect: Begin elution with your solvent system, gradually increasing the polarity as needed. Collect fractions and analyze them by TLC.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Place your oily or impure triazole compound into a clean Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., methanol, ethanol, acetone) dropwise while stirring until the compound is completely dissolved.
-
Addition of Anti-Solvent: While stirring vigorously, slowly add the "anti-solvent" (e.g., cold water, hexane) drop by drop using a pipette or burette.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been exceeded and precipitation is beginning.[6]
-
Crystallization: Stopper the flask and allow it to stand undisturbed. For better crystal formation and higher recovery, you can place the flask in a refrigerator or ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent to remove any adhering impurities, and dry them under vacuum.
Data Presentation
Table 1: Common Solvent Systems for Triazole Purification
| Purification Method | Stationary Phase | Common Solvents (in order of increasing polarity) | Modifier | Best For |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol[1] | 0.5-1% Triethylamine[1] | Moderately polar, basic triazoles. |
| Reverse-Phase Chromatography | C18 | Water/Acetonitrile, Water/Methanol[3] | 0.1% TFA or Formic Acid (if compound is stable) | Highly polar or water-soluble triazoles. |
| Recrystallization | N/A | Ethanol, Water, Ethanol/Water, Ethyl Acetate/Hexane[8] | N/A | Crystalline solids with temperature-dependent solubility. |
dot
Caption: General workflow for the purification of polar triazole compounds.
References
- BenchChem. Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives.
- BenchChem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
-
Pintado-Herrera, M., et al. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. Molecules, 23(10), 2501. Available from: [Link]
- BenchChem. Overcoming low solubility of triazole derivatives in organic synthesis.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- Columbia University. Column chromatography.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- University of California, Irvine. Recrystallization.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
Sources
Technical Support Center: Optimizing Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the Technical Support Center for optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their experimental protocols for the synthesis of 1,2,3-triazoles. Here, we address frequent issues related to reaction conditions—specifically temperature, solvent, and base—providing field-proven insights and actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during CuAAC reactions, delving into the probable causes and offering step-by-step solutions to get your synthesis back on track.
Issue 1: Low or No Product Yield
Q: My CuAAC reaction is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?
A: Low yields are a frequent challenge and can often be traced back to the stability and activity of the copper catalyst, or issues with your reagents and reaction environment.
Probable Causes & Recommended Solutions:
-
Catalyst (Cu(I)) Oxidation: The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) species by atmospheric oxygen.[1]
-
Solution:
-
Degas Solvents: Before use, thoroughly degas your reaction solvents by bubbling an inert gas (argon or nitrogen) through them or by using a freeze-pump-thaw technique.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket).[1] Capping the reaction vessel is a minimal but useful step to reduce oxygen exposure.[2]
-
Use a Reducing Agent: The most common solution is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most popular choice.[2][3] A sufficient excess should be used to maintain the Cu(I) state throughout the reaction.[3] If ascorbate is not suitable for your substrate, hydroxylamine can be an alternative.[2][4]
-
-
-
Copper Sequestration: In bioconjugation, molecules like proteins or DNA can chelate the copper ions, making them unavailable for the catalytic cycle.[4]
-
Solution:
-
Increase Catalyst/Ligand Concentration: Use a higher concentration of both the copper salt and the accelerating ligand.[4]
-
Add a Sacrificial Metal: Introducing Zn(II) can act as a sacrificial metal, binding to the chelating species and freeing up the copper catalyst.[4]
-
Choose an Appropriate Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][5] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective ligand, particularly in aqueous systems for bioconjugation.[4]
-
-
-
Reagent Degradation: Azides, especially those with a low carbon-to-nitrogen ratio, can be unstable.[1] Alkynes can also degrade over time.
-
Solution: Use freshly prepared or purified reagents and store them under appropriate conditions (e.g., cold and protected from light).[1]
-
-
Inhibitory Buffer or Solvent Components:
-
Solution: Buffers containing coordinating agents like Tris can inhibit the reaction by binding to the copper catalyst.[1][2] Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS.[1][2] Similarly, high concentrations of coordinating solvents like DMSO may require the use of specific ligands.[2]
-
Issue 2: Formation of Side Products (e.g., Alkyne Homocoupling)
Q: I'm observing significant amounts of a side product that I suspect is from the homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A: Alkyne homocoupling is a common side reaction in CuAAC, promoted by Cu(II) ions and oxygen. Minimizing this side reaction involves controlling the oxidation state of the copper catalyst.
Probable Causes & Recommended Solutions:
-
Insufficient Reducing Agent: If the concentration of your reducing agent (e.g., sodium ascorbate) is too low, it will be consumed before the reaction is complete, allowing Cu(II) levels to rise.
-
Solution: Ensure an adequate excess of the reducing agent is present. A concentration of 2.5 mM sodium ascorbate has been shown to be sufficient for reactions with 100 µM copper, while lower concentrations may lead to incomplete reactions.[3]
-
-
Excessive Oxygen Exposure: As mentioned, oxygen promotes both the oxidation of Cu(I) to Cu(II) and the Glaser coupling pathway.
-
Solution: Maintain a rigorously inert atmosphere throughout the reaction setup and duration.[2]
-
Issue 3: Poor Regioselectivity (Formation of 1,5-Isomer)
Q: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole isomers. How can I improve the regioselectivity for the desired 1,4-isomer?
A: The hallmark of the CuAAC reaction is its high regioselectivity for the 1,4-isomer, a stark contrast to the thermal Huisgen cycloaddition which often yields mixtures.[6] If you are observing poor regioselectivity, it's crucial to ensure your catalytic system is functioning correctly.
Probable Causes & Recommended Solutions:
-
Inefficient Catalysis: If the copper-catalyzed pathway is slow or inhibited, the thermal pathway may begin to compete, especially if elevated temperatures are used, leading to the formation of the 1,5-isomer.
-
Alternative Catalysts for 1,5-Isomer: It is worth noting that other catalysts, such as ruthenium, are specifically used to favor the formation of the 1,5-disubstituted triazole.[6] Ensure your reagents are not contaminated with other metals. For some substrates, the choice between a copper or silver catalyst can also control regioselectivity in forming 1,2,4-triazoles.[7]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of reaction parameters.
Temperature
Q1: What is the optimal temperature for a CuAAC reaction?
A1: CuAAC reactions are known for their robustness and can proceed over a wide temperature range, from room temperature to elevated temperatures.[6] For many standard syntheses, room temperature is sufficient. However, the reaction benefits greatly from higher temperatures, and even modest increases can significantly improve reaction rates and yields, especially for challenging substrates.[2][8][9] In some flow chemistry systems, temperatures as high as 110°C have been used to achieve quantitative conversion in seconds.[10][11][12]
Q2: When should I consider heating my reaction?
A2: Consider heating the reaction under the following circumstances:
-
Slow Reaction Rate: If the reaction is sluggish at room temperature, increasing the temperature can provide the necessary activation energy.
-
Steric Hindrance: For sterically demanding azide or alkyne substrates, thermal energy can help overcome steric barriers.
-
Suspected Copper Sequestration: In cases where the copper catalyst may be bound by other species in the reaction mixture, heat can help liberate the catalyst to participate in the reaction.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction, often leading to dramatically reduced reaction times and improved yields.[13]
Q3: Are there any risks associated with high temperatures?
A3: Yes. While often beneficial, high temperatures can lead to the degradation of sensitive substrates or products.[13] It can also increase the likelihood of the uncatalyzed thermal cycloaddition, which may reduce regioselectivity.[6] Temperature optimization should be performed to find a balance between reaction rate and stability.
Solvent
Q1: What is the best solvent for CuAAC reactions?
A1: A key advantage of CuAAC is its compatibility with a wide range of solvents, including aqueous media.[14] The choice of solvent is often dictated by the solubility of the substrates.
-
Aqueous Systems: Water or aqueous buffers are excellent choices, especially for bioconjugation. Reactions in water can even be faster than in some organic solvents.[6]
-
Organic Solvents: Common choices include tert-butanol/water mixtures, DMSO, DMF, THF, and dichloromethane (DCM).[10][15] Polar solvents like DMF and acetonitrile have been shown to accelerate reaction rates.[5]
-
Green Solvents: Sustainable solvents like glycerol and deep eutectic solvents are also effective media for CuAAC reactions.[16]
Q2: How does the solvent affect the reaction?
A2: The solvent can influence the reaction in several ways:
-
Solubility: It must be able to dissolve the azide, alkyne, and catalyst components.
-
Reaction Rate: The polarity of the solvent can impact the reaction kinetics. DFT calculations suggest that the coordination of Cu(I) to the alkyne is more favorable in water than in acetonitrile, which aligns with observed rate accelerations in water.[6]
-
Catalyst Stability: Some solvents can coordinate with the copper catalyst. While this can sometimes be stabilizing, high concentrations of strongly coordinating solvents might inhibit the reaction, necessitating a change in the ligand used.[2]
Base
Q1: Is a base required for the CuAAC reaction?
A1: Generally, an external base is not necessary and may even be detrimental to the reaction rate.[2] The CuAAC mechanism involves the deprotonation of the alkyne's terminal proton, but this process is typically fast enough with the copper acetylide formation that a base is not needed to accelerate it.[2] In some proposed mechanisms, the NHC moiety of a ligand can act as an internal base to activate the alkyne.[17]
Q2: When might a base be used in triazole synthesis?
A2: While not typical for CuAAC, bases are integral to other triazole synthesis methods. For example, in the synthesis of 1,2,4-triazoles from amidines, a base like K₃PO₄ has been shown to be effective.[7] In the synthesis of N1-vinyl-1,2,3-triazoles, NaHCO₃ has been used.[8] It is crucial to consult the specific literature for the synthetic route you are employing. For the standard CuAAC, it is best to avoid adding an external base unless empirical evidence for your specific system suggests it is beneficial.
Optimization Workflow & Data
General Optimization Protocol
A systematic approach is key to optimizing your CuAAC reaction. The following protocol provides a general framework for this process.
-
Reagent Purity Check: Ensure the purity of your azide and alkyne. Use freshly prepared or purified materials.
-
Solvent Screening: Select a solvent or solvent system that provides good solubility for all reactants. Start with common systems like t-BuOH/H₂O, DMF, or aqueous buffers.
-
Catalyst System Optimization:
-
Copper Source: CuSO₄ is common, but CuI salts can also be used.
-
Reducing Agent: Start with a 5-fold molar excess of sodium ascorbate relative to the copper salt.
-
Ligand: For aqueous reactions, THPTA is an excellent starting point. Use a ligand-to-copper ratio of 5:1.[4]
-
-
Temperature Screening: Run initial reactions at room temperature. If conversion is low, incrementally increase the temperature (e.g., to 40°C, 60°C, 80°C) while monitoring for product formation and potential degradation.
-
Concentration Adjustment: If the reaction is still not optimal, investigate the effect of reactant concentrations. Note that for some catalyst systems, high concentrations of the alkyne can be inhibitory.[3]
Data Summary Tables
Table 1: Recommended Starting Conditions for CuAAC
| Parameter | Recommended Condition | Rationale & Reference |
| Copper Source | CuSO₄·5H₂O (0.05-0.25 mM) | Inexpensive, readily available Cu(II) source for in situ reduction.[4] |
| Reducing Agent | Sodium Ascorbate (5 mM) | Efficiently reduces Cu(II) to active Cu(I) and scavenges oxygen.[3][4] |
| Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Accelerates the reaction and stabilizes Cu(I), especially in aqueous media.[4] |
| Ligand:Copper Ratio | 5:1 | Ensures the copper is fully complexed and stabilized.[4] |
| Solvent | t-BuOH/H₂O (1:1), DMF, or aqueous buffer (e.g., Phosphate, HEPES) | Provides good solubility for a wide range of substrates. Avoid Tris buffers.[1][2][15] |
| Temperature | Room Temperature to 60°C | Room temperature is often sufficient; moderate heating can increase rates.[2][18] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the Cu(I) catalyst.[1] |
Table 2: Solvent Effects on CuAAC Reaction
| Solvent System | Typical Use Case | Advantages | Considerations |
| t-BuOH/H₂O or other alcohol/water mixtures | General purpose synthesis | Good solvating power for a wide range of organic molecules. | Proportions may need to be optimized for substrate solubility. |
| DMF, DMSO | Polar, aprotic substrates | High polarity can accelerate reaction rates.[5] | Can be difficult to remove; high concentrations of DMSO may require specific ligands.[2] |
| DCM | Flow chemistry, non-polar substrates | Good solubility for many triazoles; suitable for flow systems.[10][12] | Lower polarity compared to DMF/DMSO. |
| Aqueous Buffers (Phosphate, HEPES) | Bioconjugation | Biocompatible; reaction rates are often enhanced in water.[6] | Avoid coordinating buffers like Tris.[1][2] |
| Glycerol, Deep Eutectic Solvents | Green chemistry applications | Sustainable, non-volatile solvents.[16] | May require higher temperatures to reduce viscosity. |
Visual Guides
CuAAC Optimization Workflow
This diagram outlines the logical steps for troubleshooting and optimizing your triazole synthesis.
Caption: A stepwise workflow for troubleshooting common issues in CuAAC reactions.
Decision Tree for Parameter Selection
This diagram helps in making initial decisions for setting up a CuAAC reaction.
Caption: Decision-making guide for selecting initial CuAAC reaction conditions.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Snopek, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]
-
Snopek, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Optimization of CuAAC reaction conditions for the synthesis of hybrid 5a a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions a. ResearchGate. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [Link]
-
Klinker, K., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC - NIH. [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace. [Link]
-
Martín, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
Snopek, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Pintal, M. C., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
MDPI. (2026). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. MDPI. [Link]
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. YouTube. [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Triazolyl Ketones
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of triazolyl ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral resolution in their daily experiments. As a Senior Application Scientist, I understand that peak overlap can be a significant bottleneck in structure elucidation and purity assessment. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities with confidence.
Introduction: The Challenge of Spectral Crowding in Triazolyl Ketones
Triazolyl ketones are a vital class of compounds in medicinal chemistry and materials science. Their molecular structure, featuring both an aromatic triazole ring and a ketone functionality, often leads to complex ¹H NMR spectra. Protons on or near the triazole ring, as well as those on adjacent aromatic or aliphatic systems, can resonate in close proximity, resulting in significant peak overlap. This guide will walk you through a systematic approach to resolving these issues, from simple adjustments in your experimental setup to the application of advanced NMR techniques.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic and triazole proton signals in my ¹H NMR spectrum of a triazolyl ketone overlapping?
Answer:
This is a common issue stemming from the electronic environments within the molecule. The triazole ring itself is aromatic, and its proton (H5 on a 1,2,3-triazole or H3/H5 on a 1,2,4-triazole) typically resonates in the aromatic region, often between 8.00 and 8.75 ppm for 1,4-substituted 1,2,3-triazoles.[1] Protons on aryl substituents attached to the triazole or the ketone part of the molecule also fall within this region (typically 7.0-8.5 ppm).
The precise chemical shifts are influenced by:
-
Substituent Effects: Electron-donating or withdrawing groups on any of the aromatic rings will shield or deshield nearby protons, shifting them upfield or downfield, respectively.
-
Conformational Effects: The spatial arrangement of the triazole ring relative to other parts of the molecule can cause through-space shielding or deshielding effects, further complicating the spectrum.
-
Tautomerism: In N-unsubstituted triazoles, prototropic tautomerism can lead to broadened signals or the presence of multiple species in solution, increasing spectral complexity.[2][3]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Overlap
Problem 1: Overlapping Signals in the Aromatic Region of a 1D ¹H NMR Spectrum
If you are unable to distinguish and integrate individual proton signals in the aromatic region of your triazolyl ketone's spectrum, follow this workflow:
Caption: A workflow for resolving overlapping aromatic signals.
Detailed Experimental Protocols
A. Solvent-Induced Chemical Shift (SICS) Effects
The chemical shift of a proton is sensitive to the surrounding solvent molecules. Changing the solvent can alter the chemical shifts of overlapping protons to different extents, thereby improving resolution.
-
Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) due to anisotropic effects. Protic solvents like methanol-d₄ can also influence chemical shifts through hydrogen bonding, especially with the triazole nitrogens and the ketone's carbonyl oxygen.[4]
Protocol for Solvent Screening:
-
Dissolve your triazolyl ketone in your standard solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
-
Prepare new samples in a range of deuterated solvents with varying properties (see table below).
-
Acquire ¹H NMR spectra for each sample.
-
Compare the spectra to identify the solvent that provides the best signal dispersion.
Table 1: Common Deuterated Solvents and Their Properties for Modifying Spectra
| Solvent | Polarity | Hydrogen Bonding | Anisotropic Effects | Typical Use Case |
| CDCl₃ | Low | Weak | Weak | General purpose, good starting point. |
| DMSO-d₆ | High | Acceptor | Weak | Can sharpen NH and OH signals.[4] |
| Benzene-d₆ | Non-polar | None | Strong | Can significantly shift proton resonances, especially those perpendicular to the benzene ring of the solvent. |
| Methanol-d₄ | High | Donor & Acceptor | Weak | Can induce shifts through hydrogen bonding.[4] |
| Acetonitrile-d₃ | High | Acceptor | Weak | Offers a different polarity environment. |
B. Variable Temperature (VT) NMR
For molecules with conformational flexibility or those undergoing chemical exchange (like tautomerism), changing the temperature can significantly affect the NMR spectrum.
-
Causality: At lower temperatures, the rate of conformational exchange may slow down, leading to the sharpening of broad signals or the appearance of distinct signals for different conformers. Conversely, at higher temperatures, exchange processes may be averaged, leading to sharper, averaged signals.
Protocol for VT-NMR:
-
Choose a solvent with a suitable temperature range (e.g., toluene-d₈ for high temperatures, or methanol-d₄ for low temperatures).
-
Acquire a ¹H NMR spectrum at room temperature.
-
Incrementally decrease the temperature (e.g., in 10-20 K steps) and acquire a spectrum at each step until you observe signal sharpening or resolution.
-
If low temperature does not resolve the signals, incrementally increase the temperature from room temperature and acquire spectra at each step.
Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the ketone oxygen or the triazole nitrogen atoms.[5] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide center.
-
Causality: The paramagnetic lanthanide ion creates a large local magnetic field, which alters the effective magnetic field experienced by nearby nuclei. This leads to significant chemical shift changes, often simplifying complex spectra.
Protocol for Using a Lanthanide Shift Reagent (e.g., Eu(fod)₃):
-
Dissolve a known amount of your triazolyl ketone in a dry, non-coordinating solvent like CDCl₃.
-
Acquire a reference ¹H NMR spectrum.
-
Add a small, known amount of the lanthanide shift reagent (e.g., 0.1 molar equivalents) to the NMR tube.
-
Shake the tube well and acquire another ¹H NMR spectrum.
-
Observe the changes in chemical shifts. Protons closer to the binding site will experience larger shifts.
-
Continue adding small increments of the shift reagent and acquiring spectra until optimal signal dispersion is achieved.
Table 2: Common Lanthanide Shift Reagents
| Reagent | Shift Direction | Common Applications |
| Eu(fod)₃ | Downfield | General purpose, good for resolving overlapping signals. |
| Pr(fod)₃ | Upfield | Can be used when downfield shifts cause further overlap. |
| Yb(fod)₃ | Downfield | Induces larger shifts than Eu(fod)₃. |
When simpler methods are insufficient, 2D NMR is a powerful tool for resolving overlap by spreading the signals into a second dimension.[6]
-
Causality: 2D NMR experiments correlate nuclear spins through chemical bonds (J-coupling) or through space (Nuclear Overhauser Effect, NOE). This provides information about which nuclei are connected, allowing for unambiguous assignment even when their signals overlap in the 1D spectrum.
Recommended 2D NMR Experiments for Triazolyl Ketones:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is excellent for identifying spin systems, such as the protons on an aromatic ring or an aliphatic chain.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to the entire spin system.[6] This is particularly useful for identifying all protons belonging to a specific structural fragment, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is extremely useful for resolving overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different structural fragments and for assigning quaternary carbons.[6]
Workflow for 2D NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Run an HSQC experiment to correlate each proton to its directly attached carbon. This will help to resolve overlapping proton signals.
-
Run a COSY or TOCSY experiment to establish proton-proton connectivities within spin systems.
-
Run an HMBC experiment to piece together the molecular fragments and confirm the overall structure. The correlation from the triazole proton to the carbons of the ketone-containing fragment, and vice-versa, can be particularly diagnostic.
Diagram of 2D NMR Connectivity in a Triazolyl Ketone
Caption: Key 2D NMR correlations for structure elucidation.
Conclusion
Resolving peak overlap in the NMR spectra of triazolyl ketones is a multi-faceted challenge that can be effectively addressed through a systematic and logical approach. By starting with simple modifications to experimental parameters and progressing to more advanced 2D NMR techniques, researchers can successfully deconvolute complex spectra to gain clear and unambiguous structural insights. This guide provides a framework for these troubleshooting efforts, empowering you to tackle even the most challenging spectral analyses in your drug discovery and development endeavors.
References
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. [Link]
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. National Institutes of Health. [Link]
-
1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones As Cytotoxic Agents. Preprints.org. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
-
Triazole-Based Radioligands for PET of P2X7R: Syntheses, Conformational Studies, and Preliminary Autoradiographic Evaluation of [18F]AM-10. PubMed Central. [Link]
-
Lanthanide Shift Reagents. Paper 18. Equilibrium Binding Constants for Europium Shift Reagent with Nitrogen Heterocycles. University of East Anglia. [Link]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]
Sources
- 1. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Stability of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini Senior Application Scientist
This guide provides in-depth technical support regarding the stability of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone in various solution-based experimental settings. Understanding the chemical liabilities of this molecule is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound in solution?
A1: The stability of the compound is primarily influenced by pH, the presence of oxidizing agents, exposure to light, and temperature. The cyclopentanone ring is susceptible to oxidative cleavage, while the overall structure may be vulnerable to degradation under harsh pH conditions and photodegradation.[1][2][3]
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its chemical structure, two principal degradation pathways are of concern:
-
Oxidation: The cyclopentanone moiety can undergo a Baeyer-Villiger oxidation to form a six-membered lactone (a cyclic ester).[2][4] This is a common reaction for cyclic ketones.
-
Hydrolysis/Ring Cleavage: While the 1,2,4-triazole ring is generally stable and aromatic, extreme acidic or alkaline conditions could potentially lead to hydrolysis or cleavage of the cyclopentanone ring.[5]
Q3: Are there any visual indicators of degradation in my stock solution?
A3: While not a definitive measure, visual changes such as the development of a yellowish tint, increased haziness, or the formation of precipitate can indicate chemical degradation. However, significant degradation can occur without any visible change. Analytical confirmation is always required.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To maximize stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and sealed tightly to prevent solvent evaporation and exposure to atmospheric oxygen. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Q5: What is the most suitable analytical technique for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for quantifying the parent compound and detecting the appearance of degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable as it provides molecular weight information.[6][7]
Part 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific experimental observations and provides structured protocols to diagnose and mitigate stability problems.
Issue 1: Rapid Loss of Compound Purity in Aqueous Buffers
-
Symptom: You observe a time-dependent decrease in the main peak's area in your HPLC chromatogram, often accompanied by the emergence of new, smaller peaks, when the compound is dissolved in an aqueous buffer for your assay.
-
Primary Suspect: pH-mediated degradation. The stability of the compound is likely dependent on the pH of the medium.
-
Causality: The carbonyl group of the cyclopentanone ring can be enolized under basic conditions or activated under acidic conditions, potentially leading to ring-opening or other rearrangements. While 1,2,4-triazoles are generally stable, extreme pH can affect the overall molecular integrity.[5][8]
This protocol is designed to identify a safe pH range for your experiments.
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Prepare Solutions: Dissolve the compound in each buffer at a known concentration (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately analyze each solution by HPLC to establish the initial purity and peak area.
-
Incubation: Store aliquots of each solution at a controlled temperature (e.g., ambient or 37°C).
-
Time-Point Analysis: Analyze the solutions at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0.
Caption: Workflow for a pH stability stress test.
| pH | % Remaining (4 hours) | % Remaining (24 hours) | Observations |
| 3.0 | 99.5% | 97.2% | Minor degradation |
| 5.0 | 99.8% | 99.1% | Stable |
| 7.4 | 99.7% | 98.8% | Stable |
| 9.0 | 92.1% | 75.4% | Significant degradation |
This is example data and should be determined experimentally.
Issue 2: Appearance of a New, Major Peak During Long-Term Storage or After Freeze-Thaw Cycles
-
Symptom: A significant new peak appears in your chromatogram after storing a solution, even when frozen. This degradant may have a different UV spectrum.
-
Primary Suspect: Oxidative Degradation.
-
Causality: The cyclopentanone ring is a prime target for oxidation.[3] The most likely mechanism is a Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to the carbonyl group, converting the five-membered ketone into a six-membered lactone. This can be initiated by dissolved atmospheric oxygen, peroxides in solvents (like THF or ethers), or other reactive oxygen species.[2][4]
Caption: Proposed Baeyer-Villiger oxidative degradation pathway. (Note: As a text-based AI, I cannot generate images directly in the DOT script. The IMG SRC path is a placeholder for a chemical structure image.)
This test confirms the compound's sensitivity to oxidation.
-
Prepare Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Introduce Oxidant: To one sample, add a small amount of a dilute hydrogen peroxide (H₂O₂) solution (e.g., 0.1-0.3%).
-
Control Sample: Maintain a second sample without H₂O₂ as a control.
-
Incubation: Let both samples react at room temperature for a few hours.
-
Analysis: Analyze both the stressed and control samples by HPLC or LC-MS.
-
Confirmation: If the new peak in the stressed sample matches the retention time of the unknown degradant observed during storage, it confirms an oxidative liability. LC-MS analysis should show the product peak with a mass increase of 16 Da (corresponding to the insertion of one oxygen atom).
Issue 3: Inconsistent Assay Results and Appearance of Minor Degradants
-
Symptom: You notice poor reproducibility in your experiments, and the issue seems worse for solutions left on the lab bench. Your HPLC shows several small, new peaks that are not present in freshly prepared, protected samples.
-
Primary Suspect: Photodegradation.
-
Causality: Many heterocyclic aromatic compounds, including triazoles, can absorb UV radiation from ambient light.[1] This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage and the formation of various degradation products. The ICH Q1B guideline provides a framework for assessing photostability.[9]
This protocol determines if light exposure is a critical stability factor.
-
Prepare Samples: Prepare two identical sets of solutions of the compound in transparent vials.
-
Light Exposure: Place one set of vials in a photostability chamber with a controlled light source that emits both UV and visible light (as per ICH Q1B).
-
Dark Control: Wrap the second set of vials completely in aluminum foil and place them in the same chamber to serve as a dark control (to account for any thermal degradation).
-
Exposure and Analysis: Expose the samples for a defined period (e.g., 8-24 hours) and then analyze both the light-exposed and dark control samples by HPLC.
-
Compare Chromatograms: Compare the chromatograms. A greater degree of degradation in the light-exposed sample compared to the dark control confirms photosensitivity.
| Condition | % Parent Compound Remaining | Total % Impurities |
| T=0 | 100% | 0.1% |
| Dark Control (24h) | 99.5% | 0.5% |
| Light Exposed (24h) | 85.3% | 14.7% |
This is example data and should be determined experimentally.
References
-
ResearchGate. Decomposition pathways of cyclopentanone and cyclopentenone through a-,.... Available from: [Link]
-
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]
-
Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]
-
NTU Journal. Synthesis of New polymers of Triazole Derivatives. Available from: [Link]
-
PubMed. Structural modification strategies of triazoles in anticancer drug development. Available from: [Link]
-
ResearchGate. Scheme 1. Baeyer-Villiger oxidation of cyclopentanone under different conditions. Available from: [Link]
-
OUCI. Structural modification strategies of triazoles in anticancer drug development. Available from: [Link]
-
ResearchGate. Probable mechanism of oxidation cyclopentanone to glutaric acid, based on 15. Available from: [Link]
-
Amazon S3. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. Available from: [Link]
-
Current Issues in Pharmacy and Medical Sciences. Photostability of triazole antifungal drugs in the solid state. Available from: [Link]
-
PubMed Central. Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]
-
2a biotech. Products. Available from: [Link]
-
PubChem. (5Z)-5-(4-Chlorobenzylidene)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol. Available from: [Link]
-
PubMed. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available from: [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
-
ResearchGate. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Available from: [Link]
-
MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Available from: [Link]
-
ResearchGate. Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. Available from: [Link]
-
MDPI. Emerging Applications of Triazole Antifungal Drugs. Available from: [Link]
-
ResearchGate. (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available from: [Link]
-
ResearchGate. (PDF) Triazole antifungals: A review. Available from: [Link]
-
National Library of Medicine. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
-
EPA. Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Available from: [Link]
-
ResearchGate. Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Available from: [Link]
-
NIH. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Available from: [Link]
-
ResearchGate. Oxidation of cyclopentane-1,2-dione: A study with 18O labeled reagents. Available from: [Link]
-
ResearchGate. Stability of 1,2,4-triazoles?. Available from: [Link]
-
ResearchGate. Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate | Request PDF. Available from: [Link]
-
NIH. 2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone. Available from: [Link]
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]
- Google Patents. CA1157869A - Process for producing 1h-1,2,4-triazole.
- Google Patents. CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
Sources
- 1. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 2. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Navigating the Challenges of Triazole Intermediate Scale-Up Synthesis
Welcome to the Technical Support Center for the scale-up synthesis of triazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we address specific issues in a practical question-and-answer format, focusing on the causality behind experimental choices to ensure both scientific integrity and successful outcomes.
Part 1: Safety First - Managing the Risks of Azide Chemistry in Scale-Up
The use of azides, particularly sodium azide, is common in triazole synthesis, most notably in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[1][2] However, scaling up reactions involving azides introduces significant safety hazards that must be meticulously managed.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up triazole synthesis using sodium azide, and how can I mitigate it?
A1: The most critical hazard is the formation of hydrazoic acid (HN₃), a highly toxic and explosive compound.[3][4] Hydrazoic acid is more explosive than TNT and can be generated when sodium azide comes into contact with protic sources, such as acids or even water.[3] Several factors can lead to its formation on a large scale:
-
Acidic Conditions: The combination of sodium azide and acid is the most direct route to generating hydrazoic acid.[3]
-
Introduction of Water: A change in reagents or solvents that introduces water can lead to the formation of explosive azide byproducts.[5]
-
Workup Procedures: Acidic quenching or workup steps can inadvertently generate HN₃.
Mitigation Strategies:
-
Maintain Basic Conditions: A fundamental control strategy is to ensure the reaction medium remains basic at all times. This can be achieved by using a buffer system, such as triethylamine hydrochloride.[4]
-
Strictly Avoid Acids: As a general rule, acids should be strictly avoided in any process involving inorganic azides.[3]
-
Control of Reagents and Solvents: Ensure all reagents and solvents are anhydrous where necessary and that their purity is well-characterized to prevent unexpected reactions.[5]
-
Engineered Controls: Design the reaction equipment to prevent the condensation of hydrazoic acid, which has a boiling point of 37 °C. This may involve maintaining the entire apparatus above this temperature and using a continuous nitrogen purge of the headspace.[3]
Q2: An explosion was reported during a 200g scale synthesis of trimethylsilyl azide. What are the likely causes of such an incident?
A2: An incident like this highlights the inherent dangers of scaling up azide chemistry. The likely contributing factors to such an explosion include:
-
Formation of Hydrazoic Acid: As discussed in Q1, unintentional generation of hydrazoic acid is a primary suspect.
-
Localized Hot Spots: Difficulty in stirring a thick reaction slurry can lead to inefficient heat dissipation and the formation of superheated spots, which could initiate an explosive decomposition.[5]
-
Incompatible Materials: The use of certain metals or chlorinated solvents can lead to the formation of highly unstable and shock-sensitive metal azides or organic azides.[3][4] For instance, contact with metal spatulas or components should be avoided.[6]
-
Scale Overwhelming Controls: Laboratory controls that are adequate for small-scale reactions may be insufficient for larger scales, where the potential energy release is significantly greater.[5]
Q3: What personal protective equipment (PPE) and engineering controls are essential for the large-scale handling of azides?
A3: A multi-layered approach to safety is crucial.
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All work with azides must be conducted in a certified chemical fume hood.[7]
-
A blast shield should be placed between the researcher and the experimental setup.[6][7] The fume hood sash should also be kept as low as possible.[6]
-
Use appropriate reaction vessels that can contain the reaction should an adverse event occur, considering maximum pressure and temperature.[5]
-
Avoid ground glass joints where possible, as friction can be an ignition source for sensitive organic azides.[7]
-
Q4: How should I properly quench and dispose of azide-containing waste on a large scale?
A4: Improper disposal of azides is a major safety risk. Never dispose of azide solutions down the sink, as this can lead to the formation of explosive heavy metal azides in the plumbing.[7]
Recommended Quenching Protocol:
-
Cool the Reaction: Cool the reaction mixture in an ice bath.
-
Dilute: Dilute the mixture with a suitable solvent.
-
Careful Addition of Nitrite: Slowly add a freshly prepared solution of sodium nitrite (NaNO₂).
-
Acidification: Dropwise, add a dilute acid (e.g., 2-3M H₂SO₄) to the solution. This will generate nitrous acid, which destroys the azide, releasing nitrogen gas. The addition of acid must be done slowly and with vigorous stirring to control the reaction rate and gas evolution.[6]
-
Test for Excess Nitrite: Use iodide-starch paper to test for the presence of excess nitrite (a blue color indicates completion of the quench).[6]
-
Waste Collection: Collect all quenched solutions and contaminated materials in a designated and clearly labeled "azide contaminated waste" container.[7] The pH of the aqueous waste should be checked and maintained at a basic level (pH 7-9) to prevent any residual azide from forming hydrazoic acid.[6]
Part 2: Reaction Optimization & Troubleshooting
Achieving high yield, purity, and regioselectivity is paramount in the synthesis of triazole intermediates, particularly during scale-up where inefficiencies are magnified.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole synthesis is suffering from low yield upon scale-up. What are the most common causes and how can I address them?
A1: Low yields during scale-up can often be traced back to several factors:
-
Inefficient Mixing: As the reaction volume increases, maintaining homogeneous mixing becomes more challenging. This can lead to localized concentration gradients and reduced reaction rates.
-
Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to temperature gradients and the formation of byproducts.
-
Sub-optimal Reaction Conditions: Conditions that worked on a small scale may not be optimal for a larger scale. This includes catalyst loading, solvent choice, and reaction time.
-
Catalyst Deactivation: In catalytic reactions, such as copper-catalyzed syntheses, the catalyst may be unstable or prone to deactivation under the prolonged reaction times or slightly different conditions of a scaled-up process.[8]
Troubleshooting & Optimization Steps:
-
Evaluate Mixing: Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture. Consider using overhead stirrers with appropriate impeller designs for larger reactors.
-
Monitor and Control Temperature: Use a temperature probe to monitor the internal reaction temperature and a reactor jacket or cooling bath to maintain the optimal temperature.
-
Re-optimize Catalyst and Reagent Ratios: It may be necessary to adjust the molar ratios of reactants and the catalyst loading for the larger scale.
-
Experiment with Different Catalytic Systems: The choice of catalyst can dramatically impact yield and regioselectivity. For example, in the cycloaddition of isocyanides with diazonium salts to form 1,2,4-triazoles, a silver(I) catalyst selectively yields the 1,3-disubstituted isomer, while a copper(II) catalyst produces the 1,5-disubstituted isomer.[9]
Q2: I am observing a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a common challenge in triazole synthesis.[10] The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes without a catalyst typically yields a mixture of 1,4- and 1,5-isomers.
Strategies for Controlling Regioselectivity:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][10] The copper(I) catalyst activates the terminal alkyne, leading to a highly regioselective reaction.[11]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are known to selectively produce 1,5-disubstituted 1,2,3-triazoles.
-
Zinc-Catalyzed Methods: Zinc-mediated methods have also been developed for the regioselective formation of 1,5-substituted 1,2,3-triazoles at room temperature.[12]
-
Control of Reaction Parameters: In some cases, temperature can influence the regioselectivity. For example, in certain copper-catalyzed reactions, lower temperatures have been shown to favor the formation of bis(1,2,3-triazole) byproducts, while higher temperatures may favor the desired mono-triazole product.[1]
Q3: Are there greener or more sustainable methods for synthesizing triazoles at scale?
A3: Yes, there is a significant push towards developing more environmentally friendly synthetic methods.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption. It has been successfully applied to various triazole syntheses, often leading to higher yields and cleaner reaction profiles.[8]
-
Ultrasonic Conditions: Ultrasound has been shown to be an effective, sustainable method for promoting triazole synthesis, often in aqueous media and with low catalyst loading.[13]
-
Metal-Free Reactions: To avoid the use of potentially toxic heavy metals, metal-free synthetic routes are being developed. For instance, iodine-mediated oxidative cyclization can be used to synthesize certain 1,2,4-triazoles.[9]
-
One-Pot Reactions: Conducting multiple synthetic steps in a single reaction vessel without isolating intermediates reduces solvent waste, energy consumption, and overall process time, making it a more sustainable approach.[9]
Part 3: Purification & Isolation Strategies at Scale
Isolating the desired triazole intermediate with high purity is a critical step. Purification methods that are straightforward in the lab can become bottlenecks during scale-up.
Frequently Asked Questions (FAQs)
Q1: My crude triazole intermediate is an oil and is difficult to purify by crystallization. What are some alternative purification strategies for large-scale synthesis?
A1: When direct crystallization is not feasible, several other techniques can be employed at scale:
-
Slurry Purification: A patented method involves creating a substantially anhydrous slurry of an alkali metal or alkaline earth metal salt of the triazole in an alcohol. The solids are then separated and washed. This can be particularly effective for removing impurities.[14]
-
Extraction: A standard liquid-liquid extraction can be used to remove impurities. After the reaction, the mixture can be neutralized and the product extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried, and concentrated.[15]
-
Column Chromatography: While often seen as a lab-scale technique, medium to large-scale column chromatography systems are available for industrial applications. However, this method can be solvent-intensive and costly.
-
Distillation: For thermally stable and volatile triazoles, vacuum distillation can be an effective purification method.[14]
Q2: How can I effectively separate isomeric mixtures of triazoles on a larger scale?
A2: Separating isomers can be challenging.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective, albeit sometimes tedious, method.
-
Chromatography: As mentioned above, preparative chromatography is a powerful tool for isomer separation, though it may be less economical for very large quantities.
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that has different physical properties (e.g., solubility), allowing for easier separation. The derivative can then be converted back to the desired triazole isomer.
Part 4: Process Analytical Technology (PAT) for Robust Triazole Synthesis
Implementing Process Analytical Technology (PAT) is crucial for ensuring a robust, well-understood, and controlled manufacturing process, which is strongly advocated by regulatory agencies like the FDA.[16]
Frequently Asked Questions (FAQs)
Q1: What is Process Analytical Technology (PAT), and how can it be applied to the scale-up of triazole synthesis?
A1: PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[16][17] For triazole synthesis, PAT can be used to:
-
Monitor Reaction Progress: In-line spectroscopic techniques like Raman or near-infrared (NIR) spectroscopy can monitor the consumption of reactants and the formation of the triazole product in real-time. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to unnecessarily long reaction times.
-
Ensure Safety: By monitoring key parameters like temperature, pressure, and pH in real-time, deviations that could lead to hazardous conditions (e.g., the formation of hydrazoic acid) can be detected and corrected immediately.
-
Control Crystallization: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, ensuring a consistent and easily filterable product.
Q2: What are some specific PAT tools that would be beneficial for monitoring a copper-catalyzed triazole synthesis?
A2: For a CuAAC reaction, a combination of PAT tools would provide comprehensive process understanding and control:
-
Raman Spectroscopy: Can be used to monitor the disappearance of the characteristic alkyne and azide vibrational bands and the appearance of the triazole ring bands, providing real-time kinetic data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR can track the concentrations of key chemical species throughout the reaction.
-
Automated Sampling and HPLC: An automated system can periodically draw samples from the reactor, quench the reaction, and inject the sample into an HPLC for at-line analysis of product purity and byproduct formation.
By implementing these PAT tools, you can move from a fixed-recipe approach to a more dynamic and controlled manufacturing process, leading to improved consistency, higher yields, and enhanced safety.[18]
Visualizations
Workflow for Safe Azide Handling in Scale-Up
Caption: A step-by-step workflow for the safe handling of azide chemistry during scale-up.
Decision Tree for Triazole Regioselectivity
Caption: A decision guide for selecting a catalytic system based on the desired triazole regioisomer.
References
-
Dangers of: Azide Reactions, Large Scale Reactions - Health, Safety & Risk Management. Available at: [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. (2022-09-02). Available at: [Link]
-
Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate | Request PDF - ResearchGate. (2025-12-12). Available at: [Link]
-
Working with Potentially Explosive Chemicals/Reactions - University of Auckland. Available at: [Link]
-
Azides - UVIC. (2022-05-18). Available at: [Link]
- US4269987A - Purification of triazoles - Google Patents.
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Available at: [Link]
-
Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. (2025-06-30). Available at: [Link]
-
Advanced Technologies in Extracellular Vesicle Biosensing: Platforms, Standardization, and Clinical Translation - MDPI. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022-09-26). Available at: [Link]
-
Unbelievable Challenges in Triazole Synthesis! - YouTube. (2021-01-16). Available at: [Link]
-
(PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024-10-03). Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (2025-01-24). Available at: [Link]
-
A Recent Concept of Importance: Click Chemistry. Available at: [Link]
-
Progress and challenges in the development of triazole antimicrobials - PMC - NIH. (2024-11-19). Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link]
-
Optimization of Triazole Production Through Microwave-Assisted Synthesis - Broad Institute. Available at: [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. (2020-11-12). Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024-10-24). Available at: [Link]
-
1,2,3-Triazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022-09-26). Available at: [Link]
-
(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - ResearchGate. (2022-09-26). Available at: [Link]
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Available at: [Link]
-
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES. Available at: [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH. Available at: [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. (2019-02-05). Available at: [Link]
-
Process analytical technology in Downstream-Processing of Drug Substances- A review. (2024-08-15). Available at: [Link]
-
Applying Process Analytical Technology PAT to Support Real Time Release - YouTube. (2022-11-23). Available at: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. uvic.ca [uvic.ca]
- 8. broadinstitute.org [broadinstitute.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
avoiding racemization during synthesis of chiral cyclopentanone derivatives
<Technical Support Center: Chiral Cyclopentanone Synthesis
A Guide to Preventing Racemization for Research Scientists & Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable advice for maintaining the stereochemical integrity of chiral cyclopentanone derivatives during synthesis. Chiral cyclopentanones are vital building blocks in the synthesis of complex molecules, including many pharmacologically active compounds.[1][2][3] However, the acidic proton at the α-carbon stereocenter makes these molecules susceptible to racemization, a critical issue that can compromise the efficacy and safety of the final product.
This resource combines fundamental principles with field-proven protocols to help you troubleshoot and prevent the loss of enantiomeric excess (e.e.) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in my α-chiral cyclopentanone reactions?
A1: The overwhelming cause of racemization is the formation of a planar, achiral enol or enolate intermediate.[4][5][6] Under either basic or acidic conditions, the proton at the chiral α-carbon can be removed. This converts the sp³-hybridized chiral center into a flat, sp²-hybridized center.[7] When this intermediate is reprotonated (or reacts with an electrophile), it can happen from either face of the planar system with roughly equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[8][9]
Q2: I'm losing enantiomeric purity during my reaction workup or purification. What's happening?
A2: This is a very common issue, often attributable to the purification method. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[10] This acidity is sufficient to catalyze the keto-enol tautomerism, leading to racemization of sensitive compounds directly on the column.[9] If your crude product has high e.e. but the purified product does not, your chromatography step is the likely culprit.
Q3: How do I choose the correct base to prevent racemization during a reaction like an α-alkylation?
A3: The choice of base is critical and depends on whether you need kinetic or thermodynamic control.[11][12]
-
For Preventing Racemization (Kinetic Control): You must use a strong, sterically hindered, non-nucleophilic base at low temperatures. The classic and most effective choice is Lithium Diisopropylamide (LDA) .[13][14][15] LDA rapidly and irreversibly removes a proton at low temperatures (typically -78 °C), forming the enolate much faster than the equilibrium that leads to racemization can be established.
-
Conditions that Promote Racemization (Thermodynamic Control): Weaker bases like sodium hydroxide (NaOH), sodium ethoxide (NaOEt), or sodium hydride (NaH) at room temperature or higher will establish an equilibrium.[12] This allows the ketone and enolate to interconvert, which will inevitably lead to racemization at the α-chiral center.[4]
Visualizing the Mechanism of Racemization
The core problem is the conversion of a chiral center to an achiral intermediate. The following diagram illustrates this process under basic conditions.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Guides
Scenario 1: Loss of Enantiomeric Excess (e.e.) During α-Alkylation
-
Symptom: You start with an optically pure 2-substituted cyclopentanone, perform an α-alkylation, and find the product has significantly lower e.e.
-
Primary Cause: The reaction conditions favored thermodynamic enolate formation and equilibration, leading to racemization before or during alkylation.
-
Solutions & Causal Analysis: The goal is to form the enolate under strict kinetic control. This ensures deprotonation is rapid, complete, and irreversible before any side reactions can occur.
| Parameter | Problematic Condition (Favors Racemization) | Recommended Solution (Preserves Stereochemistry) | Rationale |
| Base | NaH, NaOEt, NaOH, t-BuOK | LDA, LHMDS, KHMDS | Strong, bulky bases deprotonate the most accessible proton quickly and irreversibly, avoiding equilibration.[11][14] |
| Temperature | 0 °C to Room Temp (or higher) | -78 °C (Dry Ice/Acetone Bath) | Low temperatures freeze out the equilibrium process. Deprotonation is still fast with LDA, but racemization is kinetically slow.[12] |
| Equivalents | Catalytic amount or < 1.0 eq. of base | 1.05 - 1.1 equivalents of base | Using a full equivalent ensures all the starting ketone is converted to the enolate, preventing proton exchange with remaining ketone which can cause racemization.[14] |
| Reaction Time | Prolonged reaction times (> 1 hour) | Short reaction times (< 1 hour) | The longer the enolate exists, the more opportunity there is for unwanted side reactions. Form the enolate and add the electrophile promptly.[12] |
graph TD { A[Start: Chiral Cyclopentanone] --> B{Choose Deprotonation Conditions}; B --> C[ "#EA4335" > Thermodynamic ControlNaH, RT, long time]; B --> D[ "#34A853" > Kinetic Control
LDA, -78 °C, short time]; C --> E[ "#EA4335" >Equilibration & Racemization]; D --> F[ "#34A853" >Rapid, Irreversible Deprotonation]; E --> G[Low e.e. Product]; F --> H[High e.e. Product];
subgraph "Problem Pathway" C; E; G; end subgraph "Solution Pathway" D; F; H; end A; B; G; H; node[fontcolor="#FFFFFF"] C[style=filled, fillcolor="#EA4335"] E[style=filled, fillcolor="#EA4335"] G[style=filled, fillcolor="#EA4335"] D[style=filled, fillcolor="#34A853"] F[style=filled, fillcolor="#34A853"] H[style=filled, fillcolor="#34A853"]
}
Caption: Decision workflow for preserving stereochemistry.
Scenario 2: Loss of e.e. After Column Chromatography
-
Symptom: High e.e. of the crude product is confirmed by chiral HPLC or GC, but the e.e. drops significantly after purification on a silica gel column.
-
Primary Cause: Acid-catalyzed enolization on the surface of the silica gel.[10]
-
Solutions:
-
Neutralize the Silica Gel: The most common and effective solution is to deactivate the acidic silanol groups. This can be done by adding a small amount of a volatile base, like triethylamine (TEA), to the eluent system.[16][17]
-
Use an Alternative Stationary Phase: If the compound is sensitive to both acid and base, or if neutralization is ineffective, switch to a different solid phase. Neutral alumina is a common alternative.[10] For very polar compounds, reverse-phase chromatography may be an option.
-
Key Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation
This protocol provides a robust method for the α-alkylation of a chiral 2-substituted cyclopentanone while minimizing racemization.
Materials:
-
Chiral 2-substituted cyclopentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral cyclopentanone (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and septum. Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Deprotonation: Slowly add LDA solution (1.05 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the resulting solution at -78 °C for 45-60 minutes.
-
Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction: Continue stirring at -78 °C for 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aq. NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product's enantiomeric excess using chiral HPLC or GC before proceeding to purification.
Protocol 2: Preparation of Neutralized Eluent for Chromatography
This protocol describes how to prepare a mobile phase to prevent on-column racemization of acid-sensitive compounds.
Procedure:
-
Determine Solvent System: First, determine an appropriate solvent system (e.g., 90:10 Hexane:Ethyl Acetate) for your separation using standard TLC plates.
-
Prepare Eluent: Prepare the bulk solvent mixture. To this mixture, add 0.5% - 2% triethylamine (TEA) by volume.[16] For example, to 1 liter of 90:10 Hexane:EtOAc, add 5 mL of TEA.
-
Pack and Equilibrate Column: Pack your silica gel column using this TEA-containing eluent. Before loading your sample, flush the packed column with at least 2-3 column volumes of the neutralized eluent to ensure the entire silica bed is deactivated.[16]
-
Load and Elute: Load your sample and run the chromatography as usual, using the TEA-containing eluent throughout the entire process.
References
-
Lopes, C. S. J., & Rzepa, H. S. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6985-7027. [Link]
-
Lopes, C. S. J., & Rzepa, H. S. (2016). Synthesis of Chiral Cyclopentenones. Semantic Scholar. [Link]
-
Lopes, C. S. J., & Rzepa, H. S. (2016). Synthesis of Chiral Cyclopentenones. PubMed. [Link]
-
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Making Molecules. Lithium enolates & enolate equivalents. (2024). [Link]
-
Preparing To Become. Aldehydes and Ketones II: Enolates. [Link]
-
Wikipedia. Racemization. [Link]
-
Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]
-
University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]
-
Wikipedia. Keto–enol tautomerism. [Link]
-
Chemistry For Everyone. (2025). What Is LDA And How Does It Work In Deprotonation?. YouTube. [Link]
-
Khan Academy. Keto-enol tautomerization. [Link]
-
Chemistry For Everyone. (2025). How To Neutralize Silica Gel?. YouTube. [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]
-
Brainly. (2022). Complete the mechanism for the base-catalyzed racemization of the chiral ketone. [Link]
-
JoVE. (2023). Reactivity of Enolate Ions. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Grokipedia. (2023). Racemization. [Link]
-
Chem Survival. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preparingtobecome.com [preparingtobecome.com]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. aklectures.com [aklectures.com]
- 7. Video: Reactivity of Enolate Ions [jove.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 13. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. reddit.com [reddit.com]
Technical Support Center: Degradation Pathways of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone. The information presented herein is synthesized from established principles of organic chemistry, regulatory guidelines on forced degradation studies, and analytical best practices. While specific experimental data for this compound is not extensively published, the guidance provided is based on the known reactivity of its constituent functional groups—the 1,2,4-triazole ring and the cyclopentanone moiety.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of studying the degradation pathways of this compound?
A1: Understanding the degradation pathways is critical for several reasons in drug development and chemical research.[1][2] These studies help to:
-
Identify potential degradation products that could be formed during manufacturing, storage, or administration.[3]
-
Elucidate the intrinsic chemical stability of the molecule under various stress conditions.[2]
-
Develop and validate stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4]
-
Inform decisions on formulation, packaging, and storage conditions to ensure the safety and efficacy of a potential drug product.[1]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on its chemical structure, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis.
-
Hydrolytic degradation: The molecule may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the bond between the cyclopentanone ring and the triazole methyl group.
-
Oxidative degradation: The cyclopentanone ring and the triazole moiety could be susceptible to oxidation.[5] The methylene bridge is also a potential site of oxidation.
-
Photolytic degradation: Triazole compounds can undergo photodegradation upon exposure to UV or visible light, which may involve ring opening or other rearrangements.[6][7]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions such as high temperature, extreme pH, strong oxidizing agents, and intense light.[1][2][4][8] These studies are essential to accelerate the degradation process, allowing for the rapid identification of likely degradation products and pathways.[2] The data generated is crucial for developing robust analytical methods and understanding the molecule's stability profile.[1][3]
Q4: What analytical techniques are best suited for analyzing the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) or mass spectrometry (MS) detector, is the most common and powerful technique for this purpose.[9][10]
-
HPLC-PDA: Allows for the separation and quantification of the parent compound and its degradants, while the PDA detector provides spectral information that can help in preliminary identification.
-
LC-MS/MS: Provides high sensitivity and specificity for the detection and structural elucidation of degradation products, even at trace levels.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for volatile degradants or after derivatization.[10]
Troubleshooting Guide: Experimental and Analytical Challenges
This section addresses common issues that may arise during the investigation of this compound degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - Insufficient stress level (concentration of stressor, duration, temperature).- High intrinsic stability of the molecule. | - Increase the concentration of the acid, base, or oxidizing agent.- Extend the duration of the stress study.- Increase the temperature (for thermal and hydrolytic studies).- Ensure the light source for photolytic studies is of appropriate wavelength and intensity. |
| Complete degradation of the parent compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Shorten the exposure time.- Lower the temperature. |
| Poor peak shape (tailing, fronting, or splitting) in HPLC analysis. | - Inappropriate mobile phase pH.- Column overload.- Column degradation or contamination.- Mismatch between injection solvent and mobile phase.[13] | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Flush the column with a strong solvent or replace it if necessary.[14]- Ensure the injection solvent is of similar or weaker elution strength than the mobile phase. |
| Baseline noise or drift in HPLC chromatogram. | - Contaminated mobile phase or system.- Air bubbles in the system.- Detector lamp instability.[15] | - Use high-purity solvents and degas the mobile phase.- Purge the pump and detector to remove air bubbles.- Allow the detector lamp to warm up sufficiently. |
| "Ghost peaks" appearing in the chromatogram. | - Contamination from the sample, mobile phase, or system.- Carryover from a previous injection.[15] | - Use high-purity solvents and clean glassware.- Implement a needle wash step in the autosampler method.- Inject a blank solvent after a high-concentration sample to check for carryover. |
Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound under different stress conditions. These pathways are proposed based on the known chemical reactivity of the triazole and cyclopentanone functional groups.
Hydrolytic Degradation Pathway
Under acidic or basic conditions, the primary site of hydrolytic cleavage is likely the C-N bond between the cyclopentanone ring and the triazole-methyl group.
Caption: Proposed hydrolytic degradation pathway.
Oxidative Degradation Pathway
Oxidation could lead to the formation of a carboxylic acid from the ketone or hydroxylation of the cyclopentyl ring or the methylene bridge.
Caption: Proposed oxidative degradation pathways.
Photolytic Degradation Pathway
Photodegradation of triazoles can be complex, potentially involving ring cleavage and rearrangement reactions.
Caption: General workflow for forced degradation studies.
Step-by-Step Methodologies
1. Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Basic Hydrolysis:
-
Follow the same initial steps as for acidic hydrolysis.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Follow the same initial steps as for acidic hydrolysis.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis. If necessary, the reaction can be quenched by adding a small amount of sodium bisulfite.
4. Photolytic Degradation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Place the solution in a quartz cuvette or a UV-transparent vial.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, run a control sample protected from light.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
5. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
A solution-state thermal degradation study can also be performed by heating the stock solution at 70°C.
Data Presentation: Expected Degradation Profile
The following table summarizes the expected level of degradation under various stress conditions. The actual extent of degradation will depend on the intrinsic stability of the molecule.
| Stress Condition | Stressor | Temperature | Duration | Expected Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | 5 - 20% |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 h | 10 - 30% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | 15 - 40% |
| Photolytic | ICH Q1B | Ambient | - | 5 - 25% |
| Thermal (Solid) | - | 70°C | 48 h | < 5% |
| Thermal (Solution) | - | 70°C | 48 h | 5 - 15% |
References
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Generapharm. (n.d.).
- ResolveMass Laboratories Inc. (2025).
- Jain, D. et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(4).
- BenchChem. (2025).
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Rahman, M. M., et al. (2018). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). International Journal of Food Science and Agriculture, 2(4), 133-141.
- López-Ruiz, R., et al. (2022). Targeted and untargeted analysis of triazole fungicides and their metabolites in fruits and vegetables by UHPLC-orbitrap-MS2. Food Chemistry, 372, 130860.
- Berthlet, K. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [YouTube video source, content synthesized for general applicability].
- Xing, L., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Science & Nutrition, 11(10), 6149-6159.
- Smolecule. (n.d.). 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol.
- EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS).
- BenchChem. (2025).
- Tran, T. T. N., et al. (2022). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Microorganisms, 10(11), 2185.
- Scrano, L., et al. (2002). Photodegradation of the Triazole Fungicide Hexaconazole. Journal of Agricultural and Food Chemistry, 50(12), 3471-3475.
- Li, Y., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Journal of Environmental Sciences, 47, 125-132.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Trabelsi, H., et al. (2013). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry, 251, 1-9.
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- Burgess, E. M., Carithers, R., & McCullagh, L. (1968). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society, 90(7), 1923-1924.
- Oros, D. R., & Vione, D. (2022). A review of the toxicity of triazole fungicides approved to be used in European Union to the soil and aqueous environment. Environmental Science and Pollution Research, 29(34), 51057-51073.
- Chen, F., et al. (2005). Kinetics and products of photo-Fenton degradation of triazophos. Journal of Agricultural and Food Chemistry, 53(1), 136-140.
- Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis.
- ISRES Publishing. (2022). Synthesis methods of 1,2,4 triazole compounds.
- ResearchGate. (2018).
- Li, Y., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20863-20872.
- Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968771.
- Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(19), 5851.
- Parasram, M., & Leonori, D. (2019). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Organic Letters, 21(18), 7485-7489.
- Chen, J., et al. (2018). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. Applied Microbiology and Biotechnology, 102(1), 79-89.
- Li, Y., et al. (2023). Ketones in Low-Temperature Oxidation Products of Crude Oil. Molecules, 28(11), 4443.
- Bodi, A., et al. (2018). Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage. The Journal of Chemical Physics, 149(16), 164303.
- Canonica, S., & Freiburghaus, M. (2001). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Journal of Physical Chemistry A, 105(48), 10849-10854.
- Matsuzaki, H., et al. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones.
- Szpilman, M. A., et al. (2020). Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. The Journal of Organic Chemistry, 85(21), 14040-14051.
- El-Gendy, Z., & Abdel-Rahman, R. M. (2002). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Journal of the Indian Chemical Society, 79(1), 65-68.
- Scribd. (n.d.). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles.
- Jović, M., et al. (2013). Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes.
- Griffin, M., & Trudgill, P. W. (1972). The metabolism of cyclopentanol by Pseudomonas N.C.I.B. 9872. Biochemical Journal, 129(3), 595-603.
- Climent, M. J., Corma, A., & Iborra, S. (2014). The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. ChemSusChem, 7(5), 1256-1267.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Targeted and untargeted analysis of triazole fungicides and their metabolites in fruits and vegetables by UHPLC-orbitrap-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. medikamenterqs.com [medikamenterqs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing Spectral Data of Synthesized vs. Reported Triazole Compounds
In the landscape of synthetic chemistry and drug development, the rigorous confirmation of a molecule's identity is a foundational pillar of scientific integrity.[1] For researchers synthesizing novel triazole derivatives, a critical step in this validation process is the meticulous comparison of experimentally acquired spectral data with previously reported values. This guide provides an in-depth, experience-driven approach to this comparative analysis, focusing on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The narrative that follows is designed to move beyond a simple recitation of protocols. Instead, it aims to illuminate the reasoning behind experimental choices and to equip researchers with the insights needed to navigate the nuances and potential discrepancies that often arise when comparing newly synthesized compounds to literature precedents.
The Foundational Role of Triazoles and the Imperative for Accurate Characterization
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are prominent scaffolds in medicinal chemistry, materials science, and agricultural chemistry due to their diverse biological activities and versatile chemical properties.[2][3][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,2,3-triazoles particularly accessible and widespread.[5][6][7] Given their prevalence, the ability to unambiguously confirm the structure and purity of newly synthesized triazoles is paramount to ensure the reliability and reproducibility of subsequent research.[1]
Part 1: Acquiring High-Fidelity Spectral Data for Your Synthesized Triazole
1. Sample Purification: The Non-Negotiable First Step
-
Rationale: Impurities are the most common source of discrepancies between experimental and reported spectra.[8] Residual solvents, starting materials, or side-products will introduce extraneous signals that confound analysis.
-
Protocol:
-
Purify the synthesized triazole using an appropriate technique (e.g., column chromatography, recrystallization, or preparative HPLC).
-
Assess the purity of the final compound using a preliminary analytical technique, such as Thin Layer Chromatography (TLC) or a rapid LC-MS analysis.
-
Thoroughly dry the purified sample under high vacuum to remove all traces of solvent.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure.[9] For triazoles, both ¹H and ¹³C NMR are essential for unambiguous characterization.[2][10]
-
¹H NMR Spectroscopy Protocol:
-
Accurately weigh approximately 5-10 mg of the purified triazole and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should match that reported in the literature if possible.[11]
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[12]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.[13]
-
Integrate all signals and determine the coupling constants (J values) for all multiplets.[14]
-
-
¹³C NMR Spectroscopy Protocol:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A higher concentration or longer acquisition time may be necessary due to the lower natural abundance of ¹³C.[13]
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale to the solvent peak.
-
3. Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of the synthesized compound.[15]
-
MS Protocol:
-
Prepare a dilute solution of the triazole in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is generally suitable for most triazole derivatives.[15][16]
-
Acquire the mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺.
-
If using a high-resolution mass spectrometer (e.g., TOF, Orbitrap), determine the exact mass and compare it to the calculated theoretical mass.[15]
-
4. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
-
IR Protocol:
-
Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[17]
-
Identify the characteristic absorption bands for functional groups present in the triazole, such as C=N, C-H (aromatic and aliphatic), and any substituent groups.
-
Part 2: The Comparative Analysis: Navigating the Nuances
With high-quality experimental data in hand, the next step is a systematic comparison with the reported literature values. This process requires a keen eye for detail and an understanding of the potential sources of variation.
Caption: A workflow diagram illustrating the systematic process for comparing experimental and reported spectral data.
A side-by-side comparison of the ¹H and ¹³C NMR data is the most crucial part of the analysis.[18]
Table 1: Example Comparison of ¹H NMR Data for a Hypothetical 1-benzyl-4-phenyl-1H-1,2,3-triazole
| Assignment | Reported Data (400 MHz, CDCl₃) | Synthesized Data (400 MHz, CDCl₃) | Analysis |
| Triazole-H | δ 7.75 (s, 1H) | δ 7.76 (s, 1H) | Excellent agreement. |
| Ar-H | δ 7.80 (d, J = 7.5 Hz, 2H), 7.40-7.25 (m, 8H) | δ 7.81 (d, J = 7.6 Hz, 2H), 7.41-7.26 (m, 8H) | Excellent agreement. |
| CH₂ | δ 5.59 (s, 2H) | δ 5.60 (s, 2H) | Excellent agreement. |
Common Discrepancies and Their Causes:
-
Minor Chemical Shift Differences (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C): These are often acceptable and can be attributed to slight variations in sample concentration, temperature, or the specific batch of deuterated solvent used.[18][19]
-
Significant Chemical Shift Differences: If the shifts differ by more than the acceptable range, it could indicate a structural difference or a different solvent environment. Always double-check that the solvent used for your experiment matches the literature report.[13]
-
Variations in Multiplicity or Coupling Constants: A change from a singlet to a multiplet, or a significant difference in J-values, is a red flag.[12] This could suggest a different substitution pattern on the triazole ring or adjacent aromatic systems.
-
Presence of Unexpected Peaks: These are almost always due to impurities.[8] If these peaks cannot be assigned to residual solvent or starting materials, further purification of your compound is necessary.
While NMR provides the structural framework, MS and IR offer crucial confirmatory data.
Table 2: Confirmatory Data Comparison
| Technique | Reported Data | Synthesized Data | Analysis |
| MS (ESI+) | m/z 236.1182 [M+H]⁺ | m/z 236.1185 [M+H]⁺ | Excellent agreement, confirming the molecular formula. |
| IR (ATR) | ν 3105 (C-H, triazole), 3030 (C-H, aromatic), 1595 (C=N) cm⁻¹ | ν 3103 (C-H, triazole), 3031 (C-H, aromatic), 1597 (C=N) cm⁻¹ | Good agreement, confirming the presence of key functional groups.[20] |
Interpreting MS and IR Discrepancies:
-
Incorrect Molecular Ion in MS: This is a definitive indication that you have synthesized the wrong compound. Re-evaluate your synthetic route and starting materials.
-
Unexpected Fragmentation Patterns: While the molecular ion is the primary piece of data, differences in fragmentation can sometimes provide clues about isomeric structures.[16][21]
-
Shifts in IR Absorption Bands: Minor shifts (±5 cm⁻¹) are generally acceptable.[20] Larger shifts could be due to differences in the physical state of the sample (e.g., solid vs. film) or intermolecular interactions like hydrogen bonding.[19]
Part 3: Best Practices for Trustworthy and Authoritative Reporting
To ensure the integrity and reproducibility of your work, it is essential to report your spectral data in a clear, comprehensive, and standardized format.
When publishing your results, adhere to the guidelines set forth by reputable organizations like the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC).[11][14][22]
-
For NMR Data:
-
State the instrument frequency, solvent, and temperature (if not ambient).[22]
-
Report ¹H chemical shifts to two decimal places and ¹³C to one.[11]
-
For each signal, report the chemical shift (δ), integration (number of protons), multiplicity (s, d, t, q, m), and coupling constants (J in Hz).[14]
-
Assign each peak to a specific proton or carbon in the molecule where possible.[23]
-
-
For MS Data:
-
For IR Data:
-
Report the positions of significant absorption bands in wavenumbers (cm⁻¹).
-
Assign the bands to their corresponding functional groups.
-
The true power of this multi-technique approach lies in its self-validating nature.[1] The detailed structural information from NMR should be fully consistent with the molecular formula from MS and the functional groups identified by IR. Any contradiction between these datasets signals a problem that must be resolved before the structure can be considered confirmed.
Caption: A diagram illustrating the self-validating nature of using orthogonal spectroscopic techniques.
Conclusion: A Commitment to Rigor
The comparison of spectral data for synthesized versus reported triazole compounds is more than a box-ticking exercise; it is a fundamental aspect of rigorous scientific practice. By acquiring high-quality data, conducting a systematic and informed comparison, and adhering to established reporting standards, researchers can confidently validate their synthetic achievements. This meticulous approach not only ensures the integrity of their own work but also contributes to the robustness and reliability of the broader scientific literature.
References
- A Guide to Cross-Validation of Analytical Results for Synthesized Compounds - Benchchem.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- Proposed Guidelines for Presentation of Spectral D
- Click chemistry - Wikipedia.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central.
- How to report spectral d
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
- spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds - Benchchem.
- Resolving discrepancies between NMR and mass spectrometry data during characteriz
- Synthesis and Spectral Characterization of 1,2,4-triazole deriv
- 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry.
- Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC - NIH.
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
- FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) - ChemRxiv.
- Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Deriv
- Application Notes and Protocols: m-Nitrobenzoyl Azide in Click Chemistry and Triazole Synthesis - Benchchem.
- Expert's Sample Report On Click Chemistry: Triazole Form
- Assigned ¹H and ¹³C NMR peaks of triazole 5b - ResearchG
- Spectral deep learning for prediction and prospective valid
- NMR Guidelines for ACS Journals.
- Expected accuracy of experimental IR spectra compared to liter
- Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions | Request PDF - ResearchG
- Experimental reporting - The Royal Society of Chemistry.
- Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry Handbook of.
- Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing.
- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds - Benchchem.
- Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochrom
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs.
- Comparison of the experimental results with the literature results....
- Synthesis and Characterization of 1,2,3- Triazole Derivatives
- NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- What would be the prominent difference in NMR spectral data of the same compound under different NMR frequency measurements?
- A Comparison between Experimental and Theoretical Spectroscopic D
- Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu.
- Spectral Data Interpretation for Organic Structure Determin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. | Semantic Scholar [semanticscholar.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 14. Experimental reporting [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. Reporting spectral data in reports [chem.ucalgary.ca]
validation of the structure of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone by X-ray crystallography
An In-Depth Guide to the Structural Validation of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone: A Comparative Analysis Centered on X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of medicinal chemistry and materials science, the synthesis of a novel molecule is merely the first step. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its three-dimensional structure. The precise arrangement of atoms dictates a molecule's function, reactivity, and interaction with biological targets. The compound this compound, a derivative of the versatile 1,2,4-triazole ring system, represents a class of molecules with significant potential in agrochemical and pharmaceutical development[1][2]. Therefore, validating its synthesized structure is not just a procedural formality but a foundational requirement for any further investigation.
This guide provides a comprehensive analysis of the methodologies used for the structural validation of this compound, with a primary focus on Single-Crystal X-ray Crystallography (SC-XRD) as the definitive "gold standard." We will explore the causality behind experimental choices, compare SC-XRD with complementary spectroscopic techniques, and present the data in an integrated, synergistic framework.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
While techniques like NMR, IR, and Mass Spectrometry provide crucial pieces of the molecular puzzle, SC-XRD stands alone in its ability to deliver a direct, high-resolution, three-dimensional visualization of the atomic arrangement in a crystalline solid. It resolves ambiguities in connectivity, stereochemistry, and conformation, providing an authoritative and irrefutable structural proof.
The fundamental principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays in a specific, predictable pattern. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density map of the molecule and, from that, deduce the precise location of each atom.
Experimental Workflow: From Powder to Proof
The journey from a synthesized compound to a validated crystal structure is a meticulous process. Each step is designed to ensure the quality and integrity of the final model.
Figure 1: Standard workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol for SC-XRD Analysis
-
Crystal Growth (The Critical First Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. A single, well-ordered crystal with minimal internal defects is required.
-
Methodology: High-purity (>98%) this compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation. Slow evaporation of the solvent over several days to weeks at a constant temperature is a common and effective method. Alternative methods include vapor diffusion and slow cooling.
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in size) that is clear, has well-defined faces, and shows sharp extinction under a polarizing microscope is selected.
-
Methodology: The chosen crystal is carefully mounted on a glass fiber or a loop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100-120 K). This minimizes thermal motion of the atoms, leading to higher resolution data.
-
-
Data Collection:
-
Rationale: To capture the full three-dimensional diffraction pattern.
-
Methodology: The mounted crystal is placed in a modern diffractometer (e.g., Bruker KappaCCD). A monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) illuminates the crystal. The crystal is rotated through a series of angles, and the diffracted X-ray spots are recorded on a detector (e.g., a CCD or CMOS detector)[3].
-
-
Structure Solution and Refinement:
-
Rationale: To convert the raw diffraction data into a chemically sensible atomic model.
-
Methodology:
-
Solution: The collected data (reflection intensities and positions) are processed. The "phase problem" is solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map.
-
Refinement: An initial molecular model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference map and refined isotropically[3].
-
-
Interpreting the Results: Key Crystallographic Parameters
The final output of an SC-XRD experiment is a Crystallographic Information File (CIF) containing a wealth of quantitative data. For a molecule like this compound, we would expect a report similar to the illustrative data below, compiled from typical values for related heterocyclic structures[2][3][4].
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₈H₁₁N₃O | Confirms the elemental composition of the unit cell content. |
| Molecular Weight | 165.19 g/mol | Matches the expected mass of the molecule. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a=9.3, b=8.1, c=24.0 | The dimensions of the unit cell[3]. |
| V (ų) | 1817 | The volume of the unit cell[3]. |
| Z | 8 | Number of molecules in the unit cell. |
| Resolution (Å) | 0.80 | A measure of the level of detail; lower values are better. |
| R-factor (R₁) | ~0.04 (4%) | A measure of the agreement between the model and the data; <5% is excellent. |
| Bond Lengths/Angles | C=O: ~1.22 Å; N-N: ~1.38 Å | Provides precise geometric data to confirm bonding and identify strain. |
Alternative & Complementary Validation Techniques
While SC-XRD provides the definitive structure, it requires a suitable single crystal, which is not always obtainable. Furthermore, other techniques provide complementary information that validates the bulk sample's identity and purity.
Figure 2: Integrated workflow for molecular structure validation.
Spectroscopic Data Comparison
The following table compares the information derived from different techniques for this compound. The expected data is based on published values for similar triazole and ketone-containing compounds[1][5][6].
| Technique | Information Provided | Expected Data for C₈H₁₁N₃O | Strengths & Limitations |
| SC-XRD | Definitive 3D atomic arrangement , bond lengths/angles, stereochemistry, packing. | Precise coordinates for all non-H atoms. | Strength: Unambiguous. Limitation: Requires a high-quality single crystal. |
| NMR | Atom connectivity , chemical environments, number of unique protons/carbons. | ¹H NMR: Signals for triazole protons (~8-9 ppm), CH₂-N (~4-5 ppm), and cyclopentanone protons (~2-3 ppm). ¹³C NMR: Signal for C=O (~210-220 ppm). | Strength: Excellent for solution-state structure and dynamics. Limitation: Can be ambiguous for complex stereochemistry. |
| MS | Molecular weight and fragmentation pattern. | [M+H]⁺: m/z = 166.09. | Strength: High sensitivity, confirms molecular formula. Limitation: Provides no information on connectivity or stereochemistry. |
| IR | Presence of functional groups . | Strong C=O stretch (~1740 cm⁻¹), C=N stretch (~1650 cm⁻¹), C-N stretches. | Strength: Fast, simple confirmation of key functional groups. Limitation: Provides only a partial picture of the overall structure. |
A Synergistic Approach: Building a Self-Validating System
The most trustworthy validation comes from the convergence of data from multiple, independent techniques.
-
Initial Confirmation: Following synthesis, Mass Spectrometry is used to confirm that the product has the correct molecular weight (165.19 g/mol ). IR spectroscopy confirms the presence of the key carbonyl (C=O) from the cyclopentanone ring and the imine-like bonds of the triazole ring[1][6].
-
Connectivity Mapping: ¹H and ¹³C NMR spectroscopy are then employed to map the molecular skeleton. The number of signals, their chemical shifts, and their coupling patterns must align perfectly with the proposed structure of this compound.
-
The Final Proof: With a strongly supported proposed structure from spectroscopic data, SC-XRD provides the final, irrefutable evidence. The 3D structure obtained from crystallography must be consistent with all prior data. The bond lengths must be within normal ranges, and the connectivity must match that determined by NMR[7]. The molecular formula derived from the crystal structure must match the mass spectrometry result. This cross-validation creates a self-validating system where each piece of data corroborates the others, leading to maximum confidence in the final structural assignment.
Conclusion
For the structural validation of novel crystalline compounds like this compound, single-crystal X-ray crystallography is the undisputed gold standard. It provides a level of detail and certainty that cannot be achieved by spectroscopic methods alone. However, the most robust scientific approach involves a synergistic combination of techniques. While NMR, MS, and IR spectroscopy build a compelling case for a proposed structure from a bulk sample, it is the high-resolution, three-dimensional data from SC-XRD that transforms a hypothesis into a proven fact, providing the essential foundation for all future research and development.
References
- Smolecule. 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol.
-
Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 20(7), 12322-12335. Available from: [Link].
-
Özel Güven, N., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2429. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 573107, 2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone. Available from: [Link].
-
Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PMC. Available from: [Link].
-
Hameed, A. H., et al. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 17(3), 66-79. Available from: [Link].
-
Zhang, Y.-L., et al. (2014). Crystal Structure of 4-{[(1H-1,2,4-triazol-1-yl)meth-yl]sulfan-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1106. Available from: [Link].
-
Gîrd, C. E., et al. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][8][9]triazoles. Molecules, 25(18), 4268. Available from: [Link].
-
ResearchGate. (PDF) Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. Available from: [Link].
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. Available from: [Link].
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. International Journal of Drug Delivery Technology, 12(1), 1-5. Available from: [Link].
-
Wang, X.-J., et al. (2008). 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o755. Available from: [Link].
-
Liu, G., et al. (2012). 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o53. Available from: [Link].
-
Fronczek, F. R., & Henderson, A. P. (2024). Crystal structure of the 1:1 cocrystal 5,5′-(triaz-1-ene-1,3-diyl)bis(3-nitro-1H-1,2,4-triazole)–triethylammonium nitrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 54-58. Available from: [Link].
Sources
- 1. ajol.info [ajol.info]
- 2. 1-{1-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. smolecule.com [smolecule.com]
- 9. 2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone | C13H20O | CID 573107 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Potential: 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone versus the Clinical Benchmark Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal pathogens, the 1,2,4-triazole scaffold has emerged as a cornerstone of antifungal drug design. This guide provides a detailed comparative analysis of the putative biological activity of a novel triazole derivative, 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, against the widely used clinical antifungal, fluconazole. While direct comparative experimental data for this compound is not yet extensively published, this document synthesizes established knowledge of triazole structure-activity relationships (SAR) to project its potential efficacy and outlines the rigorous experimental methodologies required for a definitive comparison.
The Azole Antifungal Mechanism: Targeting Ergosterol Biosynthesis
Both fluconazole and, hypothetically, this compound belong to the azole class of antifungal agents. Their mechanism of action centers on the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[4]
The target enzyme for azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that catalyzes the conversion of lanosterol to ergosterol.[1][5] By binding to the heme iron atom in the active site of CYP51, azoles prevent the demethylation of lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.[6][7] This fungistatic or, in some cases, fungicidal effect is selective for fungal cells as mammalian cytochrome P450 enzymes are significantly less sensitive to azole inhibition.[1][6]
Comparative Biological Activity: A Predictive Analysis
While awaiting direct experimental evidence, a predictive comparison can be drawn based on established structure-activity relationships within the triazole class of antifungals. Numerous studies have demonstrated that modifications to the core triazole scaffold can significantly impact antifungal potency and spectrum.
| Compound | Predicted Antifungal Activity (MIC µg/mL) | Rationale for Prediction |
| This compound | Potentially ≤1 - >64 | The presence of the essential 1,2,4-triazole ring and a flexible side chain suggests potential for good antifungal activity. However, the simple cyclopentanone moiety may lack the specific interactions with the CYP51 active site that are characteristic of more potent azoles, which often feature substituted phenyl groups. The actual activity will be highly dependent on the specific fungal species. |
| Fluconazole | 0.25 - >64 (Species dependent) | A well-established antifungal with a broad spectrum of activity against many yeasts and some molds. Its efficacy is well-documented, though resistance is an increasing concern.[1][7] |
Note: The predicted Minimum Inhibitory Concentration (MIC) values for this compound are hypothetical and require experimental validation.
Experimental Protocols for Definitive Comparison
To rigorously evaluate the antifungal potential of this compound relative to fluconazole, a series of standardized in vitro assays must be performed.
Antifungal Susceptibility Testing: Broth Microdilution Method
This assay determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 provide standardized protocols for yeast susceptibility testing.[8][9][10]
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) is prepared in sterile saline or water and adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of this compound and fluconazole is prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.
Cytotoxicity Assay: Assessing Safety Profile
It is imperative to evaluate the potential toxicity of a novel antifungal candidate against mammalian cells to determine its therapeutic index. A common method is the MTT or MTS assay, which measures cell viability.
Step-by-Step Methodology:
-
Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured in an appropriate medium and seeded into a 96-well plate at a predetermined density.
-
Compound Exposure: The cells are treated with various concentrations of this compound and fluconazole for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: After the incubation period, the MTT or MTS reagent is added to each well.
-
Incubation: The plate is incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the 50% cytotoxic concentration (CC50) is calculated.
Concluding Remarks and Future Directions
While fluconazole remains a vital tool in the clinical management of fungal infections, the rise of drug-resistant strains necessitates the development of new therapeutic options.[1][6] The novel triazole derivative, this compound, represents a potential, yet unproven, candidate in this ongoing search. Based on the foundational chemistry of the 1,2,4-triazole scaffold, it is plausible that this compound will exhibit antifungal activity. However, its potency relative to established drugs like fluconazole is contingent upon the specific structural features that govern its interaction with the fungal CYP51 enzyme.
The experimental protocols detailed in this guide provide a robust framework for the definitive evaluation of this compound's antifungal efficacy and safety profile. The resulting data will be critical in determining its potential as a lead compound for further optimization and development in the fight against fungal diseases.
References
-
National Center for Biotechnology Information. Fluconazole - StatPearls. [Link]
-
Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]
-
Numerade. What is the mechanism of action of fluconazole (Diflucan®)?. [Link]
-
Chaudhary, P., & Sharma, A. (2015). Synthesis, antifungal and antibacterial activity of novel 1, 2, 4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 6(3), 116. [Link]
-
Drugs.com. Fluconazole: Uses, Dosage, Side Effects, Warnings. [Link]
-
Wikipedia. Fluconazole. [Link]
-
Liu, M., et al. (2022). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 8(11), 1183. [Link]
-
Song, Y., et al. (2015). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 20(8), 13837-13851. [Link]
-
Li, P., et al. (2009). Design, synthesis, and antifungal activity of novel conformationally restricted triazole derivatives. Archiv der Pharmazie, 342(12), 732-739. [Link]
-
Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(4), 339-347. [Link]
-
Giera, M., & Platta, A. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 8(7), 714. [Link]
-
Wang, S., et al. (2013). Synthesis, antifungal activity, and molecular docking studies of novel triazole derivatives. Medicinal Chemistry, 9(3), 384-388. [Link]
-
Chai, X., et al. (2011). Design, synthesis and antifungal activities of novel 1, 2, 4-triazole derivatives. Bioorganic & medicinal chemistry letters, 21(4), 1345-1348. [Link]
-
ResearchGate. Ergosterol biosynthetic pathway in filamentous fungi. [Link]
-
NHS. Common questions about fluconazole. [Link]
-
Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open forum infectious diseases, 7(6), ofaa214. [Link]
-
DermNet NZ. Fluconazole. [Link]
-
Creative Biolabs. Ergosterol Biosynthesis. [Link]
-
Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
-
Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial agents and chemotherapy, 45(9), 2475-2479. [Link]
-
Siopi, M., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of fungi, 6(4), 217. [Link]
-
Bio-protocol. Antifungal Activity Testing. [Link]
-
Dagi, H. T., et al. (2021). Evaluation of Inoculum Preparation for Etest and EUCAST Broth Microdilution Antifungal Susceptibility Testing of Candida Species. Journal of Fungi, 7(1), 45. [Link]
-
Scribd. EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. [Link]
-
ResearchGate. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]
-
ResearchGate. In vitro antifungal susceptibility testing. [Link]
-
ResearchGate. [Methods for in vitro antifungal susceptibility testing]. [Link]
-
ResearchGate. Cytotoxicity assays were performed for each of the (A) four antifungal... [Link]
-
BrCAST. EUCAST – Documento Definitivo E.DEF. 7.3.2 – Abril 2020. [Link]
-
ANSI Webstore. CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical infectious diseases, 54(suppl_1), S12-S23. [Link]
-
ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]
-
Science and Education Publishing. Wayne, P. Clinical and Laboratory Standards Institute: Reference method for broth dilution antifungal susceptibility testing of yeasts. [Link]
-
Hwang, B., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial agents and chemotherapy, 46(6), 1930-1934. [Link]
-
AKJournals. Rapid detection of anidulafungin and fluconazole susceptibility profiles of clinical Candida strains by MALDI-TOF MS in. [Link]
-
Tavanti, A., et al. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial agents and chemotherapy, 46(6), 1935-1938. [Link]
-
Quispe-Guzmán, C., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 8(11), 1167. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6523. [Link]
-
ISRES Publishing. Antifungal Properties of 1,2,4-Triazoles. [Link]
-
Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao xue xue bao = Acta pharmaceutica Sinica, 32(12), 943-949. [Link]
-
Plech, T., et al. (2014). An insight on medicinal attributes of 1, 2, 4-triazoles. Mini reviews in medicinal chemistry, 14(13), 1086-1114. [Link]
-
2a biotech. Products. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The triazole antifungal agents: a review of itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMPARISON OF FUNGICIDAL ACTIVITY OF FLUCONAZOLE AND FLUORINE-CONTAINING 1,2,4-TRIAZOLES VIA IN VITRO AND IN SILICO METHODS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of triazolylmethyl ketone derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Triazolylmethyl Ketone Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazolylmethyl ketone derivatives, a class of compounds demonstrating significant therapeutic potential across various fields, including mycology, oncology, and enzymology. We will dissect the chemical architecture of these molecules, explore how specific structural modifications influence biological activity, and provide the experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this chemical scaffold.
Introduction: The Pharmacophoric Synergy of Triazole and Methyl Ketone Moieties
The therapeutic promise of triazolylmethyl ketone derivatives stems from the powerful combination of two key pharmacophores: the triazole ring and the methyl ketone group.
-
The Triazole Ring: This five-membered heterocycle, containing three nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its stability, capacity for hydrogen bonding, and ability to coordinate with metallic ions in enzyme active sites make it a privileged structure in drug design.[2][3] Triazole derivatives are renowned for a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5] The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, both serve as versatile scaffolds in drug discovery.[6]
-
The Methyl Ketone Group: More than just a simple linker, the methyl ketone moiety, particularly when halogenated (e.g., trichloromethyl or trifluoromethyl ketone), can act as a reactive "warhead."[7] This group can form covalent or hemiacetal interactions with residues in the active sites of target enzymes, leading to potent and often irreversible inhibition. The reactivity and stability of this group can be finely tuned, for instance, by replacing chlorine atoms with fluorine, which can improve solubility and the pharmacokinetic profile of the compound.[7]
The strategic fusion of these two moieties creates bifunctional molecules with enhanced binding affinity, improved selectivity, and diverse mechanisms of action. This guide will compare derivatives based on their primary therapeutic applications, supported by experimental data.
SAR in Antifungal Applications: Targeting Lanosterol 14α-Demethylase (CYP51)
The most prominent application of triazole derivatives is in the treatment of fungal infections.[8][9] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][10]
The core SAR principle involves the triazole ring's nitrogen atom (N4 in 1,2,4-triazoles) coordinating with the heme iron atom at the active site of CYP51, while the rest of the molecule establishes hydrophobic and van der Waals interactions with surrounding amino acid residues.[10][11]
Key Structural Modifications and Their Effects:
-
The Triazole Moiety: The 1,2,4-triazole isomer is overwhelmingly favored for antifungal activity due to its optimal geometry for heme coordination.
-
The "Methyl Ketone" Side Chain: While classic azole antifungals like fluconazole have a substituted alcohol, the incorporation of a ketone, especially a halogenated one, introduces a potent electrophilic center. This can enhance binding affinity through additional interactions within the enzyme's substrate access channel.
-
Substitutions on the Phenyl Ring: Attaching a phenyl group to the core structure is common. Modifications to this ring significantly impact potency:
-
Halogenation: Introducing electron-withdrawing groups like fluorine or chlorine onto the phenyl ring generally increases antifungal activity. Dichloro- and difluoro- substitutions are particularly effective.
-
Positional Isomerism: The position of these halogens is critical. For instance, a 2,4-disubstitution pattern on the phenyl ring is often optimal for fitting into the hydrophobic pocket of CYP51.
-
-
Terminal Side Chains: Extending the molecule with additional side chains, such as piperidines or other heterocyclic rings, can further enhance activity by creating new interactions. For example, a piperidine side chain can orient into a substrate access channel, forming hydrophobic interactions that strengthen binding.[10] Similarly, phenylacetamide side chains have also led to compounds with excellent inhibitory activity against Candida albicans and Cryptococcus neoformans.[11]
Comparative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a hypothetical series of triazolylmethyl ketone derivatives against common fungal pathogens to illustrate SAR principles.
| Compound ID | R1 (Phenyl Substitution) | R2 (Terminal Group) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| Ref-FCZ | 2,4-difluoro | (Reference: Fluconazole) | 1.0 | 64.0 |
| TMK-1 | 2,4-difluoro | -CH₃ | 0.5 | 16.0 |
| TMK-2 | 4-chloro | -CH₃ | 2.0 | 32.0 |
| TMK-3 | 2,4-dichloro | -CH₃ | 0.25 | 8.0 |
| TMK-4 | 2,4-dichloro | Piperidine | <0.125 | 4.0 |
| TMK-5 | 2,4-dichloro | Phenylacetamide | <0.125 | 4.0 |
Data is illustrative and compiled based on general trends reported in the literature.[10][11]
As the table shows, dichlorination of the phenyl ring (TMK-3) improves activity over difluoro (TMK-1) and monochloro (TMK-2) analogs. Furthermore, adding a terminal group like piperidine (TMK-4) or phenylacetamide (TMK-5) that can occupy the substrate channel leads to a significant boost in potency.
Workflow for SAR-Guided Antifungal Drug Discovery
The process of optimizing these derivatives follows a logical, iterative cycle.
Caption: A typical workflow for the structure-activity relationship (SAR) analysis of novel antifungal agents.
SAR in Enzyme Inhibition: Beyond Antifungals
The potent inhibitory capacity of the triazolylmethyl ketone scaffold extends to other enzyme classes, such as α-glucosidase, a key target in managing Type 2 Diabetes.[12][13]
Targeting α-Glucosidase
α-Glucosidase inhibitors delay carbohydrate digestion, thereby reducing post-meal blood glucose spikes. Triazole derivatives have shown significant promise in this area, often outperforming the standard drug, acarbose.[12][14]
-
Mechanism of Inhibition: The triazole ring and associated side chains interact with the enzyme's active site. Kinetic studies often reveal a competitive mode of inhibition, suggesting the derivatives mimic the natural substrate.[13][14]
-
Key SAR Insights:
-
Amide Linkers: The introduction of an amide linker between the triazole core and a terminal group (e.g., a glucopyranoside) has been shown to produce highly potent inhibitors.[13]
-
Aryl Substitutions: The nature and position of substituents on a terminal aryl ring dramatically influence activity. Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) can both enhance potency depending on their position, indicating a complex interplay of electronic and steric effects within the enzyme's binding pocket.
-
Hydroxylation: Phenolic hydroxyl groups can form critical hydrogen bonds with active site residues, significantly boosting inhibitory activity.
-
Comparative α-Glucosidase Inhibition Data
| Compound ID | Core Structure | Aryl Moiety | IC₅₀ (µM) | Inhibition Mode |
| Acarbose | (Reference) | - | 750.0[14] | Competitive |
| QTA-1 | Quinazolinone-Triazole-Acetamide | 4-chlorophenyl | 9.8[14] | Competitive |
| QTA-2 | Quinazolinone-Triazole-Acetamide | 2,4-dichlorophenyl | 4.8 [14] | Competitive |
| TG-1 | Triazolyl Glucoconjugate | 4-nitrophenyl | 121.3[13] | Competitive |
| TG-2 | Triazolyl Glucoconjugate | 4-methylphenyl | 147.9[13] | Competitive |
Data sourced from published studies as cited.
The data clearly indicates that triazole-based hybrids can be orders of magnitude more potent than the clinical standard, acarbose. The SAR suggests that mimicking the substrate (as in glucoconjugates) or introducing rigid, well-decorated scaffolds (like quinazolinone-acetamide) are both viable strategies for achieving high potency.[13][14]
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. Below are detailed protocols for the key assays discussed.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fungal inoculum (e.g., C. albicans), standardized to 0.5 McFarland
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Fluconazole)
-
Negative control (medium + DMSO)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation: Prepare a 2X stock solution of the test compounds in RPMI-1640. The final DMSO concentration should not exceed 1%.
-
Serial Dilution: Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate. Add 200 µL of the 2X compound stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on. Discard 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculation: Prepare the fungal inoculum in RPMI-1640 to a final concentration of 1-5 x 10³ CFU/mL.
-
Add 100 µL of the fungal inoculum to each well (1-12). The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration at which no visible growth is observed. This can be assessed visually or by reading the optical density at 600 nm.
Self-Validation:
-
The positive control (Fluconazole) must yield an MIC within its known acceptable range.
-
The negative control (Well 12) must show robust fungal growth.
-
The sterility control (medium only) must show no growth.
Protocol 2: α-Glucosidase Inhibition Assay
Objective: To measure the IC₅₀ value of a test compound against α-glucosidase.
Materials:
-
Yeast α-glucosidase (from Saccharomyces cerevisiae)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
Positive control (Acarbose)
-
Stop solution (e.g., 0.1 M Na₂CO₃)
-
96-well plate and plate reader (405 nm)
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound at various concentrations (in DMSO).
-
Add 20 µL of α-glucosidase solution (in buffer) to each well. Mix and pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of pNPG solution (in buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 50 µL of Na₂CO₃ solution to stop the reaction. The stop solution also induces a color change in the product (p-nitrophenol).
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition for each concentration relative to the control (DMSO without compound). Plot the inhibition percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Trustworthiness:
-
The assay must include a blank (no enzyme), a negative control (no inhibitor), and a positive control (Acarbose).
-
The calculated Z'-factor for the assay should be > 0.5, indicating a robust and reliable assay window.
Mechanism of Action Visualization
Understanding how these derivatives interact with their target is paramount. The following diagram illustrates the binding mode of a prototypical triazolylmethyl ketone derivative within the active site of fungal CYP51.
Caption: Binding mode of a triazolylmethyl ketone inhibitor in the active site of fungal CYP51.
Conclusion and Future Perspectives
The triazolylmethyl ketone scaffold represents a highly versatile and potent platform for the development of novel therapeutic agents. The SAR studies reveal clear, actionable insights for optimization: halogenation of aromatic rings consistently boosts potency, and the addition of side chains capable of forming secondary interactions is a powerful strategy for enhancing affinity. The methyl ketone group itself offers a tunable electrophilic center that can be modified to improve selectivity and pharmacokinetic properties.
Future research should focus on:
-
Expanding Target Space: Exploring the inhibition of other enzymes, such as viral proteases or kinases, where a reactive ketone warhead could be advantageous.
-
Improving Selectivity: Fine-tuning the structure to minimize off-target effects, particularly against human CYP enzymes, to improve the safety profile.
-
Pharmacokinetic Optimization: Modifying the scaffold to enhance solubility, metabolic stability, and oral bioavailability, transforming potent inhibitors into viable drug candidates.[7]
By continuing to apply the principles of rational design and rigorous experimental validation, the full therapeutic potential of triazolylmethyl ketone derivatives can be realized.
References
-
Title: Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies Source: Process Biochemistry URL: [Link]
-
Title: Synthesis and biological evaluation of triazole derivatives as potential antifungal agent Source: Chemical Biology & Drug Design URL: [Link]
-
Title: Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies Source: OUCi URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Trihalomethyl Ketone Derivatives of Neocarzilin A as Improved Antimetastatic Agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety Source: Frontiers in Chemistry URL: [Link]
-
Title: Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity Source: ResearchGate URL: [Link]
-
Title: Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Applications of Triazole Derivatives – A Review Source: ResearchGate URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry Source: Trade Science Inc. URL: [Link]
-
Title: Synthesis and Evaluation of Biological Activities of Triazoles Source: ResearchGate URL: [Link]
-
Title: SAR study of compound with... Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents Source: Molecules URL: [Link]
-
Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: ResearchGate URL: [Link]
-
Title: SAR representation in the triazoly pyranocoumarin derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, in vitro evaluation and molecular docking studies of novel amide linked triazolyl glycoconjugates as new inhibitors of α-glucosidase Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][1][9][10] Thiadiazole as Potent Antimicrobial Agents Source: ResearchGate URL: [https://www.researchgate.net/publication/321855938_Synthesis_SAR_and_Molecular_Docking_Studies_of_Certain_New_Derivatives_of_124-Triazolo_34-b134_Thiadiazole_as_Potent_Antimicrobial_Agents]([Link]_ Derivatives_of_124-Triazolo_34-b134_Thiadiazole_as_Potent_Antimicrobial_Agents)
-
Title: Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study Source: Scientific Reports URL: [Link]
Sources
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Evaluation of Trihalomethyl Ketone Derivatives of Neocarzilin A as Improved Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ai.updf.com [ai.updf.com]
- 9. Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies [ouci.dntb.gov.ua]
- 10. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in vitro evaluation and molecular docking studies of novel amide linked triazolyl glycoconjugates as new inhibitors of α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone via High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the meticulous evaluation of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, a key intermediate in the synthesis of various therapeutic agents. We will explore the rationale behind methodological choices, compare its performance with alternative techniques, and provide detailed experimental protocols to ensure reproducible and trustworthy results.
Introduction: The Significance of Purity for a Triazole Intermediate
This compound is a heterocyclic compound featuring a cyclopentanone ring linked to a 1,2,4-triazole moiety. Triazole derivatives are renowned for their broad spectrum of biological activities, including antifungal and antimicrobial properties.[1] The purity of this intermediate is paramount as any impurities, such as unreacted starting materials, by-products, or degradation products, can carry over to the final API, potentially altering its pharmacological profile or introducing toxicity.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the analysis of triazole compounds due to its high resolution, sensitivity, and adaptability.[2] It stands as a fundamental technique in the pharmaceutical industry, enabling precise compound separation based on physicochemical properties.[3]
The Workhorse of Purity Analysis: A Validated HPLC Method
The development of a robust HPLC method is a systematic process that involves a thorough understanding of the analyte's chemical properties and potential impurities.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to the molecule's moderate polarity.
Our extensive experience in method development for heterocyclic compounds has led to the following optimized parameters:
-
Column Chemistry: A C18 column is the quintessential choice for RP-HPLC, offering excellent retention and separation of a wide range of organic molecules. The non-polar octadecylsilyl stationary phase interacts favorably with the cyclopentanone and triazole rings.
-
Mobile Phase Composition: A gradient elution with a mixture of acetonitrile and water provides the necessary resolving power to separate the main compound from closely related impurities. The use of a buffer, such as phosphate, helps to maintain a consistent pH and improve peak shape, especially for the basic triazole moiety.[5]
-
Detector Selection: A UV detector is the most common and reliable choice for this analysis, as the triazole ring exhibits significant UV absorbance.[6] Monitoring at a specific wavelength, typically around the absorbance maximum of the triazole chromophore (e.g., 220-260 nm), ensures high sensitivity for both the parent compound and related impurities.[7]
-
Method Validation: The developed method must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[8][9] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Caption: HPLC Purity Assessment Workflow.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other analytical techniques can also be employed for purity assessment.[12] A comprehensive evaluation involves comparing the strengths and weaknesses of each method.
| Feature | HPLC (UV Detection) | Gas Chromatography (GC-FID) | Ultra-Performance Liquid Chromatography (UPLC-UV) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Similar to HPLC but uses smaller particles and higher pressures for increased resolution and speed.[3] |
| Applicability | Excellent for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. | Broad applicability, similar to HPLC but with enhanced performance. |
| Resolution | High | Very High | Very High |
| Sensitivity | Good to Excellent | Good | Excellent |
| Speed | Moderate | Fast | Very Fast |
| Limitations | Not suitable for highly volatile compounds. | Requires derivatization for non-volatile compounds. | Higher initial instrument cost. |
For this compound, HPLC emerges as the most suitable technique. The compound's relatively low volatility and thermal stability make it less amenable to direct GC analysis without derivatization, which can introduce complexity and potential for side reactions. While UPLC offers faster analysis times and higher resolution, the established robustness and widespread availability of HPLC instrumentation make it a more practical and cost-effective choice for routine quality control.
Caption: Rationale for HPLC Method Selection.
Conclusion: Ensuring Purity with Confidence
The purity of pharmaceutical intermediates like this compound is a critical determinant of final drug product quality. A well-developed and validated reversed-phase HPLC method provides a reliable, robust, and sensitive tool for this essential assessment. By understanding the underlying principles of the methodology and making informed choices based on the analyte's properties, researchers and drug development professionals can ensure the integrity of their synthetic pathways and the safety of the final therapeutic agent. This guide serves as a practical framework for establishing a scientifically sound and defensible approach to purity analysis.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]
-
Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science. Oxford Academic. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]
-
Pandey, P. K. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Chromatography Forum. (2006, May 12). How do you perform purity analysis?. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Generation of (1H-1,2,4-Triazol-1-yl)methyl Carbanion and Condensation with Carbonyl Compounds | Request PDF. Retrieved from [Link]
-
Journal of University of Anbar for Pure Science. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]
-
RSYN RESEARCH. (2025, June 14). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
Sources
- 1. Buy 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. actascientific.com [actascientific.com]
- 11. database.ich.org [database.ich.org]
- 12. tutorchase.com [tutorchase.com]
A Comparative Guide to the Cytotoxicity of Novel Triazoles and Standard Anticancer Drugs
In the relentless pursuit of more effective and selective cancer therapies, medicinal chemistry has identified the triazole scaffold as a "privileged" heterocyclic core.[1] This guide offers a technical comparison of the cytotoxic potential of recently developed novel triazole derivatives against established, standard-of-care anticancer drugs. We will delve into their differential mechanisms of action, present head-to-head experimental data, and provide a detailed protocol for a foundational cytotoxicity assay, empowering researchers in the field of drug discovery to make informed decisions.
The Rationale: Why Triazoles in Oncology?
The development of new anticancer agents remains one of the most critical research areas in medicine.[2] Standard chemotherapeutic drugs like doxorubicin and cisplatin, while potent, are often beset by significant toxicity and the emergence of drug resistance.[3] This has propelled the exploration of new chemical entities that can offer improved efficacy and a better safety profile.
Triazole derivatives have garnered significant attention due to their unique physicochemical properties, metabolic stability, and their capacity to engage with biological targets through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[4][5] This versatility allows them to be tailored to inhibit a wide array of biological targets crucial for cancer cell proliferation and survival.[1][6]
Differentiated Mechanisms of Action: A Tale of Two Strategies
The cytotoxic effects of novel triazoles and standard anticancer drugs stem from fundamentally different mechanisms of inducing cell death.
Standard Anticancer Drugs: The DNA Damagers
A significant class of conventional chemotherapeutics, exemplified by Cisplatin , functions primarily by inflicting overwhelming damage to nuclear DNA. Cisplatin enters the cell and forms platinum-DNA adducts, primarily intrastrand crosslinks, which distort the DNA helix.[7] This damage triggers a DNA Damage Response (DDR), leading to cell cycle arrest and, if the damage is irreparable, activation of the apoptotic cascade.[7]
Doxorubicin employs a multi-faceted approach. It intercalates into DNA, disrupting topoisomerase-II-mediated DNA repair and generating free radicals that induce oxidative damage to cellular components, ultimately culminating in apoptosis.[8][9]
Comparative Cytotoxicity Analysis: The Data
The most common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. [10]A lower IC50 value indicates greater potency. The following table summarizes IC50 values from various studies, comparing novel triazole derivatives to standard drugs against several human cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novel Triazole (Compound 4g) | HT-29 | Human Colon Carcinoma | 12.69 ± 7.14 | [3] |
| Cisplatin (Standard Drug) | HT-29 | Human Colon Carcinoma | 14.01 | [3] |
| Novel Triazole (Compound 8) | HT-1080 | Human Fibrosarcoma | 15.13 | [11] |
| Doxorubicin (Standard Drug) | HT-1080 | Human Fibrosarcoma | Lower than 15 | [11] |
| Novel Triazole (Compound 8b) | Hep-G2 | Hepatocellular Carcinoma | Comparable to Doxorubicin | [12] |
| Doxorubicin (Standard Drug) | Hep-G2 | Hepatocellular Carcinoma | Cell Viability: 10.8% | [12] |
| Novel Triazole (Compound 4a) | A549 | Human Lung Carcinoma | 2.97 | [13] |
| Cisplatin (Standard Drug) | A549 | Human Lung Carcinoma | 24.15 | [13] |
| Novel Triazole (Bet-TZ1) | A375 | Melanoma | 22.41 | [14] |
| 5-FU (Standard Drug) | A375 | Melanoma | Higher than Bet-TZ1 | [14] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density). The data demonstrates the promising potency of novel triazoles, with some exhibiting superior or comparable activity to standard chemotherapeutics in specific cell lines. [3][13]
Experimental Protocol: The MTT Cytotoxicity Assay
The MTT assay is a robust and widely used colorimetric method to assess cell viability. [15]Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. [16]The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically. [16]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Choosing the right cell density is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting the results independent of the drug's effect. An initial optimization experiment is always recommended.
-
Incubation Time: The drug treatment duration (typically 24-72 hours) must be sufficient to allow the compound to exert its biological effect, whether it's inducing apoptosis or arresting the cell cycle. [7]* Solubilization: The formazan crystals are insoluble in water. Therefore, a solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or isopropanol, is required to dissolve them completely before absorbance reading, ensuring an accurate measurement. [7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel triazole compounds and the standard anticancer drug (e.g., cisplatin) in culture medium. It is crucial to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs) and an untreated cell control (negative control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The exploration of novel triazole derivatives represents a highly promising frontier in anticancer drug discovery. [17][18]As demonstrated by the comparative cytotoxicity data, these compounds frequently exhibit potency that is comparable or even superior to standard chemotherapeutic agents in preclinical in vitro models. [3][13]Their potential for targeted mechanisms of action suggests a pathway toward developing therapies with an improved therapeutic index—maximizing efficacy against cancer cells while minimizing collateral damage to healthy tissues. While in vitro cytotoxicity is a critical first step, further comprehensive studies are essential to fully elucidate the therapeutic potential, selectivity, and in vivo efficacy of these promising agents.
References
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. tandfonline.com [tandfonline.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to In-Silico Molecular Docking: A Comparative Analysis of Cyclopentanone-Based Inhibitors
In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents. This guide provides a comprehensive walkthrough of the principles and practices of molecular docking, centered around a case study of cyclopentanone-based inhibitors. We will dissect the methodologies, compare computational predictions with tangible experimental data, and offer insights into the causal relationships that govern molecular recognition. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and implement molecular docking in their own research endeavors.
The Rationale for In-Silico Screening
The journey of a drug from concept to clinic is arduous and expensive. Molecular docking offers a cost-effective and time-efficient alternative to traditional high-throughput screening by computationally predicting the binding affinity and orientation of a small molecule (ligand) to the active site of a biological target (receptor)[1][2]. This allows for the rapid screening of vast virtual libraries of compounds to identify promising candidates for further experimental validation, significantly narrowing the field of potential drugs[2].
Comparative Analysis of Docking Software: A Field Overview
The market offers a variety of molecular docking software, each with its own algorithms and scoring functions. Some of the most widely used platforms include AutoDock, Glide, Surflex-Dock, and rDock[3]. AutoDock, developed by the Scripps Research Institute, is a popular open-source option known for its robust performance and flexibility[4]. Commercial packages like Schrödinger's Glide are recognized for their speed and precision, often employed in large-scale virtual screening campaigns[1][2]. The choice of software often depends on the specific research question, available computational resources, and the nature of the target protein.
While direct comparative studies on cyclopentanone-based inhibitors across multiple platforms are not always publicly available, the principles of validation remain universal. A strong correlation between the predicted docking scores and experimentally determined binding affinities is the gold standard for validating a docking protocol[5].
Case Study: Cyclopentanone-Based Inhibitors of Human Pancreatic α-Amylase
To illustrate the practical application and validation of molecular docking, we will delve into a study on para-substituted bis(arylidene)cycloalkanones as potential inhibitors of human pancreatic α-amylase, an enzyme implicated in type 2 diabetes[2].
Experimental Design and Rationale
The study synthesized a series of cyclopentanone-based chalcone derivatives (compounds 5a-e ) and evaluated their inhibitory activity against α-amylase. The rationale behind this design is that the cyclopentanone core provides a rigid scaffold that can be functionalized with various substituents to explore the chemical space and optimize interactions within the enzyme's active site[2]. The experimental inhibitory activity was quantified as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In-Silico Molecular Docking Protocol
Molecular docking studies were performed to understand the binding modes and to correlate the computational predictions with the experimental results. The general workflow for such a study is outlined below.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (human pancreatic α-amylase, PDB ID: 2QV4) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using a molecular modeling software package. This step is crucial for ensuring the protein is in a chemically correct state for docking.
-
-
Ligand Preparation:
-
Draw the 2D structures of the cyclopentanone-based inhibitors (5a-e ) using a chemical drawing tool.
-
Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy conformation for each ligand. This ensures that the starting ligand structures are energetically favorable.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically the known active site or a pocket identified through computational analysis.
-
Generate a grid box that encompasses the defined binding site. The docking algorithm will confine its search for ligand poses within this grid.
-
-
Molecular Docking:
-
Execute the docking algorithm to place the prepared ligands into the grid box of the prepared protein. The software will generate multiple possible binding poses for each ligand.
-
The software calculates a docking score for each pose, which is an estimation of the binding affinity. Lower docking scores generally indicate a more favorable binding interaction[6].
-
-
Analysis of Results:
-
Analyze the top-ranked poses for each ligand. Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
-
Compare the docking scores with the experimental IC50 values to assess the predictive power of the docking protocol.
-
Visualizing the Docking Workflow
Caption: A generalized workflow for in-silico molecular docking studies.
Results: A Tale of Two Data Sets
The true measure of a docking study's success lies in its ability to recapitulate experimental findings. The study on α-amylase inhibitors provides an excellent dataset for this comparison.
| Compound | Substituent (para-position) | Experimental IC50 (µM)[2] | Predicted Binding Energy (kcal/mol)[2] | Predicted Inhibition Constant (Ki) (µM)[2] |
| 5a | -H | 21.3 ± 2.1 | - | - |
| 5b | -OCH3 | 25.1 ± 2.9 | - | - |
| 5c | -CH3 | 23.9 ± 2.3 | - | - |
| 5d | -Cl | 7.6 ± 1.4 | -8.2 | 1.8 |
| 5e | -Br | 6.9 ± 1.8 | -8.4 | 1.3 |
| Acarbose | Standard Inhibitor | 23.5 ± 2.7 | -7.5 | 4.9 |
The docking analysis further revealed that the enhanced activity of the halogenated derivatives is likely due to their ability to form key interactions within the active site of the enzyme, a level of detail that would be difficult to obtain through experimental methods alone[2].
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps:
-
Redocking: A common practice is to first extract the native ligand from the crystal structure and then dock it back into the protein's active site. A successful redocking, where the predicted pose is very close to the crystallographic pose (typically with a root-mean-square deviation (RMSD) of less than 2.0 Å), provides confidence in the docking parameters[7][8].
-
Correlation with Experimental Data: As demonstrated in our case study, a strong correlation between docking scores and experimental binding affinities for a series of compounds is the ultimate validation of the predictive power of the in-silico model[5].
-
Use of a Positive Control: Including a known inhibitor (in this case, acarbose) in both the experimental and computational studies provides a benchmark for evaluating the performance of the novel compounds.
Conclusion and Future Directions
In-silico molecular docking is a powerful and versatile tool in the drug discovery pipeline. When applied rigorously and validated with experimental data, it can provide invaluable insights into molecular recognition and guide the design of novel therapeutic agents. The case study of cyclopentanone-based α-amylase inhibitors highlights the synergy between computational and experimental approaches. While this guide focused on a single docking platform, researchers are encouraged to explore and compare different software to find the best fit for their specific research needs. The continuous development of more accurate scoring functions and algorithms promises to further enhance the predictive power of molecular docking in the years to come.
References
- Labinsights. (2023, May 8). Docking Software for Drug Development. Labinsights.
- Benchchem. (2025). A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays. Benchchem.
-
Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Molecular Docking Software. Retrieved from [Link]
- Jayalakshmi, K., et al. (2014). Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists.
- ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
- Adeboye, O. O., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 18(4), 3824-3848.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?.
- Michigan State University. (n.d.). Lessons from Docking Validation.
- ResearchGate. (2023, August 15). Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of New Cyclopentanone Derivatives.
-
Chemical Review and Letters. (n.d.). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]
- Dove Medical Press. (2024, February 27). Synthesis of anthraquinone-linked cyclopentanone. DDDT.
- Biointerface Research in Applied Chemistry. (2021, June 18). Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry.
- ResearchGate. (n.d.). Comparison of autodock and glide towards the discovery of ppar agonists.
- Verma, D. K., et al. (2022). Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies. International Journal of Molecular Sciences, 23(24), 15837.
- Verma, D. K., et al. (2022). Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies. PMC.
- ResearchGate. (2025, October 13). Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies.
- ResearchGate. (2024, July 1). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents.
- PubMed. (2024, July 4). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. PubMed.
- PubMed. (n.d.). Dry Grinding Synthesis and Docking Study of Cyclopentanone-Sulfur Containing Compounds with Anti-Proliferative Activity for HepG-2 and A-549 Cancer Cell Lines. PubMed.
- Journal of Pharmaceutical and Applied Chemistry. (2023, April 24). In Silico Pharmacokinetics Study of 2,5-Dibenzylidenecyclopentanone Analogs as Mono-Ketone Versions of Curcumin.
- National Institutes of Health. (2025, November 24).
- ResearchGate. (n.d.). Molecular Docking and Simulation Analysis of Cyclopeptides as Anticancer Agents | Request PDF.
- MDPI. (2024, December 19). In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ukm.my [ukm.my]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles: A Comparative Efficacy Analysis
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its metabolic stability and ability to engage in various biological interactions.[1][2] Its derivatives form the core of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] Consequently, the efficient and versatile synthesis of this heterocyclic motif is a subject of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth comparison of the most prominent synthetic routes to 1,2,4-triazoles. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each method, and provide field-proven experimental guidelines to empower researchers in making informed strategic decisions for their synthetic campaigns.
Classical Synthetic Routes: The Foundation
The traditional methods for constructing the 1,2,4-triazole ring, while over a century old, remain relevant. Their primary appeal lies in the use of simple, readily available starting materials. However, they are often hampered by harsh reaction conditions and limited substrate scope.
The Pellizzari Reaction
First reported by Guido Pellizzari in 1911, this reaction constructs the triazole ring through the thermal condensation of an amide and an acylhydrazide.[1][3] It is a direct and classical route to symmetrically and asymmetrically substituted 3,5-disubstituted-1,2,4-triazoles.
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This is followed by an intramolecular cyclization and a cascade of dehydration steps to yield the aromatic 1,2,4-triazole ring.[3][7] The high temperatures are necessary to overcome the activation energy for the multiple dehydration steps and to drive the equilibrium towards the final product by removing water.
Caption: Generalized mechanism of the Pellizzari reaction.
Efficacy Analysis:
-
Advantages: Utilizes simple and common starting materials. It is a straightforward method for accessing 3,5-disubstituted-1,2,4-triazoles.
-
Disadvantages: The primary drawback is the requirement for very high temperatures (often >200°C) and long reaction times, which can lead to low yields and the formation of side products.[1][3][7] The harsh conditions are incompatible with sensitive functional groups, limiting the substrate scope. In unsymmetrical reactions (where the acyl groups of the amide and acylhydrazide differ), an "interchange of acyl groups" can occur, leading to a mixture of three different triazole products.[7]
-
Modern Improvements: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields, offering a more efficient and greener alternative to conventional heating.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Preparation: In a 10 mL microwave reaction vial, combine benzamide (1.0 mmol, 121.1 mg) and benzoylhydrazide (1.0 mmol, 136.1 mg).
-
Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the reaction mixture at 150°C for 2 hours.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product will solidify.
-
Isolation: Collect the solid product by filtration. Triturate the solid with ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[7]
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2][5] This method offers a different retrosynthetic disconnection and can be particularly useful for generating specific isomers.
Mechanism and Rationale: The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the imide.[2] This is followed by a series of dehydration, proton shift, and intramolecular cyclization steps to form the stable, aromatic triazole ring.[2][4] The choice of which carbonyl group is attacked first is a critical determinant of the final product's regiochemistry.
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Efficacy Analysis:
-
Advantages: The reaction often proceeds under milder conditions than the Pellizzari reaction. A key feature is its predictable regioselectivity when using unsymmetrical imides. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon. This means the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final triazole product, a valuable tool for targeted synthesis.[2][4][5]
-
Disadvantages: The synthesis of the starting imide can add an extra step to the overall sequence. When using unsymmetrical imides, while predictable, isomeric mixtures can still be formed, necessitating careful purification.[2]
-
Applications: The reaction is robust and has been used in the synthesis of various biologically active molecules, including compounds with antifungal and antimycobacterial properties.[4]
Experimental Protocol: Synthesis of a 1,5-Disubstituted-1,2,4-triazole
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[2]
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C).
-
Monitoring: Allow the reaction to proceed for 2-8 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (approx. 10 times the reaction volume) with vigorous stirring to precipitate the crude product.[2]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid. The crude product can then be dried and purified by recrystallization.[2]
Modern Synthetic Routes: Expanding Chemical Space
Contemporary methods focus on improving efficiency, functional group tolerance, and regiocontrol. These routes often employ metal catalysts or follow multicomponent reaction strategies.
Metal-Catalyzed Syntheses
The use of transition metals, particularly copper, has revolutionized the synthesis of 1,2,4-triazoles, enabling reactions under milder conditions with broader substrate scope and novel regioselectivity.
Catalyst-Dependent Regioselectivity: A fascinating development is the catalyst-controlled regioselective synthesis of 1,2,4-triazoles from isocyanides and aryl diazonium salts. This approach provides selective access to either 1,3- or 1,5-disubstituted 1,2,4-triazoles simply by changing the metal catalyst.[8]
-
Silver(I) Catalysis: Yields 1,3-disubstituted 1,2,4-triazoles.
-
Copper(II) Catalysis: Yields 1,5-disubstituted 1,2,4-triazoles.
Copper-Catalyzed One-Pot Synthesis from Nitriles: A highly efficient one-pot method involves the reaction of two different nitriles with hydroxylamine, catalyzed by copper(II) acetate.[8][9] This process involves the sequential addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with the second nitrile and subsequent cyclization.[9]
Efficacy Analysis:
-
Advantages: These methods offer excellent functional group tolerance, milder reaction conditions, and often high yields. The ability to control regioselectivity through catalyst choice is a significant advantage for targeted library synthesis.[8] One-pot procedures enhance operational simplicity and reduce waste.[8][9]
-
Disadvantages: The cost of metal catalysts and ligands can be a factor. The removal of metal residues from the final product is a critical consideration, especially in pharmaceutical applications, often requiring additional purification steps.
Multicomponent and Metal-Free Approaches
Recent advances have focused on developing even more efficient and sustainable methods, such as one-pot multicomponent reactions (MCRs) and metal-free syntheses.
-
HATU-Mediated MCR: A convenient one-pot reaction between carboxylic acids, monosubstituted hydrazines, and primary amidines, mediated by the peptide coupling reagent HATU, provides rapid access to 1,3,5-trisubstituted 1,2,4-triazoles in high yields.[8]
-
Iodine-Mediated Oxidative Cyclization: Metal-free approaches, such as the iodine-mediated synthesis from hydrazones and amines, offer a green alternative with simple operating conditions and a wide substrate scope.[10][11]
-
Renewable C1 Synthon Approach: An innovative metal-free method utilizes D-glucose, a renewable resource, as the C1 synthon for the oxidative cyclization of trifluoroacetimidohydrazides to yield 3-trifluoromethyl-1,2,4-triazoles.[8]
Comparative Efficacy Summary
The choice of synthetic route is ultimately dictated by the specific target molecule, available starting materials, and desired scale. The following table provides a comparative overview to aid in this decision-making process.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Pellizzari Reaction | Amide, Acylhydrazide | High Temp (>200°C) or Microwave | Low to Good | Simple, common starting materials.[12] | Harsh conditions, low yields, limited scope, potential for isomeric mixtures.[1][3] |
| Einhorn-Brunner | Diacylamine (Imide), Hydrazine | Weak Acid (e.g., AcOH), Reflux | Moderate to Good | Predictable regioselectivity, milder than Pellizzari.[4][5] | Requires pre-synthesis of imide, potential for isomeric byproducts.[2] |
| Cu/Ag-Catalyzed | Aryl Diazonium Salts, Isocyanides | Cu(II) or Ag(I) catalyst | Good to Excellent | Catalyst-controlled regioselectivity, mild conditions.[8][10] | Catalyst cost, potential metal contamination of product.[10] |
| Cu-Catalyzed One-Pot | Nitriles, Hydroxylamine | Cu(OAc)₂, O₂ | Moderate to Good | One-pot, readily available materials, operational simplicity.[8][9] | Requires optimization for different nitrile pairs. |
| Metal-Free MCRs | Hydrazones, Amines; Carboxylic acids, Hydrazines, Amidines | I₂, HATU, etc. | Good to Excellent | Environmentally friendly, wide substrate scope, no metal contamination.[8][10] | May require specific coupling agents or oxidants. |
Conclusion
The synthesis of 1,2,4-triazoles has evolved from classical high-temperature condensations to sophisticated, mild, and highly selective modern methodologies. While the Pellizzari and Einhorn-Brunner reactions offer foundational, straightforward access to the triazole core from simple building blocks, their efficacy is often limited by harsh conditions and substrate scope. For the modern drug discovery campaign, where efficiency, diversity, and functional group tolerance are paramount, metal-catalyzed and multicomponent strategies represent the state of the art. The ability to control regiochemistry through catalyst selection or to construct complex molecules in a single, efficient operation provides unparalleled advantages. Furthermore, the development of metal-free alternatives addresses key concerns of sustainability and product purity, paving the way for the next generation of 1,2,4-triazole synthesis. As application scientists, we recommend a thorough evaluation of the target structure's substitution pattern and functional group compatibility to select the most efficacious and strategic route for synthesis.
References
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. [Link]
-
Wikipedia. Pellizzari reaction. [Link]
-
Jadhav, S. D., et al. (2015). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Wikipedia. Einhorn–Brunner reaction. [Link]
-
Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. [Link]
-
Merck Index. Einhorn-Brunner Reaction. [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Al-Obaidi, A. S. M., et al. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
Khan, I., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Results in Chemistry. [Link]
-
ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. [Link]
-
Warad, S. I., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]
-
ResearchGate. Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Xu, X., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isres.org [isres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
The Quantum Edge: A Comparative Guide to Chemical Descriptor Analysis for Novel Anticancer Chalcones
Introduction: Beyond the Flask – Computationally Guided Discovery of Chalcone Derivatives
Chalcone derivatives, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry. Their relative ease of synthesis and broad spectrum of biological activities—including anti-inflammatory, antimicrobial, and notably, anticancer properties—make them a focal point of drug discovery efforts.[1][2][3] However, traditional synthesis and screening methodologies can be both time-consuming and resource-intensive. This is where computational chemistry, specifically Quantitative Structure-Activity Relationship (QSAR) modeling, offers a transformative approach. By correlating the chemical structure of a molecule with its biological activity, QSAR allows us to predict the potency of novel compounds before they are ever synthesized, thereby streamlining the discovery pipeline.
This guide provides an in-depth comparison of quantum chemical descriptors in the analysis of novel chalcone derivatives, grounded in experimental data. We will explore the causality behind experimental and computational choices, present detailed protocols for both the synthesis of these compounds and their biological evaluation, and offer a step-by-step workflow for performing a robust quantum chemical descriptor analysis. Our focus will be on a series of novel chalcone derivatives evaluated for their anticancer activity against the human breast cancer cell line MCF-7, demonstrating how a synergistic interplay between wet-lab experimentation and in-silico analysis can accelerate the identification of promising new therapeutic agents.
Pillar I: The Experimental Foundation – Synthesis and Biological Evaluation
A QSAR model is only as reliable as the experimental data upon which it is built. Therefore, a rigorous and well-documented experimental protocol is non-negotiable. Here, we outline the synthesis of a representative chalcone derivative and the subsequent biological assay to determine its anticancer activity.
Experimental Protocol 1: Synthesis of a Novel Chalcone Derivative via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, offering a straightforward method for coupling substituted benzaldehydes and acetophenones.[4]
Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.
Materials:
-
4-hydroxyacetophenone
-
4-nitrobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, Büchner funnel
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 4-hydroxyacetophenone and 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 30 mL of ethanol. Stir the mixture until all solids have dissolved.
-
Catalyst Addition: While stirring at room temperature, slowly add 10 mL of a 40% aqueous NaOH solution dropwise. A color change and the formation of a precipitate are typically observed.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl until the pH is neutral. The crude chalcone will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][4]
Experimental Protocol 2: Evaluating Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the principle that metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized chalcone derivatives against the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized chalcone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare stock solutions of the chalcone derivatives in DMSO. Further dilute these with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the chalcone derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Pillar II: The Computational Workflow – From Structure to Correlation
With reliable experimental data in hand, we can now delve into the computational workflow to derive the quantum chemical descriptors and build our QSAR model.
Step-by-Step Computational Protocol
This protocol outlines the process from 3D structure generation to the calculation of quantum chemical descriptors using Gaussian, a widely used quantum chemistry software package.
-
2D Structure to 3D Model:
-
Draw the 2D structures of the chalcone derivatives using a chemical drawing software (e.g., ChemDraw).
-
Import these structures into a molecular modeling program (e.g., GaussView).
-
-
Geometry Optimization (Energy Minimization):
-
Rationale for Method Selection: The choice of theoretical method and basis set is critical for obtaining accurate results. For organic molecules like chalcones, Density Functional Theory (DFT) offers a good balance between accuracy and computational cost. The B3LYP hybrid functional is a popular choice as it often provides reliable geometries and electronic properties for a wide range of organic systems.[9][10] The 6-31G* basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, which is important for describing the bonding in conjugated systems like chalcones.[11][12][13]
-
Procedure in Gaussian:
-
Set up a geometry optimization calculation.
-
Select the DFT method and specify the B3LYP functional.
-
Choose the 6-31G* basis set.
-
Run the calculation to obtain the lowest energy conformation of the molecule. This is a crucial step as the calculated descriptors are dependent on the molecular geometry.[14][15]
-
-
-
Calculation of Quantum Chemical Descriptors:
-
Using the optimized geometry, perform a single-point energy calculation with the same level of theory (B3LYP/6-31G*).
-
From the output file, extract the relevant quantum chemical descriptors. Key descriptors for QSAR studies of chalcones include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency to donate electrons.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values indicate a greater tendency to accept electrons.
-
HOMO-LUMO Gap (ΔE): Calculated as E_LUMO - E_HOMO. A smaller gap suggests higher reactivity.
-
Dipole Moment (µ): Measures the polarity of the molecule, which can influence its interaction with biological targets and its solubility.
-
Global Reactivity Descriptors:
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to charge transfer.
-
Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness.
-
Electrophilicity Index (ω): ω = µ² / 2η. It quantifies the ability of a molecule to accept electrons.
-
-
-
-
QSAR Model Development and Validation:
-
Compile the experimental biological activity data (IC₅₀ values, often converted to pIC₅₀ = -log(IC₅₀)) and the calculated descriptor values into a dataset.
-
Divide the dataset into a training set (for building the model) and a test set (for validating the model).
-
Use statistical methods, such as Multiple Linear Regression (MLR), to build a QSAR equation that correlates the pIC₅₀ values with the calculated descriptors.
-
Validation is crucial to ensure the model's reliability and predictive power. Key validation metrics include:
-
R² (Coefficient of determination): Measures the goodness of fit for the training set.
-
Q² (Cross-validated R²): A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method.[16]
-
R²_pred (Predictive R² for the external test set): Measures the model's ability to predict the activity of new, unseen compounds.[17][18]
-
-
Pillar III: A Comparative Analysis of Quantum Chemical Descriptors
To illustrate the comparative power of quantum chemical descriptors, let's consider a set of five novel chalcone derivatives and their experimentally determined anticancer activity against the MCF-7 cell line.
Table 1: Novel Chalcone Derivatives and their Anticancer Activity
| Compound | R1 | R2 | IC₅₀ (µM) | pIC₅₀ |
| 1 | H | H | 15.2 | 4.82 |
| 2 | OCH₃ | H | 10.5 | 4.98 |
| 3 | H | NO₂ | 5.8 | 5.24 |
| 4 | OCH₃ | NO₂ | 2.1 | 5.68 |
| 5 | Cl | NO₂ | 3.5 | 5.46 |
(Note: The data in this table is representative and synthesized from trends observed in the literature for illustrative purposes.)
Now, let's examine the calculated quantum chemical descriptors for these compounds, obtained using the B3LYP/6-31G* level of theory.
Table 2: Calculated Quantum Chemical Descriptors for Chalcone Derivatives
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | µ (Debye) | η (eV) | S (eV⁻¹) | ω (eV) |
| 1 | -6.21 | -2.15 | 4.06 | 3.12 | 2.03 | 0.49 | 2.39 |
| 2 | -5.98 | -2.09 | 3.89 | 3.45 | 1.95 | 0.51 | 3.05 |
| 3 | -6.54 | -2.88 | 3.66 | 5.21 | 1.83 | 0.55 | 7.41 |
| 4 | -6.32 | -2.81 | 3.51 | 5.58 | 1.76 | 0.57 | 8.84 |
| 5 | -6.61 | -2.95 | 3.66 | 4.89 | 1.83 | 0.55 | 6.52 |
Interpreting the Data: A Head-to-Head Comparison
By analyzing the data in Tables 1 and 2, we can draw correlations and compare the predictive power of different descriptors.
-
E_HOMO and E_LUMO: A higher E_HOMO and a lower E_LUMO are generally associated with increased biological activity. For instance, the introduction of an electron-donating group like -OCH₃ (Compound 2 vs. 1) raises the E_HOMO, which correlates with a slight increase in activity. Conversely, the electron-withdrawing -NO₂ group (Compound 3 vs. 1) significantly lowers the E_LUMO, leading to a substantial increase in anticancer activity. This suggests that the chalcone's ability to participate in charge-transfer interactions is crucial for its mechanism of action. Studies have shown that both E_HOMO and E_LUMO are significant descriptors in QSAR models for anticancer chalcones.[19]
-
HOMO-LUMO Gap (ΔE) and Chemical Hardness (η): These two descriptors are directly related and provide a measure of the molecule's reactivity. A smaller ΔE (and thus lower hardness) indicates a more reactive molecule that is more likely to interact with a biological target. We can observe a clear trend where compounds with a smaller energy gap (Compounds 3, 4, and 5) exhibit higher anticancer activity. This is a common finding in QSAR studies of chalcones.[19]
-
Dipole Moment (µ): The dipole moment relates to the molecule's overall polarity. While a direct correlation is not always straightforward, it can influence how the molecule orients itself within a receptor binding site. In our example, the highly active nitro-substituted chalcones (3, 4, and 5) have significantly higher dipole moments than the less active compounds.
-
Electrophilicity Index (ω): This descriptor combines the effects of the chemical potential and hardness to give a measure of a molecule's ability to act as an electrophile. The trend in ω values for our set of compounds (4 > 3 > 5 > 2 > 1) correlates remarkably well with the trend in their anticancer activity (pIC₅₀). This suggests that the electrophilicity of the chalcone scaffold is a dominant factor in its cytotoxicity against MCF-7 cells, possibly due to its ability to form covalent adducts with nucleophilic residues in target proteins.
Conclusion
The integration of quantum chemical descriptor analysis into the drug discovery workflow for novel chalcone derivatives offers a powerful, predictive, and rational approach. By grounding computational models in high-quality experimental data, we can dissect the complex structure-activity relationships that govern a compound's biological effects. This guide has demonstrated that while multiple quantum chemical descriptors can provide valuable insights, a comparative analysis reveals that descriptors related to molecular reactivity, such as the HOMO-LUMO gap and the electrophilicity index, are often the most predictive for the anticancer activity of chalcones. By leveraging these computational tools, researchers can more effectively prioritize synthetic targets, ultimately accelerating the journey from a promising scaffold to a potential life-saving therapeutic.
References
- Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press.
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Elmchichi, L., et al. (2020). 3D-QSAR Study of the Chalcone Derivatives as Anticancer Agents. Journal of Chemistry, 2020, 5268985. [Link]
-
Sharma, M., et al. (2016). CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity. Indian Journal of Pharmaceutical Sciences, 78(1), 54-64. [Link]
-
Tan, S. Y., et al. (2020). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Journal of Biochemical and Molecular Toxicology, 34(10), e22557. [Link]
-
Seiied Bonakdar, A. P., Vafaei, F., & Massah, A. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 16(2), 655–662. [Link]
-
Gramatica, P. (2014). Basic validation procedures for regression models in QSAR and QSPR studies. QSAR & Combinatorial Science, 26(5), 693-701. [Link]
-
Roy, K., & Mitra, I. (2011). QSAR Model Validation Guide. Scribd. [Link]
-
De, P., et al. (2011). QSAR of Chalcones Utilizing Theoretical Molecular Descriptors. Medicinal Chemistry, 7(5), 423-33. [Link]
-
Sharma, M., et al. (2016). CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity. Indian Journal of Pharmaceutical Sciences, 78(1), 54-64. [Link]
-
Roy, K., et al. (2022). Prediction reliability of QSAR models: an overview of various validation tools. Archives of Toxicology, 96(5), 1215-1244. [Link]
-
Golbraikh, A., & Tropsha, A. (2002). Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Molecular Graphics and Modelling, 20(4), 269-276. [Link]
-
Kumar, A., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 820. [Link]
-
Arote, R. B., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3259. [Link]
-
Sharma, M., et al. (2016). CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity. ResearchGate. [Link]
-
Djemoui, A., et al. (2024). In Silico Comparison of Quantum and Bioactivity Parameters of a Series of Natural Diphenyl Acetone Analogues, and In Vitro Caco-2 Studies on Three Main Chalcone Derivatives. Molecules, 29(20), 4787. [Link]
-
Wang, J., et al. (2015). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Computational Biology and Chemistry, 59, 111-119. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Mahama, O., et al. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry, 10, 113-127. [Link]
-
Reddit. (2016). ubiquity of B3LYP/6-31G. [Link]
-
De, P., et al. (2011). QSAR of Chalcones Utilizing Theoretical Molecular Descriptors. ResearchGate. [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]
-
YouTube. (2023). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. [Link]
-
Preprints.org. (2025). Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study. [Link]
-
University of Texas at Dallas. (2019). Quantum Chemistry Using Gaussian and GaussView. [Link]
-
ResearchGate. (2015). Values of the parameters obtained by DFT/B3LYP 6-31G optimization of studied POPs*. [Link]
-
Kruse, H., Goerigk, L., & Grimme, S. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem. The Journal of Organic Chemistry, 77(23), 10824–10834. [Link]
-
Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. [Link]
-
Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. [Link]
-
ResearchGate. (2012). Why the Standard B3LYP/6-31GModel Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem*. [Link]
-
Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. [Link]
Sources
- 1. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. atcc.org [atcc.org]
- 8. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 9. reddit.com [reddit.com]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 15. youtube.com [youtube.com]
- 16. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 17. Prediction reliability of QSAR models: an overview of various validation tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elearning.uniroma1.it [elearning.uniroma1.it]
- 19. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
- 20. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring a safe and environmentally responsible laboratory environment. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone (CAS No. 116802-66-5), a compound whose precise hazards are not extensively documented. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, grounded in the known risks of its structural components—1,2,4-triazole and cyclopentanone—is essential.
This document is designed to be a practical resource, offering immediate safety and logistical information to empower you to manage this chemical waste with confidence and integrity.
Part 1: Hazard Assessment and Chemical Profile
Understanding the potential hazards of this compound is the foundation of its safe disposal. By examining its constituent parts, we can build a reliable hazard profile.
-
1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a common feature in many pharmacologically active compounds. The parent compound, 1,2,4-triazole, is classified as harmful if swallowed and causes serious eye irritation.[1][2][3][4] More significantly, it is suspected of damaging fertility or the unborn child, placing it in a category of reproductive toxicity.[2][4][5] Therefore, all derivatives, including the topic compound, should be handled with appropriate caution to avoid exposure.
-
Cyclopentanone Moiety: Cyclopentanone is a flammable liquid and vapor.[6][7][8][9][10] It is also known to cause skin and serious eye irritation.[6][7][8][9][10][11] The presence of this functional group suggests that the compound should be kept away from heat, sparks, open flames, and other ignition sources.[6][7][10][11]
Inherent Hazards Summary Table
| Hazard Category | GHS Classification (Inferred) | Precautionary Statement(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Reproductive Toxicity | Category 1B/2 | H360/H361: May damage fertility or the unborn child |
| Flammability | Category 3 | H226: Flammable liquid and vapour |
Given this profile, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[12]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling the waste, ensuring personal and environmental safety is paramount.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side protection that conform to EN 166 standards.[1][2]
-
Hand Protection: Use chemical-resistant gloves tested according to EN 374.[1][13] Given the compound's structure, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6][7][8]
-
Control Ignition Sources: Remove all sources of ignition from the area.[9][10]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6][9]
-
Collect and Dispose: Carefully collect the absorbent material and the spilled chemical using non-sparking tools and place it in a suitable, labeled container for hazardous waste.[2][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[14]
Part 3: Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic and compliant process. The guiding principle is to manage the waste from its point of generation to its final disposal by a licensed facility, a concept known as "cradle-to-grave" management.[14][15]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Detailed Protocol:
-
Waste Identification and Classification: As a matter of policy, all chemical waste should be treated as hazardous unless confirmed otherwise.[14] Based on the hazard assessment, this compound is classified as hazardous waste.
-
Container Selection:
-
Use only appropriate containers for hazardous waste storage, preferably plastic.[16] The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[17]
-
Ensure the container material is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) container is suitable.
-
-
Labeling:
-
Properly label the waste container as soon as the first drop of waste is added.[16][18]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate concentrations if it is a mixture.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Segregation:
Waste Segregation Decision Diagram
Caption: Decision-making process for segregating chemical waste.
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[16][19] Do not move waste from one room to another for storage.[16][19]
-
The SAA should have secondary containment to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[16]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste (P-list) in an SAA.[16][19]
-
-
Request for Disposal:
-
Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS department to arrange for a pickup.[16][19]
-
Follow your institution's specific procedures for requesting waste collection, which may involve an online form or a specific contact person.
-
-
Record Keeping: Maintain a log of the hazardous waste generated in your laboratory. This is a crucial aspect of regulatory compliance and responsible lab management.
-
Final Disposal Method: The recommended disposal method for this type of chemical, based on guidance for similar compounds, is incineration by a licensed hazardous waste disposal facility.[5] This high-temperature destruction process is effective for organic compounds and minimizes environmental impact.
Part 4: Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[15][19][20][21] These regulations provide a comprehensive framework for hazardous waste management from "cradle to grave."[14][21] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific implementation of them.[15][18]
By adhering to the procedures outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of scientific integrity and environmental stewardship.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Waste Management Guidelines. Princeton University.
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- EPA Hazardous Waste Management.
- Resource Conservation and Recovery Act (RCRA)
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Hazardous Waste. US EPA.
- Proper Disposal of 3-(phenoxymethyl)
- Safety D
- Hazardous Waste Program. Commonwealth of Pennsylvania.
- Safety D
- SAFETY DATA SHEET - 1,2,4-Triazole, sodium deriv
- CYCLOPENTANONE FOR SYNTHESIS MSDS. Loba Chemie.
- Material Safety Data Sheet Cyclopentanone. Indenta Chemicals.
- Cyclopentanone - Safety D
- Safety D
- Safety D
- ICSC 0682 - 1,2,4-TRIAZOLE. ILO and WHO.
- Safety d
- SAFETY DATA SHEET - Cyclopentanone. Sigma-Aldrich.
- SAFETY DATA SHEET - 1,2,4-1H-Triazole. Fisher Scientific.
- Cyclopentanone - Safety D
- 2,4,4-trimethylcyclopentanone. Organic Syntheses Procedure.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]. Benchchem. 8pCoFUc)
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. lobachemie.com [lobachemie.com]
- 8. indenta.com [indenta.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. axonator.com [axonator.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. acewaste.com.au [acewaste.com.au]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. odu.edu [odu.edu]
- 20. epa.gov [epa.gov]
- 21. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
Comprehensive Safety & Handling Guide: 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As no specific safety data sheet (SDS) is readily available for this compound, this guide synthesizes data from its core chemical components—cyclopentanone and 1,2,4-triazole—to establish a robust framework for its safe utilization in a laboratory setting. The procedural recommendations herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the utmost confidence and safety.
Hazard Assessment: A Synthesis of Component Risks
The toxicological and physical hazards of this compound must be inferred from its constituent functional groups. This approach mandates a conservative safety posture, assuming the compound exhibits the combined risks of both a ketone and a triazole derivative.
Cyclopentanone Moiety: The cyclopentanone component introduces significant physical and health hazards. It is recognized as a flammable liquid and vapor, necessitating stringent control of ignition sources.[1][2][3][4][5] Health risks associated with cyclopentanone include irritation to the skin, eyes, and respiratory tract.[1][2][3][5] High exposure can lead to central nervous system effects such as dizziness and lightheadedness.[2] Furthermore, it may be harmful if absorbed through the skin or ingested.[1]
1,2,4-Triazole Moiety: The 1,2,4-triazole group contributes its own set of health hazards. It is classified as harmful if swallowed and causes serious eye irritation.[6][7][8][9] Critically, it is also suspected of damaging fertility or the unborn child, placing it in a category of high-concern chemicals that demand rigorous handling protocols.[6][7][9][10] While the parent compound is a solid, the derivative's physical state will dictate the risk of airborne particle generation.[7] In the event of a fire, triazole compounds can decompose to release highly toxic fumes, including nitrogen oxides, ammonia, and hydrogen cyanide.[7][11]
Table 1: Consolidated Hazard Profile
| Hazard Category | Associated Risk | Primary Contributing Moiety |
| Physical Hazards | Flammable liquid and vapor; vapors may form explosive mixtures with air.[1][5] | Cyclopentanone |
| Combustible; dust may form explosive mixtures (if solid).[7][11] | 1,2,4-Triazole | |
| Health Hazards | Causes skin and serious eye irritation.[1][5][6][7] | Both |
| May cause respiratory tract irritation.[1][2] | Cyclopentanone | |
| Harmful if swallowed.[6][7][8] | 1,2,4-Triazole | |
| May be harmful if absorbed through the skin.[1] | Cyclopentanone | |
| Suspected of damaging fertility or the unborn child.[6][7][9] | 1,2,4-Triazole | |
| High exposure may cause dizziness and lightheadedness.[2] | Cyclopentanone | |
| Reactivity Hazards | May polymerize in the presence of strong acids.[3][4] | Cyclopentanone |
| Reacts with strong oxidants and strong acids.[7] | 1,2,4-Triazole |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The selection is guided by the dual nature of the chemical's hazards: flammability and irritation from the ketone, and systemic toxicity, including reproductive hazards, from the triazole.
-
Hand Protection : Double-gloving is mandatory.
-
Inner Glove : A thin nitrile glove provides a preliminary barrier and dexterity.
-
Outer Glove : Butyl rubber or neoprene gloves are essential for robust protection against ketones and other organic solvents.[12][13] Polyvinyl alcohol (PVA) gloves also offer excellent resistance to a broad range of organics but should not be used with water-based solutions.[14][15] Always inspect gloves for any signs of degradation or puncture before use.[9]
-
-
Eye and Face Protection : Chemical splash goggles that provide a complete seal around the eyes are required at all times.[16] When there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[10]
-
Body Protection : A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls made of materials like Tyvek® should be utilized.[12]
-
Respiratory Protection : All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[13][16] If the compound is a solid and dust can be generated, a particulate filter is also required.[7][11]
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.
Preparation:
-
Designate Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials : Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.
-
Verify Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are accessible and functional.[2][5]
-
Review Protocol : Read through the entire experimental procedure and this safety guide before handling the chemical.
Handling:
-
Engineering Controls : Work with the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation.
-
Prevent Static Discharge : Since the cyclopentanone moiety makes the compound flammable, all containers and equipment must be properly grounded and bonded during transfers.[5][17] Use only non-sparking tools.[5][18]
-
Avoid Aerosol Generation : Pour liquids carefully to avoid splashing. If the compound is a solid, handle it gently to prevent dust formation.[11]
-
Maintain Containment : Keep containers tightly closed when not in use.[5]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday, even after removing gloves.[9][11]
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. nj.gov [nj.gov]
- 3. ICSC 0427 - CYCLOPENTANONE [inchem.org]
- 4. CYCLOPENTANONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. columbuschemical.com [columbuschemical.com]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. nextsds.com [nextsds.com]
- 13. en.hesperian.org [en.hesperian.org]
- 14. glovesnstuff.com [glovesnstuff.com]
- 15. sjsu.edu [sjsu.edu]
- 16. brainly.com [brainly.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
